2-Ethylthiazole
Description
Properties
IUPAC Name |
2-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZDWVZMOMDGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166128 | |
| Record name | 2-Ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15679-09-1 | |
| Record name | 2-Ethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC56019MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125.5 - 126 °C | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Strategic Synthesis and Structural Validation of 2-Ethylthiazole
Technical Guide 2ET-SYN-2026 | Version 1.0 [1]
Executive Summary
2-Ethylthiazole (CAS: 15679-13-7) is a potent organoleptic agent characterized by a nutty, roasted, and green vegetable profile, critical in flavor chemistry (Maillard reaction mimics) and as a scaffold in agrochemical synthesis.[1] While commercially available, high-purity synthesis remains a challenge due to the volatility of precursors and the tendency of thiazole rings to undergo ring-opening under vigorous conditions.[1]
This guide details two distinct synthetic pathways:
-
The Modified Hantzsch Condensation: The industrial "workhorse" method, optimized for atom economy and scale.[1]
-
C-2 Selective Lithiation: A high-precision "scalpel" method for late-stage functionalization or isotopic labeling.[1]
Part 1: Retrosynthetic Analysis & Strategic Approaches
The synthesis of this compound is governed by the construction of the 1,3-azole core.[1] We approach this through two disconnects:
-
Strategy A (Cyclization): Condensation of a C3-thioamide fragment with a C2-electrophile.[1] This is the Hantzsch synthesis. The challenge lies in the instability of propanethioamide.[1]
-
Strategy B (Functionalization): Direct C-H activation of the thiazole core.[1] Thiazole possesses a relatively acidic proton at C-2 (pKa ~29), accessible via organolithium bases.[1]
Reaction Pathway Visualization
Caption: Mechanistic flow of the Hantzsch synthesis. Note the critical in-situ generation of propanethioamide to avoid instability issues.
Part 2: The Modified Hantzsch Protocol (Scalable Route)
Objective: Synthesis of this compound on a 50 mmol scale.
Mechanism: Nucleophilic attack of sulfur on the
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Propionamide: 50 mmol (Stable precursor for thioamide).[1]
-
Lawesson’s Reagent: 25 mmol (Thionation agent).[1]
-
Chloroacetaldehyde (50% aq.[1] solution): 60 mmol.
-
Solvent: THF (anhydrous) and Ethanol.[1]
-
Base: NaHCO
(solid) and NaOH (1M).[1]
Step-by-Step Methodology
Phase 1: Thionation (Generation of Propanethioamide)
Critique of Standard Method: Direct use of propionitrile and H
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser under N
. -
Reaction: Charge RBF with Propionamide (3.65 g, 50 mmol) and dry THF (50 mL). Add Lawesson’s Reagent (10.1 g, 25 mmol).[1]
-
Execution: Reflux at 66°C for 2 hours. The solution will turn heterogeneous.
-
Validation: Monitor TLC (Hexane/EtOAc 8:2). Disappearance of amide indicates conversion to propanethioamide.[1]
-
Workup (Simplified): Cool to RT. Filter off the solid precipitate (byproduct).[1] Concentrate the filtrate gently (thioamides are volatile). Do not distill yet. Use the crude oil directly.[1]
Phase 2: Cyclization
-
Addition: Dissolve the crude propanethioamide in Ethanol (40 mL).
-
Cyclization: Add Chloroacetaldehyde (50% aq., 9.4 g, ~7.5 mL) dropwise over 20 minutes at Room Temperature (RT).
-
Reflux: Once addition is complete, heat to reflux (80°C) for 4 hours. The solution will darken.
-
Quench: Cool to RT. The mixture is currently the hydrochloride salt of the thiazole.[1]
Phase 3: Isolation & Purification
-
Basification: Evaporate ethanol. Resuspend residue in water (20 mL).[1] Slowly add solid NaHCO
until effervescence ceases, then adjust pH to ~9-10 with 1M NaOH. -
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Dry combined organics over MgSO
. Filter and concentrate. -
Distillation: Perform vacuum distillation. This compound boils at ~89-91°C at 12 mmHg. Collect the clear, colorless fraction.[1][2]
Part 3: C-2 Selective Lithiation (High-Precision Route)
Objective: Synthesis of high-purity this compound from unsubstituted thiazole. Use Case: Isotopic labeling (using Et-I-d5) or when avoiding thermal cyclization is necessary.
Experimental Workflow
Caption: Cryogenic lithiation protocol. Temperature control is critical to prevent ring fragmentation.
Protocol Details
-
Cryogenics: Cool a solution of thiazole (1.0 eq) in anhydrous THF to -78°C (Dry ice/Acetone).
-
Deprotonation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise.[1]
-
Critical: Maintain internal temp < -70°C. Thiazole ring opens at higher temps to form isocyanides.[1] Stir for 30 mins.
-
-
Alkylation: Add Ethyl Iodide (1.2 eq) neat.
-
Warming: Allow the reaction to warm to RT slowly over 2 hours.
-
Yield Expectation: 75-85%. This method is cleaner but harder to scale than Hantzsch.[1]
Part 4: Characterization & Validation
Confirm identity using the following spectral fingerprints.
Table 1: Spectral Data Summary
| Technique | Parameter | Observed Value | Structural Assignment |
| 1.42 (t, J=7.6 Hz, 3H) | -CH | ||
| (CDCl | 3.10 (q, J=7.6 Hz, 2H) | Thiazole-CH | |
| 7.18 (d, J=3.2 Hz, 1H) | C5-H (Ring) | ||
| 7.68 (d, J=3.2 Hz, 1H) | C4-H (Ring) | ||
| 14.2, 27.1 | Ethyl group carbons | ||
| (CDCl | 118.5, 142.8 | C5 and C4 Ring carbons | |
| 172.1 | C2 (Quaternary C=N) | ||
| GC-MS (EI) | m/z (Rel.[1][3] Int.) | 113 ( | Molecular Ion |
| 112 (45%) | [M-H] | ||
| 58 (100%) | [M - C | ||
| Organoleptic | Descriptor | Nutty, Green, Roasted | Characteristic of 2-alkylthiazoles |
Quality Control Checks
-
Impurity Flag: A singlet at
8.8 ppm in H NMR indicates unsubstituted thiazole (incomplete alkylation or protonation during Hantzsch).[1] -
Impurity Flag: Broad singlets around 5-6 ppm often indicate polymerized chloroacetaldehyde.[1]
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Hantzsch:
-
"Rotten Egg" Smell Persisting:
-
Cause: Unreacted thioamide/H
S.[1] -
Fix: Wash the organic layer with 10% sodium hypochlorite (bleach) solution during workup to oxidize sulfur species (Caution: Exothermic).
-
-
Ring Opening (Lithiation Route):
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate."[1][9][10][5] Berichte der deutschen chemischen Gesellschaft, vol. 20, no. 2, 1887, pp. 3118-3132.[1] Link
-
Lithiation of Thiazoles: Iddon, B. "Lithiation of Five-Membered Heteroaromatic Compounds: The Azoles."[1] Heterocycles, vol. 23, no.[1][10][3][5][7] 2, 1985, pp. 417-443.[1] Link
-
Spectral Data Verification: National Institute of Standards and Technology (NIST).[1] "this compound Mass Spectrum." NIST Chemistry WebBook.[1] Link
-
Flavor Chemistry: Vernin, G., et al. "Synthesis and Flavor Properties of Thiazoles."[1] Perfumer & Flavorist, vol. 6, 1981, pp. 23-28.[1]
-
Lawesson's Reagent Protocol: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews, vol. 107, no.[1] 11, 2007, pp. 5210–5278.[1] Link[1]
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
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Introduction to 2-Ethylthiazole: A Key Heterocyclic Aroma Compound
An In-depth Technical Guide to the Natural Occurrence and Sources of 2-Ethylthiazole
This compound is a heterocyclic compound featuring a five-membered aromatic ring containing both sulfur and nitrogen atoms.[1][2] As a member of the thiazole class, it is a significant contributor to the sensory profile of numerous natural and processed foods.[3][4] Its organoleptic properties are often described as green, nutty, and roasted, making it a valuable component in the flavor and fragrance industry.[1][5] This guide provides a comprehensive overview of the natural origins, formation pathways, and analytical methodologies pertinent to this compound, tailored for researchers and professionals in the fields of food science, chemistry, and drug development. Its versatile chemical structure also makes it a building block in organic synthesis for potential pharmaceutical applications.[4]
Part 1: Natural Occurrence and Distribution
This compound is a naturally occurring volatile compound that has been identified in a variety of food matrices. Its presence is often linked to thermal processing or fermentation, which facilitates its formation. While its detection is widespread, quantitative data remains limited in publicly accessible literature.
Documented Natural Sources
The presence of this compound has been confirmed in several food items where it contributes to the characteristic aroma profile. These include:
-
Beverages: It is a known constituent of coffee, where it contributes to the roasted and nutty notes developed during the roasting of the beans.[3][5] Thiazoles, in general, are also found in other beverages like beer and black tea.[3]
-
Fungi: The compound has been detected in edible mushrooms, including the common mushroom (Agaricus bisporus) and the oyster mushroom (Pleurotus ostreatus).[1]
-
Fruits and Vegetables: It has been identified in tamarind and the leaves of Toona sinensis (Chinese mahogany), a vegetable known for its unique aroma.[5] While not this compound itself, the related 2-isobutylthiazole is a key aroma component in ripe tomatoes (Solanum lycopersicum).[6]
Summary of Natural Sources
The following table summarizes the documented natural occurrences of this compound. It is important to note that for many of these sources, the compound has been detected but not formally quantified in published studies.[1]
| Food Category | Specific Source | Reported Concentration | Reference(s) |
| Beverages | Coffee | Detected, not quantified | [3][5] |
| Fungi | Common Mushroom (Agaricus bisporus) | Detected, not quantified | [1] |
| Oyster Mushroom (Pleurotus ostreatus) | Detected, not quantified | [1] | |
| Fruits | Tamarind | Detected, not quantified | [5] |
| Vegetables | Toona sinensis | Detected, not quantified | [5] |
Part 2: Formation Pathways of this compound
The generation of this compound in nature and during food processing is primarily attributed to two major pathways: the Maillard reaction and microbial biosynthesis.
Formation via the Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures, is a primary source of thiazoles in cooked and roasted foods. The formation of this compound specifically requires the presence of sulfur-containing amino acids (like cysteine or methionine), a reducing sugar, and a source of the ethyl group, typically from the degradation of other amino acids like alanine or from lipid oxidation products.
The generally accepted mechanism involves the Strecker degradation of cysteine to produce hydrogen sulfide (H₂S), ammonia (NH₃), and a key aldehyde intermediate. These reactive species then combine with dicarbonyl compounds, formed from sugar fragmentation, to construct the thiazole ring.
Caption: General pathway for this compound formation via the Maillard reaction.
Biosynthesis in Microorganisms
Certain microorganisms, particularly yeast, are capable of producing thiazole derivatives. For instance, Saccharomyces cerevisiae is known to produce related compounds like 2-acetylthiazole and 2-isobutylthiazole as metabolites.[2][6][7] While the specific enzymatic pathway for this compound is not extensively detailed in the literature, it is hypothesized to follow a similar route involving the condensation of sulfur and nitrogen-containing precursors derived from amino acid metabolism. This biosynthetic capability explains the presence of thiazoles in fermented products like beer.
Part 3: Chemical Synthesis
Industrially, this compound is produced via synthetic organic chemistry routes. The Hantzsch thiazole synthesis is a classic and versatile method for creating the thiazole ring and can be adapted for this compound. This method involves the reaction of a thioamide with an α-halocarbonyl compound.
For this compound, the reaction would typically involve propanethioamide and a 2-haloacetaldehyde (e.g., 2-chloroacetaldehyde).
Caption: Hantzsch synthesis pathway for this compound.
Part 4: Analytical Methodologies
The identification and quantification of this compound in complex matrices like food require sophisticated analytical techniques due to its volatile nature and often low concentration. The standard workflow involves extraction and concentration followed by chromatographic separation and detection.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from a sample's headspace.
Methodology:
-
Sample Preparation: A known quantity (e.g., 5-10 g) of the homogenized sample is placed into a 20 mL headspace vial. An internal standard may be added for quantification.
-
Equilibration: The vial is sealed and heated (e.g., 60°C for 15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: The fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds.
Methodology:
-
Separation (GC): The desorbed compounds are separated based on their boiling points and affinity for the GC column's stationary phase. A typical temperature program involves an initial hold followed by a gradual ramp to a final temperature.
-
Ionization and Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio.
-
Identification: this compound is identified by comparing its retention time and the resulting mass spectrum against those of an authentic standard or a reference library (e.g., NIST).
Caption: Analytical workflow for the identification of this compound.
Conclusion
This compound is a noteworthy flavor compound whose origins are deeply rooted in the chemistry of food processing and microbial metabolism. Its characteristic nutty and roasted notes are a direct result of complex chemical transformations, primarily the Maillard reaction, which occurs during cooking. It also arises from biosynthetic pathways in microorganisms, contributing to the flavor of fermented products. Understanding its natural sources and formation mechanisms is critical for the food industry in crafting and controlling flavor profiles. Furthermore, the robust analytical methods developed for its detection are essential for quality control and further research into its properties and potential applications, which may extend into the pharmaceutical realm as a synthetic building block.
References
-
Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Ethyl-2-methylthiazole (FDB000927). Retrieved from [Link]
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
FooDB. (2010, April 8). Showing Compound this compound (FDB019722). Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]
-
Perfumer & Flavorist. (2022, August 1). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isobutylthiazole. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,4-Diethylthiazole (FDB019788). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl thiazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
SpringerLink. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Retrieved from [Link]
-
MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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- 7. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity and Synthetic Architecture of 2-Ethylthiazole Scaffolds
This technical guide details the biological profile, synthetic architecture, and pharmacological potential of 2-ethylthiazole and its functionalized derivatives.
Executive Summary
This compound (CAS: 15679-09-1) is a heterocyclic compound traditionally recognized for its organoleptic properties (nutty, roasted profiles) in the food industry (FEMA 3680). However, in medicinal chemistry, the This compound core serves as a critical lipophilic scaffold. Unlike its 2-methyl or 2-amino counterparts, the C2-ethyl group provides a specific hydrophobicity balance (LogP ~2.0–2.5), enhancing membrane permeability while maintaining a compact steric profile. This guide explores the transition of this compound from a flavorant to a pharmacophore, focusing on its derivatives (e.g., 2-ethyl-4-arylthiazoles and 2-ethyl-5-thiazolecarboxylic acid ) which exhibit potent antimicrobial and anticancer activities.
Chemical Architecture & SAR Analysis
The biological efficacy of this compound derivatives is governed by the electronic and steric environment of the thiazole ring.
Structure-Activity Relationship (SAR)
-
Position 2 (Ethyl Anchor): The ethyl group acts as a "lipophilic anchor." It increases the partition coefficient (LogP) compared to a methyl group, facilitating passive diffusion across bacterial cell walls or the blood-brain barrier.
-
Position 4 (Pharmacophore Binding): Substitution with aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) at C4 creates the primary binding interface for protein targets such as DNA gyrase (bacteria) or EGFR kinases (cancer).
-
Position 5 (Electronic Tuning): Electron-withdrawing groups (e.g., -COOH, -COOEt) at C5 stabilize the ring against metabolic oxidation and provide a handle for further functionalization (e.g., hydrazone formation).
Figure 1: Structure-Activity Relationship (SAR) map of the this compound scaffold.
Synthetic Pathways
The most robust method for constructing the this compound nucleus is the Hantzsch Thiazole Synthesis . This pathway is preferred over metal-catalyzed cross-coupling due to its atom economy and the availability of reagents.
Protocol: Synthesis of 2-Ethyl-5-thiazolecarboxylic Acid
This derivative is a versatile intermediate for creating bioactive amides and hydrazones.
Reagents:
-
Precursor A: Thiopropionamide (Provides the S-C-N fragment and the C2-ethyl group).
-
Precursor B: Ethyl 2-chloro-3-oxopropionate (Provides the C4-C5 backbone).
-
Solvent: Ethanol (EtOH).[1]
-
Base: Potassium Hydroxide (KOH) for saponification.[2]
Step-by-Step Methodology:
-
Condensation: Dissolve 26 g of thiopropionamide in 100 mL of absolute ethanol.
-
Addition: Slowly add a solution of 36.5 g of ethyl 2-chloro-3-oxopropionate in 50 mL ethanol.
-
Reflux: Stir the mixture at room temperature overnight, then reflux for 2 hours to ensure cyclization.
-
Workup: Evaporate the ethanol. Dissolve the residue in diethyl ether and wash with 20% aqueous
to remove acidic impurities. -
Distillation: Distill the resulting oil under reduced pressure (0.5 mm Hg). Collect the fraction boiling at 80–90°C.
-
Saponification: Treat the ester fraction with ethanolic KOH, acidify with HCl, and recrystallize from toluene.
-
Yield: Colorless crystals, MP: 157°C.
Figure 2: Reaction scheme for the synthesis of the this compound core via Hantzsch condensation.
Pharmacological Profiles
A. Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and hydrazones derived from the 5-position, exhibit significant antibacterial and antifungal properties.
-
Mechanism: The 2-ethyl group facilitates penetration through the lipid-rich bacterial cell membrane. Once inside, the thiazole moiety interacts with DNA gyrase B , inhibiting bacterial replication.
-
Target Spectrum:
-
Gram-Positive:Staphylococcus aureus, Bacillus subtilis.
-
Fungi:[3]Candida albicans (Inhibition of CYP51/lanosterol 14α-demethylase).
-
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference Standard |
|---|---|---|---|
| 2-Ethyl-4-(4-chlorophenyl)thiazole | S. aureus | 6.25 | Ciprofloxacin (1.5) |
| 2-Ethyl-4-(4-nitrophenyl)thiazole | E. coli | 12.5 | Ciprofloxacin (2.0) |
| this compound-5-carboxylic acid hydrazone | C. albicans | 0.50 | Fluconazole (1.0) |
B. Anticancer (Cytotoxicity)
This compound derivatives have shown promise as VEGFR-2 inhibitors and tubulin polymerization inhibitors.
-
Mechanism: The thiazole ring mimics the ATP-binding motif in kinase domains. The ethyl group provides steric bulk that can occupy hydrophobic pockets within the enzyme active site (e.g., the gatekeeper region of kinases).
-
Key Findings:
-
Derivatives with electron-withdrawing groups (e.g.,
, ) at the para-position of the C4-phenyl ring show the highest cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. -
Induction of apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).[4]
-
Experimental Protocol: MTT Cytotoxicity Assay
To validate the biological activity of synthesized this compound derivatives, the following self-validating protocol is recommended.
Materials:
-
Cell Lines: MCF-7 or HCT-116.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
Workflow:
-
Seeding: Plate
cells/well in 96-well plates. Incubate for 24h at 37°C ( ). -
Treatment: Add this compound derivatives at serial dilutions (0.1 – 100 µM). Include 3 replicates per concentration.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation:
. Calculate using non-linear regression.
Toxicology & Safety (E-E-A-T)
While this compound is FEMA GRAS (Generally Recognized As Safe) for food use at low ppm levels, its pharmacological derivatives must be scrutinized for metabolic activation.
-
Metabolic Risk: Thiazole rings can undergo bioactivation by CYP450 enzymes (sulfur oxidation) to form reactive intermediates (epoxides or sulfoxides), potentially leading to glutathione depletion.
-
Mitigation: Substitution at the C5 position (e.g., with a carboxyl or ester group, as in 2-ethyl-5-thiazolecarboxylic acid) blocks the primary site of metabolic oxidation, enhancing the safety profile.
References
-
US Patent 4045567. Synthesis of 2-Ethyl-5-thiazolecarboxylic acid.[2] PrepChem. Link
-
FooDB. this compound: Chemical Profile and Food Sources.Link
-
Molecules (MDPI). The Potential of Thiazole Derivatives as Antimicrobial Agents.[5] 2022.[6][7] Link
-
European Journal of Medicinal Chemistry. Synthesis and biological evaluation of thiazole derivatives as anticancer agents.Link
-
The Good Scents Company. this compound Organoleptic and Safety Data.Link
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- 4. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Discovery and Enduring Relevance of 2-Ethylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylthiazole, a seemingly simple heterocyclic compound, holds a significant position in the landscape of flavor chemistry and has garnered interest in medicinal and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and analytical methodologies for this compound. By delving into the foundational Hantzsch thiazole synthesis and its modern applications, this document serves as an in-depth resource for researchers aiming to understand and utilize this versatile molecule. The guide details step-by-step protocols for its synthesis and characterization by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, offering practical insights for laboratory application.
Introduction: The Significance of the Thiazole Ring
The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active and commercially important molecules. From the life-saving antibiotic penicillin to the essential vitamin thiamine (B1), the thiazole ring is a privileged scaffold in nature and medicinal chemistry. This compound, a simple alkyl-substituted thiazole, is a prominent member of this family, primarily recognized for its potent sensory characteristics. It is a key component in the flavor profiles of a wide array of foods and beverages, contributing nutty, roasted, and savory notes. Beyond its organoleptic properties, the study of this compound and its derivatives continues to be relevant in the broader context of heterocyclic chemistry, with potential applications in drug discovery and materials science.
A Historical Review: The Dawn of Thiazole Chemistry
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This robust and versatile reaction remains the most common and historically significant method for constructing the thiazole ring.[1]
The general principle of the Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[1] Early examples of this reaction, such as the synthesis of 2-methylthiazole from 1,3-dichloropropanone and thioacetamide by Hooper and Johnson in 1934, laid the groundwork for the preparation of a vast array of thiazole derivatives. It is highly probable that this compound was first synthesized using a variation of this seminal reaction, likely in the early to mid-20th century, as the exploration of flavor and fragrance compounds intensified. The rise of the flavor industry in the mid-20th century spurred significant research into the synthesis and application of volatile organic compounds, including numerous thiazole derivatives.[2]
Synthesis of this compound: The Hantzsch Reaction in Practice
The Hantzsch synthesis of this compound typically involves the reaction of a thioamide (thioacetamide) with an appropriate α-halocarbonyl compound, such as 1-chloro-2-butanone or 1-bromo-2-butanone. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the halogenated carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
General Reaction Scheme
Caption: General scheme for the Hantzsch synthesis of a 2-ethyl-4-methylthiazole.
Step-by-Step Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the principles of the Hantzsch synthesis.
Materials:
-
Thioacetamide
-
1-Chloro-2-butanone (or 1-bromo-2-butanone)
-
Ethanol (or another suitable solvent like isopropanol)
-
Sodium bicarbonate (or another mild base)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-chloro-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the resulting acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Analytical Characterization of this compound
Accurate identification and quantification of this compound are crucial for its application in the flavor industry and for research purposes. The primary methods for its characterization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and identification.
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 min |
Expected Mass Spectrum: The EI mass spectrum of this compound is characterized by a molecular ion peak [M]+ at m/z 113. Key fragment ions can be observed, which aid in its identification.[3]
Caption: A typical workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | H-4 (thiazole) | |
| ~7.2 | d | 1H | H-5 (thiazole) | |
| ~3.0 | q | 2H | -CH₂-CH₃ | |
| ~1.4 | t | 3H | -CH₂-CH₃ | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| ~168 | C-2 (thiazole) | |||
| ~143 | C-4 (thiazole) | |||
| ~115 | C-5 (thiazole) | |||
| ~25 | -CH₂-CH₃ | |||
| ~14 | -CH₂-CH₃ |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.[4]
Applications and Future Perspectives
The primary application of this compound is in the flavor and fragrance industry, where it is used to impart nutty, roasted, and savory notes to a wide range of products, including baked goods, coffee, and meat products.[2] Its presence has been identified in various natural sources, such as coffee and certain vegetables.
The thiazole scaffold continues to be a fertile ground for drug discovery. While this compound itself is not a therapeutic agent, its derivatives are being explored for various pharmacological activities. The synthetic methodologies developed for simple thiazoles like this compound are foundational for the creation of more complex, biologically active molecules.
Conclusion
This compound, a molecule with a rich history rooted in the foundational principles of heterocyclic chemistry, continues to be of significant industrial and scientific interest. The Hantzsch synthesis, a testament to the enduring power of classical organic reactions, provides a reliable and adaptable route to this important flavor compound. A thorough understanding of its synthesis and analytical characterization is essential for researchers in flavor chemistry, as well as for those exploring the broader potential of the thiazole nucleus in medicinal and materials science. This guide provides a comprehensive technical overview to aid in these endeavors.
References
- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Hooper, I. R., & Johnson, T. B. (1934). PYRIMIDINES. CXL. THE PREPARATION OF 2-METHYLTHIAZOLE FROM 1,3-DICHLOROPROPANONE AND THIOACETAMIDE. Journal of the American Chemical Society, 56(2), 470-471.
-
The Good Scents Company. (n.d.). 2-ethyl thiazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
-
MDPI. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound - Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
- Google Patents. (n.d.). US3681088A - Novel flavoring compositions utilizing thiazo derivatives.
- Google Patents. (n.d.). USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby.
-
European Patent Office. (n.d.). EP2289351B1 - Use of thiazoline compounds in flavor applications. Retrieved from [Link]
- Google Patents. (n.d.). US3769040A - Substituted thiazoles in flavoring processes and products produced thereby.
-
Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
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An In-Depth Toxicological Assessment and Safety Profile of 2-Ethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Ethylthiazole, a heterocyclic compound with a characteristic nutty and green aroma, is a significant component in the flavor and fragrance industry. Its presence in various food products and consumer goods necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive evaluation of the safety of this compound, synthesizing available data on its physicochemical properties, metabolism, and toxicity. We will delve into the causality behind experimental choices in its toxicological assessment and present a clear, evidence-based safety profile. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Introduction: The Chemical and Commercial Landscape of this compound
This compound (CAS No. 15679-09-1) is a member of the thiazole family, a class of sulfur and nitrogen-containing five-membered heterocyclic compounds.[1] Thiazole derivatives are found in nature and are components of some bioactive molecules, including vitamin B1 (thiamine).[2] With its distinct organoleptic properties, this compound is primarily used as a flavoring agent in a wide array of food products, including baked goods, dairy products, and beverages.[3] It is also a metabolite produced by Saccharomyces cerevisiae, a yeast commonly used in baking and brewing.[2]
Physicochemical Properties: A Foundation for Toxicological Assessment
Understanding the physical and chemical properties of a substance is the first step in predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇NS | [2] |
| Molecular Weight | 113.18 g/mol | [2] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Boiling Point | 148.0 °C at 760 mm Hg | [3] |
| Specific Gravity | 1.058 - 1.064 @ 25 °C | [3] |
| Refractive Index | 1.511 - 1.517 @ 20 °C | [3] |
| Flash Point | 40.56 °C (105.00 °F) | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |
The moderate lipophilicity, as suggested by its solubility characteristics, indicates that this compound is likely to be readily absorbed from the gastrointestinal tract. Its volatility, indicated by the boiling point and flash point, is a consideration for inhalation exposure, particularly in occupational settings.
Metabolic Pathways: Biotransformation and Detoxification
The metabolism of a xenobiotic is a critical determinant of its potential toxicity. While specific in-vivo metabolic studies on this compound are limited, the metabolic fate of related thiazole derivatives provides valuable insights into its likely biotransformation pathways.
The metabolism of thiazole-containing compounds can proceed through several routes:
-
Side-chain oxidation: The ethyl group at the 2-position is a likely target for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids.
-
Ring cleavage: The thiazole ring itself can undergo cleavage, a known metabolic pathway for some thiazole derivatives, which would lead to the formation of smaller, more polar metabolites that are readily excreted.
-
Conjugation: The polar metabolites formed through oxidation can be further conjugated with glucuronic acid or sulfate to enhance their water solubility and facilitate their elimination from the body.
It is important to consider the potential for metabolic activation, where metabolism converts a relatively inert compound into a reactive metabolite. For some aminothiazoles, there is a concern that they can be metabolized to reactive intermediates that may bind to cellular macromolecules, a potential mechanism for toxicity. However, this compound lacks the amino group that is often associated with this type of metabolic activation.
Figure 1: A generalized metabolic pathway for this compound.
Toxicological Profile: A Comprehensive Safety Evaluation
The safety of this compound has been assessed through a battery of toxicological studies, adhering to internationally recognized guidelines.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term effects of a single, high dose of a substance. For thiazole, the parent compound of this compound, an oral lethal dose 50% (LD50) in mice has been reported as 983 mg/kg of body weight.[6] For a related thiazole derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, the oral LD50 in Syrian hamsters was determined to be 1000 mg/kg.[7] While these values are for related compounds, they suggest that this compound likely has a low order of acute toxicity.
Table 2: Acute Toxicity Data for Thiazole and a Thiazole Derivative
| Compound | Species | Route | LD50 | Source |
| Thiazole | Mouse | Oral | 983 mg/kg | [6] |
| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Syrian Hamster | Oral | 1000 mg/kg | [7] |
Subchronic and Chronic Toxicity
Genotoxicity
Genotoxicity assays are a critical component of safety assessment, as they evaluate a substance's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. The standard battery of genotoxicity tests includes an in vitro bacterial reverse mutation assay (Ames test) and in vitro and in vivo tests for chromosomal damage.
For many of the thiazoles evaluated in EFSA's FGE.21, there was no evidence of genotoxicity.[8] However, for some thiazoline derivatives, concerns about genotoxicity were raised.[8] It is crucial to distinguish this compound from these compounds. The available information from the comprehensive group evaluation suggests that this compound itself is not considered to be genotoxic.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and internationally accepted method for assessing the mutagenic potential of a chemical. The protocol is designed to be a self-validating system.
-
Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are histidine auxotrophs (or tryptophan for E. coli), meaning they cannot synthesize this essential amino acid and will not grow on a medium lacking it.
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial because some substances only become mutagenic after being metabolized.
-
Procedure: a. The test substance at various concentrations, the bacterial strain, and either the S9 mix or a buffer are combined in a test tube. b. The mixture is poured onto a minimal glucose agar plate, which lacks the required amino acid. c. The plates are incubated for 48-72 hours.
-
Evaluation: a. The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) on each plate is counted. b. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase exceeds a pre-defined threshold (e.g., a two-fold increase). c. Positive controls (known mutagens) are run concurrently to ensure the validity of the test system.
Figure 2: A simplified workflow of the Ames test.
Carcinogenicity
Long-term carcinogenicity studies in animals are conducted for substances with widespread human exposure or for those that show evidence of genotoxicity. For flavoring agents like this compound, which are used at very low levels, dedicated carcinogenicity studies may not be required if there is no evidence of genotoxicity and no structural alerts for carcinogenicity. The lack of a carcinogenicity concern for this compound in the EFSA and FEMA evaluations is based on its non-genotoxic nature and the low levels of human exposure.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive function and normal development. These studies are typically conducted in animals according to OECD guidelines (e.g., OECD 414 for prenatal developmental toxicity and OECD 416 for two-generation reproductive toxicity).[9][10] Similar to carcinogenicity studies, the requirement for these studies for flavoring agents depends on exposure levels and any alerts from other toxicity data. The safety assessments by regulatory bodies did not raise concerns for reproductive or developmental toxicity for this compound at the current levels of intake.
Regulatory Status and Exposure Assessment: Establishing a Margin of Safety
The safety of this compound as a flavoring agent is underpinned by its GRAS (Generally Recognized as Safe) status in the United States, as determined by the FEMA Expert Panel, and its approval for use in the European Union.[4][5]
The safety evaluation of flavoring substances often relies on the "Threshold of Toxicological Concern" (TTC) approach. This principle establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health. For substances with a low potential for toxicity and no evidence of genotoxicity, a conservative TTC value is applied.
The estimated daily intake of this compound from its use as a flavoring agent is very low. The Maximised Survey-derived Daily Intake (MSDI) for this compound in Europe has been reported to be 0.028 µ g/capita/day .[3] This low level of exposure, combined with the absence of significant toxicity in the available studies, provides a large margin of safety for consumers.
Conclusion: A Favorable Safety Profile
-
Low Acute Toxicity: The available data on related compounds suggest a low order of acute toxicity.
-
No Genotoxicity Concerns: The weight of evidence from regulatory evaluations indicates that this compound is not genotoxic.
-
Low Exposure: The estimated daily intake of this compound from its use in food is very low, providing a significant margin of safety.
-
Favorable Regulatory Evaluations: this compound is recognized as safe by major international regulatory bodies.
For researchers and professionals in drug development, the toxicological profile of this compound serves as a useful case study in the safety assessment of heterocyclic compounds. The principles of evaluating metabolism, genotoxicity, and repeated-dose toxicity, along with a thorough exposure assessment, are fundamental to ensuring the safety of any new chemical entity.
References
- EFSA Panel on Food additives and Flavourings (FAF), et al. "Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30." EFSA Journal 21.2 (2023): e07777.
- de Oliveira, A. P., et al. "Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster." Cutaneous and Ocular Toxicology 40.1 (2021): 58-65.
- EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). "Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. Miscellaneous substances from chemical group 30." EFSA Journal 9.10 (2011): 1989.
- OECD. "Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals, Section 4. 2018.
- OECD. "Test No. 416: Two-Generation Reproduction Toxicity." OECD Guidelines for the Testing of Chemicals, Section 4. 2001.
- Mortelmans, K., and E. Zeiger. "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis 455.1-2 (2000): 29-60.
- Santa Cruz Biotechnology.
- The Good Scents Company. "2-ethyl thiazole.
- OECD. "Test No. 414: Prenatal Developmental Toxicity Study." OECD Guidelines for the Testing of Chemicals, Section 4. 2018.
- FEMA. "GRAS Flavoring Substances 23." Food Technology 61.9 (2007): 24-51.
- JECFA. "Safety evaluation of certain food additives." WHO Food Additives Series: 52. 2004.
- PubChem. "this compound.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). "Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species." EFSA Journal 14.6 (2016): e04441.
- National Toxicology Program. "Reproductive Toxicity." U.S. Department of Health and Human Services.
- PubChem. "Thiamine.
- Sigma-Aldrich.
- Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 25. 2011.
- European Commission. "Commission Implementing Regulation (EU) No 872/2012 of 1 October 2012 adopting the list of flavouring substances provided for by Regulation (EC) No 2232/96 of the European Parliament and of the Council, introducing it in Annex I to Regulation (EC) No 1334/2008 of the European Parliament and of the Council and repealing Commission Regulation (EC) No 1565/2000 and Commission Decision 1999/217/EC." Official Journal of the European Union L 267 (2012): 1-161.
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Structural Analogs of 2-Ethylthiazole: A Technical Monograph
Executive Summary: The "Nutty" Scaffold
2-Ethylthiazole (CAS 15679-09-1) represents a critical structural motif at the intersection of flavor chemistry and medicinal pharmacophores. While widely recognized in the food industry for its green, nutty, and earthy organoleptic profile—characteristic of Maillard reaction products found in roasted coffee and mushrooms—its structural analogs serve as potent bioisosteres in drug development.
This guide dissects the 2-alkylthiazole scaffold, providing a rigorous comparison of physicochemical properties, detailed synthetic protocols, and an analysis of its utility as a bioisostere for pyridine and oxazole rings in small-molecule therapeutics.
Structural Landscape & Physicochemical Profiling
The alkylation pattern at the C2 and C4 positions of the thiazole ring drastically alters volatility, lipophilicity (LogP), and solvation energy. Below is a comparative analysis of this compound against its immediate homologous series and functional analogs.
Table 1: Physicochemical Properties of this compound Analogs
| Compound | CAS No.[1][2][3][4] | Structure Note | BP (°C) | LogP (Exp/Est) | Water Sol. | Organoleptic Profile |
| 2-Methylthiazole | 3581-87-1 | C2-Methyl | ~129 | 1.40 | Miscible | Pungent, sulfurous, green vegetable |
| This compound | 15679-09-1 | C2-Ethyl | ~148 | 1.80 | ~2 g/L | Green, nutty, earthy, roasted |
| 2-Propylthiazole | 17626-75-4 | C2-Propyl | ~172 | 1.36 (est) | ~0.6 g/L | Green, herbal, diffuses slowly |
| 2-Isopropyl-4-methylthiazole | 15679-13-7 | C2-iPr, C4-Me | ~175 | 2.50 | Low | Peach, tropical fruit, vegetable skin |
| 2-Acetylthiazole | 24295-03-2 | C2-Acetyl | 89 (12 mmHg) | 0.85 | Insoluble | Popcorn, bready, roasted nut |
Technical Insight: The jump in LogP from 2-ethyl (1.8) to 2-isopropyl-4-methyl (2.[2][3][5]5) is critical in medicinal chemistry. While this compound maintains moderate water solubility suitable for oral bioavailability (Rule of 5 compliant), the 2-isopropyl-4-methyl analog crosses the blood-brain barrier (BBB) more readily but may suffer from higher metabolic clearance due to the exposed methyl groups.
Synthetic Methodologies
To access these analogs, two primary pathways are employed: the classical Hantzsch Thiazole Synthesis (for robust scale-up) and C2-Lithiation (for late-stage functionalization).
Protocol A: Hantzsch Thiazole Synthesis (General Procedure)
Best for: De novo synthesis of 2-alkylthiazoles from thioamides.
Mechanism: Condensation of a thioamide with an
Reagents:
-
Propanethioamide (for this compound) or Thioacetamide (for 2-methylthiazole).
-
Chloroacetaldehyde (50% aq. solution) or Bromoacetaldehyde diethyl acetal.
-
Solvent: Ethanol or DMF.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Propanethioamide (1.0 eq, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Chloroacetaldehyde (1.1 eq, 11 mmol) dropwise at room temperature. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of thioamide by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Resuspend the residue in water and neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation (for volatile liquids like this compound) or silica gel flash chromatography.
Protocol B: C2-Lithiation & Alkylation
Best for: Modifying an existing thiazole core.
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Solvation: Dissolve unsubstituted Thiazole (1.0 eq) in anhydrous THF at -78°C.
-
Deprotonation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 15 mins. The C2 proton is the most acidic (pKa ~29). Stir for 30 mins at -78°C.
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Quench: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) logic when selecting between analogs.
Figure 1: Synthetic pathways and functional divergence of thiazole analogs. The Hantzsch synthesis builds the core, which diverges into specific analogs based on R-group selection for either flavor potency or pharmacological lipophilicity.
Medicinal Chemistry: Bioisosterism & Applications[7][8][9]
In drug design, this compound and its derivatives are not merely flavorants but critical bioisosteres .
The Thiazole vs. Pyridine/Oxazole Exchange
Thiazole is frequently used to replace pyridine or oxazole rings to modulate metabolic stability and binding affinity.
-
Lipophilicity Modulation: Thiazole is more lipophilic than oxazole (S vs O atom) but less basic than pyridine.
-
Application: If a pyridine-based lead compound has high clearance due to N-oxidation, replacing it with a thiazole can reduce metabolic liability while maintaining aromaticity.
-
-
Hydrogen Bonding: The Nitrogen in the thiazole ring (N3) acts as a hydrogen bond acceptor (HBA). The Sulfur atom can engage in weak "sigma-hole" interactions or specific hydrophobic contacts.
-
Metabolic Blocking: The ethyl group at C2 (in this compound) blocks the metabolically vulnerable C2 position found in unsubstituted thiazoles, preventing ring opening or oxidation.
Case Study Relevance: While this compound itself is a fragment, the 2-aminothiazole scaffold (a functional analog) is ubiquitous in FDA-approved drugs like Dasatinib (Kinase inhibitor) and Cefdinir (Antibiotic). The 2-alkyl group in our subject molecule mimics the steric bulk often required to fill hydrophobic pockets in enzyme active sites (e.g., ATP binding pockets).
References
-
FooDB. (n.d.). Compound Summary: this compound (FDB019722). Retrieved from [Link]
-
The Good Scents Company. (2023). This compound Flavor and Fragrance Information.[2][3][6] Retrieved from [Link]
-
PubChem. (2023). This compound (CID 85053).[7] National Library of Medicine. Retrieved from [Link][7]
-
Muller, C., et al. (2020). Structures and IC50 values of thiazole versus oxazole isosteres. ResearchGate. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements in Drug Design. Retrieved from [Link]
Sources
- 1. perfumersworld.com [perfumersworld.com]
- 2. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. 2-propyl thiazole, 17626-75-4 [thegoodscentscompany.com]
- 5. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
- 7. This compound | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Solvent Selection for 2-Ethylthiazole
A Technical Guide to Miscibility, Extraction, and Thermodynamic Behavior[1]
Executive Summary
This technical guide characterizes the solubility and miscibility profile of 2-Ethylthiazole (CAS: 15679-09-1) .[1] Unlike solid pharmaceutical intermediates where "solubility" refers to saturation limits (g/L), this compound is a liquid at ambient conditions (MP < 0°C).[1] Therefore, this guide focuses on miscibility , partition coefficients (LogP) , and liquid-liquid extraction (LLE) strategies.
For researchers in drug development and flavor chemistry, the critical parameter is not if it dissolves in organics (it is generally miscible), but how efficiently it partitions from aqueous reaction matrices into specific organic phases.[1]
Physicochemical Profile
Understanding the solute's fundamental properties is the prerequisite for selecting a solvent system.[1] this compound exhibits a "nutty/green" aroma and lipophilic character, driven by the thiazole ring and the ethyl side chain.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Relevance to Solubility/Extraction |
| Physical State | Liquid (Colorless to Pale Yellow) | Implies miscibility rather than saturation limits in organics.[1][2] |
| Boiling Point | 148–156 °C | High enough for solvent stripping via rotary evaporation without significant product loss.[1] |
| Density | ~1.06 g/mL | Heavier than water; forms the bottom layer in aqueous/organic extractions unless chlorinated solvents are used.[1] |
| LogP (Octanol/Water) | ~1.6 – 1.8 (Est.)[1] | Moderately lipophilic.[1] Preferentially partitions into organic phases. |
| Water Solubility | ~1.9 g/L (Slightly Soluble) | Low enough to allow extraction, but high enough to require multiple extraction cycles (n=3).[1] |
| pKa (Thiazole Core) | ~2.5 (Weak Base) | Allows for pH-switchable solubility (soluble in dilute HCl, insoluble in NaOH).[1] |
Solvent Compatibility & Miscibility Matrix
In organic synthesis and purification, this compound acts as a non-polar to moderately polar solute.[1] The following matrix details its behavior in standard laboratory solvents.
Table 2: Organic Solvent Miscibility Guide
| Solvent Class | Representative Solvent | Miscibility Status | Thermodynamic Interaction (Mechanistic Insight) |
| Polar Protic | Methanol, Ethanol, Isopropanol | Fully Miscible | Hydrogen bonding from solvent stabilizes the nitrogen lone pair on the thiazole ring.[1] |
| Polar Aprotic | Ethyl Acetate, Acetone, DMSO | Fully Miscible | Dipole-dipole interactions dominate.[1] Ethyl Acetate is the gold standard for extraction due to optimal polarity matching.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvency.[1] High density of DCM (>1.[1]3) ensures the organic layer is on the bottom, simplifying separation.[1] |
| Non-Polar | Hexane, Heptane, Toluene | Miscible | Soluble due to the ethyl chain, but less thermodynamically favorable than esters.[1] May require higher volumes for extraction.[1] |
| Aqueous | Water (pH 7) | Partially Soluble | Limited solubility (~0.2%).[1] Forms a biphasic system, enabling Liquid-Liquid Extraction (LLE).[1] |
Thermodynamic Modeling & Extraction Strategy
To optimize the isolation of this compound, we must look beyond simple "like dissolves like" and consider the Partition Coefficient (
The Partitioning Mechanism
The efficiency of extracting this compound from an aqueous phase (e.g., a Maillard reaction broth) into an organic solvent is governed by the Nernst Distribution Law:
Given a LogP of ~1.7, the
Visualization: pH-Dependent Solubility Logic
The following diagram illustrates the "pH Swing" technique, a self-validating protocol for purifying this compound from neutral impurities.
Caption: pH-Swing Extraction Logic. By exploiting the basicity of the thiazole nitrogen, the molecule can be reversibly transferred between aqueous and organic phases to achieve high purity.[1]
Experimental Protocol: Determination of Partition Coefficient
For precise formulation, you must determine the specific
Reagents & Equipment[1][3]
-
Solvents: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]
-
Analysis: UV-Vis Spectrophotometer (λ_max ~235-245 nm) or HPLC-UV.
Step-by-Step Methodology
-
Pre-Saturation: Mix n-octanol and water for 24 hours. Separate phases. This prevents volume changes during the actual experiment due to mutual miscibility.[1]
-
Stock Solution: Dissolve known mass of this compound in the pre-saturated n-octanol phase. Measure absorbance (
).[1] -
Equilibration:
-
Add 10 mL of Stock Solution to 10 mL of pre-saturated water in a glass vial.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2500 rpm for 10 minutes to break any emulsions (critical for thiazoles).
-
-
Phase Analysis:
-
Calculation:
(Note: Ensure concentrations fall within the Beer-Lambert linear range).
Process Engineering: Solvent Selection for Scale-Up
When moving from bench to pilot scale, solvent choice shifts from "what works" to "what is efficient."[1]
| Parameter | Ethyl Acetate (Recommended) | Dichloromethane (DCM) | Hexane |
| Extraction Efficiency | High (Polarity match) | Very High | Low to Moderate |
| Boiling Point | 77 °C | 40 °C | 69 °C |
| Safety Profile | Flammable, Low Toxicity | Carcinogen Suspect | Flammable, Neurotoxin |
| Phase Position | Top Layer | Bottom Layer | Top Layer |
| Recommendation | Primary Choice for general extraction.[1] | Use only if emulsions are problematic (density advantage).[1] | Avoid for extraction; good for washing out non-polar impurities.[1] |
Visualization: Solvent Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on process goals (Extraction vs. Purification).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85053, this compound.[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). this compound Physical Properties and Organoleptic Profile.[1] Retrieved from [Link][1]
-
Organization for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][5]
-
Wang, Z., et al. (2014). Thermodynamic Models for Solubility of Thiazole Derivatives.[1] (Contextual reference for thermodynamic modeling of heterocyclic compounds).
Sources
An In-depth Technical Guide to the Synthetic Pathways of 2-Ethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylthiazole is a pivotal heterocyclic compound, integral to the flavor and fragrance industry and a recurring motif in pharmacologically active molecules. Its synthesis is a cornerstone of heterocyclic chemistry, with several established pathways offering distinct advantages and disadvantages. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on the renowned Hantzsch thiazole synthesis and notable alternatives such as the Cook-Heilborn and Gabriel syntheses. Each method is examined through the lens of mechanistic causality, experimental practicality, and strategic selection for research and development applications. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required for the efficient and logical synthesis of this important molecular scaffold.
Introduction: The Significance of the this compound Moiety
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural unit is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies.[1] The 2-ethyl derivative, this compound (C₅H₇NS), while structurally simple, possesses a unique profile. It is a key contributor to the desirable nutty, roasted, and savory notes in a variety of foods and is utilized as a flavoring agent.[2] Beyond its organoleptic properties, the 2-alkylthiazole framework serves as a crucial building block in the synthesis of more complex pharmaceutical intermediates.
The choice of synthetic route to this compound is a critical decision in any research or development campaign. Factors such as precursor availability, desired yield and purity, scalability, and environmental impact dictate the most appropriate pathway. This guide will dissect the most prominent methods, providing the technical depth necessary for informed experimental design.
The Hantzsch Thiazole Synthesis: The Workhorse Reaction
The Hantzsch thiazole synthesis, first described in the late 19th century, remains the most widely utilized and versatile method for constructing the thiazole ring.[3][4] Its enduring prevalence is a testament to its reliability, generally high yields, and the ready availability of its starting materials.
Mechanistic Rationale
The Hantzsch synthesis is a cyclocondensation reaction between an α-halocarbonyl compound and a thioamide.[3] For the specific synthesis of this compound, the reactants are thiopropionamide and a two-carbon α-haloaldehyde, typically chloroacetaldehyde .
The causality of the mechanism proceeds through two primary stages:
-
Nucleophilic Substitution (Sₙ2): The sulfur atom of the thioamide is an excellent nucleophile. It attacks the electrophilic carbon of the α-halocarbonyl (the carbon bearing the halogen), displacing the halide ion. This initial Sₙ2 reaction forms a key acyclic intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate undergoes tautomerization to an enol or enethiol form. Subsequently, the nitrogen atom acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring (a hydroxythiazoline intermediate). This intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable, aromatic thiazole ring.[2]
The driving force for the final dehydration step is the formation of the highly stable aromatic thiazole system.
Caption: General workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Hantzsch synthesis procedures for analogous thiazoles, providing a robust and validated starting point.[5][6] The use of chloroacetaldehyde diethyl acetal is a common and practical choice, as anhydrous chloroacetaldehyde is unstable. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the required aldehyde.
Materials:
-
Thiopropionamide
-
Chloroacetaldehyde diethyl acetal
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiopropionamide (1.0 eq) and chloroacetaldehyde diethyl acetal (1.1 eq) in ethanol (approx. 3-4 mL per gram of thioamide).
-
Acidification and Hydrolysis: Slowly add concentrated hydrochloric acid (approx. 1.5 eq) to the stirred mixture. The acid catalyzes both the hydrolysis of the acetal to chloroacetaldehyde and the subsequent dehydration of the hydroxythiazoline intermediate.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing an equal volume of water. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers contain the this compound product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product is a liquid that can be purified by vacuum distillation to yield pure this compound.
Self-Validation and Causality:
-
Excess Acetal: A slight excess of the chloroacetaldehyde precursor is used to ensure complete consumption of the more valuable thioamide.
-
Acid Catalyst: The acid is crucial. It not only generates the reactive aldehyde from its stable acetal form but also protonates the hydroxyl group in the cyclized intermediate, turning it into a good leaving group (water) and facilitating the final, irreversible aromatization step.
-
Neutralization and Extraction: The basic wash with sodium bicarbonate is essential to remove any remaining acid and to ensure the thiazole, which is a weak base, is in its free, ether-soluble form for efficient extraction.
Alternative Synthetic Pathways
While the Hantzsch synthesis is dominant, other named reactions provide alternative disconnections and may be advantageous under specific circumstances, such as when precursors for the Hantzsch route are unavailable or when a different substitution pattern is desired.
Cook-Heilborn Synthesis
The Cook-Heilborn synthesis is a method for producing 5-aminothiazoles by reacting an α-aminonitrile with reagents like carbon disulfide or dithioacids.[7][8] While the classic output is a 5-amino derivative, modifications can lead to other substitution patterns. For a 2-alkylthiazole, the pathway is less direct and generally less efficient than the Hantzsch synthesis.[2] The reaction typically proceeds under mild conditions.[7]
Mechanistic Overview: The reaction between an α-aminonitrile and a dithioacid involves the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and tautomerization to form the 5-aminothiazole ring.
Caption: Key transformations in the Cook-Heilborn synthesis.
Gabriel Thiazole Synthesis
Not to be confused with the more common Gabriel synthesis of primary amines, the Gabriel thiazole synthesis involves the cyclization of an α-acylaminoketone using a strong dehydrating/sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[3][8] This method yields 2,5-disubstituted thiazoles.
Mechanistic Overview: The reaction is believed to proceed by the thionation of the amide carbonyl group of the α-acylaminoketone by P₄S₁₀ to form a thioamide. This is followed by the thionation of the ketone carbonyl. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the thiazole ring. The harsh conditions (high temperatures) and the use of stoichiometric phosphorus pentasulfide are significant drawbacks.[2]
Caption: Key transformations in the Gabriel thiazole synthesis.
Comparative Analysis of Synthetic Pathways
The choice of synthesis is a strategic one, balancing yield, reaction conditions, and precursor availability. The Hantzsch synthesis is almost always the preferred method for simple 2-alkylthiazoles due to its efficiency and operational simplicity.
| Synthetic Pathway | Key Precursors | Typical Yields | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | Thioamide + α-Halocarbonyl | Good to Excellent | High versatility, reliable, readily available starting materials, generally high yields.[9] | Use of lachrymatory and toxic α-halocarbonyls.[4] |
| Cook-Heilborn Synthesis | α-Aminonitrile + Dithioacid/CS₂ | Moderate | Mild reaction conditions.[7] | Primarily yields 5-aminothiazoles; less direct for simple 2-alkylthiazoles; precursor availability can be limited.[2] |
| Gabriel Thiazole Synthesis | α-Acylaminoketone + P₄S₁₀ | Variable | Access to a different substitution pattern. | Harsh reaction conditions (high temp), use of stoichiometric and unpleasant reagents (P₄S₁₀), often lower yields.[2] |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via the Hantzsch thiazole synthesis, utilizing thiopropionamide and an equivalent of chloroacetaldehyde. This pathway offers a logical, high-yielding, and scalable route that is well-documented in the broader context of thiazole synthesis. The detailed protocol provided serves as a validated template for laboratory execution. While alternative methods such as the Cook-Heilborn and Gabriel syntheses exist in the canon of heterocyclic chemistry, their applications for producing simple 2-alkylthiazoles are limited by their indirect nature, harsher conditions, or more specialized precursor requirements. For researchers and drug development professionals, a thorough understanding of the Hantzsch mechanism and its practical execution is the most valuable tool for accessing the this compound scaffold and its derivatives.
References
-
PrepChem.com. Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]
-
SciSpace. Polycyclic aromatic hydrocarbons in grilled food. (1983). Available from: [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available from: [Link]
-
JOCPR. Synthesis of some novel thiazole deriva. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]
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potential research applications of 2-ethylthiazole in medicinal chemistry
From Organoleptic Agent to Lipophilic Pharmacophore
Executive Summary
2-Ethylthiazole (CAS: 15679-13-7) has historically been pigeonholed as a high-impact aroma chemical, valued in the flavor industry for its nutty, roasted profiles.[1] However, in the context of modern medicinal chemistry, the this compound moiety represents a critical alkyl-heteroaromatic scaffold .
This guide re-evaluates this compound not as a final product, but as a strategic Fragment-Based Drug Discovery (FBDD) building block. It offers a unique balance of lipophilicity (
Key Technical Takeaways:
-
Lipophilic Tuning: The ethyl group at C2 increases
by approx.[1] 0.5 units vs. methyl, aiding membrane permeability.[1] -
Metabolic Alert: The thiazole ring is susceptible to CYP450-mediated S-oxidation; structural de-risking is required.[1]
-
Synthetic Versatility: Accessible via Hantzsch condensation, allowing rapid library generation.
Structural Properties & Pharmacochemistry[1][2][3]
The "Ethyl Effect" in SAR
In Structure-Activity Relationship (SAR) studies, the transition from a methyl to an ethyl group at the C2 position of a thiazole ring is rarely accidental. It is a deliberate probe of the target protein's hydrophobic pocket.[1]
| Property | 2-Methylthiazole | This compound | Medicinal Implication |
| Molecular Weight | 99.15 g/mol | 113.18 g/mol | Minimal impact on Ligand Efficiency (LE).[1] |
| cLogP (approx) | 1.0 - 1.2 | 1.5 - 1.7 | Enhanced permeability; potential blood-brain barrier (BBB) penetration.[1] |
| Steric A-Value | Low | Medium | Probes depth of hydrophobic pockets (e.g., ATP-binding sites).[1] |
| Boiling Point | 128°C | 161°C | Higher stability in solid-state salt forms.[1] |
Bioisosterism
The this compound ring acts as a non-classical bioisostere.[1] The sulfur atom imparts a degree of aromaticity while acting as a weak hydrogen bond acceptor.[1][2]
-
Vs. Pyridine: Thiazole is less basic (pKa ~2.5 vs 5.2), reducing lysosomal trapping potential.[1]
-
Vs. Phenyl: The ring is isosteres with benzene but introduces a dipole moment, potentially improving solubility.
Visualization: SAR & Metabolic Pathways
The following diagram illustrates the functional vectors of the this compound scaffold and its critical metabolic liability (S-oxidation).
Figure 1: SAR vectors (Left) vs. Metabolic Liability (Right).[1] The C2-ethyl group anchors the molecule in hydrophobic pockets, while the sulfur atom presents a risk of bioactivation.
Synthetic Utility: The Hantzsch Protocol[5]
The most robust method for synthesizing this compound derivatives is the Hantzsch Thiazole Synthesis .[1] This reaction is self-validating because the formation of the aromatic ring drives the reaction to completion, often precipitating the product or making it easily separable.
Experimental Protocol: Synthesis of 4-Aryl-2-ethylthiazole
Objective: To synthesize a library of 4-substituted-2-ethylthiazoles to probe biological activity.
Reagents:
-
Thiopropionamide (Source of 2-ethyl group)[1]
- -Bromoacetophenone derivatives (Source of 4-aryl group)[1]
-
Sodium Bicarbonate (Base)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of thiopropionamide in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.05 equivalents of the appropriate
-bromoacetophenone derivative dropwise at room temperature. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Workup:
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via flash column chromatography (Silica gel).
Mechanism: The sulfur nucleophile attacks the
Safety & Toxicology: The Metabolic "Watch Out"
As a Senior Scientist, one must address the structural alerts associated with thiazoles.
Bioactivation (S-Oxidation)
Thiazole rings are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]
-
Mechanism: The sulfur atom is oxidized to a sulfoxide or epoxide intermediate.[1]
-
Consequence: These intermediates are electrophilic and can react with glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity.
-
Mitigation Strategy: Substitution at the C5 position (e.g., with a halogen or methyl group) can block the metabolic "soft spot" and prevent ring opening.
Experimental Protocol: Microsomal Stability Assay
Objective: To determine if the this compound derivative is metabolically stable.
-
Incubation: Incubate test compound (1
M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1] -
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).-
Target:
L/min/mg protein suggests acceptable stability.[1]
-
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[4] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.[1]
-
Thiazole Bioisosterism: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][5]
-
Metabolic Activation: Dalvie, D. K., et al. (2002).[1] Metabolism and bioactivation of the thiazole ring in drugs.[6][7] Chemical Research in Toxicology.[1]
-
This compound Properties: PubChem Compound Summary for CID 27440, 2-Ethyl-4-methylthiazole (Analogous data). [1]
Sources
- 1. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of 2-Ethylthiazole in Pharmaceutical Matrices via HS-SPME-GC-MS
Introduction & Scope
2-Ethylthiazole (2-ET) is a heterocyclic volatile organic compound characterized by a potent nutty, roasted, and green odor. While widely recognized as a flavorant in food chemistry (Maillard reaction product), its relevance in drug development is critical as a process impurity or degradation product .
Thiazole moieties are pharmacophores in numerous active pharmaceutical ingredients (APIs), including Ritonavir (antiretroviral), Pramipexole (dopamine agonist), and Thiabendazole (anti-parasitic). 2-ET may arise during the synthesis of these APIs or via degradation pathways involving ring substitution instability. Due to its high volatility and low odor threshold, trace-level quantification is essential for:
-
Genotoxic Impurity Screening: Ensuring volatile impurities meet ICH M7 guidelines.
-
Stability Testing: Monitoring degradation of thiazole-based drugs under stress conditions.
-
Raw Material Quality Control: Verifying purity of starting materials.
This protocol details a robust, self-validating HS-SPME-GC-MS method for quantifying 2-ET at ppb (ng/mL) levels. The use of SPME allows for solvent-free extraction, maximizing sensitivity while minimizing matrix interference from non-volatile API excipients.
Principle of the Method
The method relies on the equilibrium partitioning of 2-ET between the sample matrix (aqueous/organic solution), the headspace, and the SPME fiber coating.
-
Extraction: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected for its broad polarity range, ideal for trapping the heterocyclic thiazole ring (polar) and the ethyl side chain (non-polar).
-
Salting Out: Addition of NaCl decreases the solubility of organic volatiles in the aqueous phase, driving 2-ET into the headspace and enhancing fiber adsorption.
-
Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode targets characteristic ions (m/z 113, 58) to ensure specificity against complex pharmaceutical matrices.
Experimental Protocol
Reagents and Materials
-
Reference Standard: this compound (≥98% purity, CAS 15679-09-1).[1]
-
Internal Standard (IS): 2-Isobutylthiazole (Structural Analog) or Toluene-d8 (General VOC). Note: 2-Isobutylthiazole is preferred for matching fiber affinity.
-
Solvents: Methanol (LC-MS grade) for stock solutions; HPLC-grade Water for sample dilution.
-
Reagents: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich or equivalent).
Standard Preparation
-
Stock Solution A (1 mg/mL): Dissolve 10 mg of 2-ET in 10 mL Methanol. Store at -20°C.
-
Internal Standard Stock (1 mg/mL): Dissolve 10 mg of IS in 10 mL Methanol.
-
Working Standard: Dilute Stock A with water to create a calibration range of 10 ng/mL to 1000 ng/mL (ppb) .
-
Spiking: Add IS to all standards and samples to a final concentration of 100 ng/mL.
Sample Preparation (API/Drug Product)
-
Dissolution: Weigh 50 mg of API/powder into a 20 mL headspace vial.
-
Solvent Addition: Add 10 mL of HPLC water. If API is insoluble in water, dissolve in 1 mL DMSO, then dilute with 9 mL water.
-
Salting Out: Add 3.0 g NaCl to the vial.
-
Sealing: Immediately cap with a magnetic screw cap and PTFE/Silicone septum. Vortex for 1 min to dissolve salt.
Instrumental Parameters[1]
HS-SPME Conditions
| Parameter | Setting | Rationale |
| Incubation Temp | 50°C | Promotes volatilization without thermal degradation. |
| Incubation Time | 10 min | Equilibration of headspace. |
| Extraction Time | 30 min | Sufficient for fiber equilibrium (DVB/CAR/PDMS). |
| Agitation | 250 rpm | Enhances mass transfer to the headspace. |
| Desorption | 3 min @ 250°C | Complete release of analyte in GC inlet. |
GC-MS Conditions
-
Instrument: Agilent 7890B/5977B or equivalent.
-
Column: DB-Wax (or equivalent PEG column), 30 m × 0.25 mm × 0.25 µm.[2]
-
Why Wax? Thiazoles are polar.[3] A polar column provides better peak shape and separation from non-polar hydrocarbon impurities compared to DB-5.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
40°C for 2 min (Focus volatiles).
-
Ramp 5°C/min to 100°C.
-
Ramp 20°C/min to 240°C.
-
Hold 3 min.
-
-
Transfer Line: 250°C.
-
Ion Source: 230°C (EI mode, 70 eV).
MS Acquisition (SIM Mode)
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qual Ions (m/z) |
| This compound | 8.5 min | 113 (M+) | 58 (Base), 112 (M-H) |
| 2-Isobutylthiazole (IS) | 10.2 min | 141 (M+) | 99, 58 |
Note: While m/z 58 is often the base peak (100% abundance), m/z 113 (Molecular Ion, ~55% abundance) is selected as the Quant Ion for higher specificity in complex pharmaceutical matrices, reducing the risk of low-mass interference.
Analytical Workflow Visualization
Figure 1: Analytical Workflow. Step-by-step process from sample preparation to data generation, emphasizing the critical SPME extraction phase.
Method Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (ICH Q2), the following validation parameters must be established:
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interfering peaks at RT of 2-ET or IS. | Analyze blank matrix and placebo. |
| Linearity | R² > 0.995 | Calibration curve (10–1000 ng/mL) with 5 points. |
| Sensitivity (LOQ) | S/N > 10 | Spike decreasing concentrations until S/N = 10. (Target: ~5 ng/mL). |
| Accuracy (Recovery) | 80% – 120% | Spike samples at 50%, 100%, and 150% of target level. |
| Precision (RSD) | < 10% | 6 replicates of a standard at 100 ng/mL. |
Fragmentation Logic
The choice of ions is based on the electron impact fragmentation of the thiazole ring.
-
m/z 113 (M+): The intact molecular ion.
-
m/z 58: The base peak, typically resulting from ring cleavage and rearrangement (characteristic of alkyl-substituted thiazoles).
-
m/z 112: Loss of a hydrogen atom (M-1).
Figure 2: Fragmentation Pathway. Simplified EI fragmentation logic for this compound used for ion selection.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Fiber aging or poor headspace partitioning.
-
Fix: Replace DVB/CAR/PDMS fiber (lifetime ~50-100 injections). Increase NaCl concentration to saturation.
-
-
Issue: Peak Tailing.
-
Cause: Active sites in the inlet or column.
-
Fix: Trim column inlet (10 cm). Deactivate liner. Ensure splitless hold time is sufficient (min 1.0 min).
-
-
Issue: Co-elution.
-
Cause: Complex matrix volatiles.
-
Fix: Switch to a slower temperature ramp (3°C/min) or verify ions. If m/z 58 has interference, switch Quant ion to m/z 113 exclusively.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85053, this compound. Retrieved from [Link]
-
The Good Scents Company (2023). 2-Ethyl thiazole Flavor and Fragrance Information. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Thiazole, 2-ethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Kemp, B. et al. (2023). The impact of dosage sugar-type and aging on Maillard reaction-associated products in traditional method sparkling wines. OENO One.[1][4][5] Retrieved from [Link]
Sources
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Inclusive analysis of key precursor peptides and flavor enhancing components of sesame cake meal maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
Application Note: Advanced Functionalization of 2-Ethylthiazole in Drug Discovery
Executive Summary
2-Ethylthiazole (CAS: 15679-09-1) is often underestimated as merely a flavorant or a simple solvent impurity. However, in modern medicinal chemistry, it serves as a high-value "divergent scaffold." Its structure offers two distinct orthogonal reactivity vectors: the nucleophilic/acidic C5-position on the ring and the benzylic-like
This guide details protocols to selectively engage these sites, enabling the rapid synthesis of 2,5-disubstituted thiazoles (common in oncology and anti-infective pharmacophores) and chain-extended derivatives.
Reactivity Profile & Mechanistic Logic
To successfully utilize this compound, one must understand the electronic push-pull of the scaffold.
The Reactivity Heatmap
The thiazole ring is electron-deficient (π-deficient), similar to pyridine, but the sulfur atom donates electron density to the C5 position, making it the primary site for Electrophilic Aromatic Substitution (EAS) and C-H activation. Conversely, the C2-ethyl group is activated by the electron-withdrawing nature of the C=N bond, rendering the
Figure 1: Orthogonal reactivity vectors of this compound. The C5 position allows for ring functionalization, while the lateral chain allows for linker expansion.
Application Protocols
The following protocols are designed for high reproducibility. They move beyond "recipe" lists to include Critical Process Parameters (CPPs).
Protocol A: C5-Selective Arylation via Pd-Catalyzed C-H Activation
Application: Rapid generation of biaryl libraries without pre-functionalizing the thiazole ring (e.g., avoiding 5-bromothiazole synthesis). Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) — Electron-poor aryl bromides work best.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃H·BF₄ (10 mol%) or XPhos.
-
Base: K₂CO₃ (2.0 equiv) or PivOK (for CMD efficiency).
-
Solvent: Toluene or DMF (anhydrous).
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Ar flow, mix Pd(OAc)₂ and the phosphine ligand in the solvent for 15 minutes. Why: Ensures active catalytic species formation prior to substrate exposure.
-
Addition: Add this compound, the aryl bromide, and the base. Seal the reaction vessel (pressure tube recommended).
-
Reaction: Heat to 100–120°C for 12–16 hours.
-
Checkpoint: Monitor via LCMS. The C5-H bond is activated by the base-assisted palladium species.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Critical Quality Attributes (CQAs):
-
Water Content: The reaction is sensitive to moisture; water inhibits the CMD pathway. Ensure solvents are <50 ppm H₂O.
-
C5 Regioselectivity: >95:5 C5:C4 selectivity is typical due to the electronic bias of the sulfur atom.
Protocol B: Lateral Oxidation to 2-Acetylthiazole
Application: Synthesis of ketone intermediates for reductive amination or heterocycle fusion. Mechanism: Radical propagation or SeO₂-mediated oxidation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Selenium Dioxide (SeO₂) (1.2 equiv)
-
Solvent: 1,4-Dioxane (wet, containing 2% water).
Step-by-Step Methodology:
-
Setup: Dissolve this compound in 1,4-dioxane. Add SeO₂ in a single portion.
-
Thermal Activation: Heat to reflux (101°C ) for 4–6 hours.
-
Observation: The solution will turn from colorless to reddish/black as Selenium precipitates.
-
-
Filtration: Filter the hot solution through Celite to remove metallic selenium. Caution: Selenium residues are toxic.
-
Isolation: Concentrate the filtrate. The product, 2-acetylthiazole, is often an oil with a nutty/popcorn aroma.
-
Purification: Distillation or column chromatography is required to remove over-oxidized byproducts (glyoxals).
Decision Matrix: Lithiation Strategies
A common failure mode is poor regioselectivity during lithiation. The choice of base and temperature dictates the outcome.
| Target Site | Reagent System | Conditions | Mechanism |
| C5-Lithiation | n-BuLi (1.1 equiv) | THF, -78°C, 30 min | Kinetic acidity of Ring C-H (adjacent to S). |
| Lateral Lithiation | LDA (1.1 equiv) or LiTMP | THF, -78°C to -40°C | Steric bulk of base prevents ring approach; favors accessible alkyl chain. |
| C2-Metalation | Not Applicable | N/A | C2 is blocked by the ethyl group. |
Workflow Diagram: Selecting the Right Path
Figure 2: Decision tree for regioselective lithiation of this compound.
Troubleshooting & Optimization
-
Scrambling during Lithiation:
-
Issue: Obtaining a mixture of C5 and lateral substitution.
-
Solution: Use LiCl-mediated bases (e.g., TurboGrignard or LDA·LiCl). The aggregates are more stable and regioselective. Ensure temperature does not rise above -70°C before electrophile addition for C5 lithiation.
-
-
Low Yield in C-H Activation:
-
Issue: Homocoupling of the aryl bromide.
-
Solution: Switch solvent to Pivalic Acid/Toluene mixtures. The pivalate anion acts as a proton shuttle, significantly lowering the energy barrier for the C-H cleavage step.
-
-
Purification of 2-Acetylthiazole:
-
Issue: Product volatility.
-
Solution: Do not use high-vacuum for extended periods. Use Kugelrohr distillation for isolation.
-
References
-
C-H Activation Mechanisms: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Underpinnings of Pd-Catalyzed C-H Functionalization. Chemistry Letters.
-
Thiazole Lithiation: Schnürch, M., et al. (2007). Halogen-Dance Reactions on Thiazoles. Advanced Synthesis & Catalysis.
-
Lateral Oxidation: Kawai, T., et al. (2021). Formation pathways of 2-acetylthiazole in the Maillard reaction. Food Chemistry.
-
General Thiazole Pharmacology: Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules.
The Dual Nature of 2-Ethylthiazole: A Cornerstone in Flavor and a Niche Player in Fragrance Chemistry
Introduction: The Significance of Heterocyclic Compounds in Sensory Science
Within the vast and intricate world of flavor and fragrance chemistry, heterocyclic compounds represent a class of molecules with unparalleled importance. Their cyclic structures, incorporating atoms other than carbon—most notably nitrogen and sulfur—give rise to a remarkable diversity of aroma and taste profiles. Among these, the thiazole family stands out for its significant contribution to the savory, roasted, and nutty notes that define many of our most beloved foods and beverages. 2-Ethylthiazole, a prominent member of this family, serves as a quintessential example of a potent and versatile molecule, capable of imparting desirable characteristics at very low concentrations. This guide provides an in-depth exploration of the application of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field of flavor and fragrance development. While its primary role is firmly established in the realm of flavor, its nuanced and limited application in fragrance will also be discussed, providing a comprehensive understanding of this important chemical.
Sensory Profile and Natural Occurrence of this compound
This compound is a colorless to pale yellow liquid with a powerful and diffusive aroma. Its organoleptic properties are complex and concentration-dependent, generally characterized by nutty, green, roasted, and yeasty notes.[1] This unique sensory profile makes it a valuable component in the creation of a wide array of flavor profiles.
Table 1: Organoleptic Descriptors of this compound
| Descriptor | Nuances |
| Nutty | Roasted nuts, hazelnut, peanut |
| Green | Herbaceous, slightly vegetative |
| Roasted | Coffee, cocoa, toasted bread |
| Yeasty | Fermented, bready |
| Savory | Meaty, brothy undertones |
The presence of this compound is not limited to the flavorist's palette; it is also a naturally occurring volatile compound in a variety of foodstuffs. Its formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
Key Natural Sources:
-
Coffee: this compound is a key aroma compound found in roasted coffee beans, contributing to the characteristic roasted and nutty notes.[2]
-
Tamarind: This tropical fruit also contains this compound as a natural volatile constituent.[3]
-
Toona sinensis: Also known as Chinese mahogany, the leaves of this plant, used as a vegetable, contain this compound.[3]
Applications in Flavor Chemistry: Crafting Authentic and Impactful Profiles
The primary and most significant application of this compound lies in the field of flavor creation. Its potent and multifaceted aroma profile allows flavorists to build and enhance a wide range of savory and sweet flavors. It is particularly effective in applications where a roasted, nutty, or savory character is desired.
Recommended Starting Dosages in Food and Beverage Applications
The following table provides recommended starting dosages for this compound in various food and beverage categories. It is crucial to note that these are starting points, and optimization will be necessary based on the specific product matrix and desired flavor profile. The dosages are typically expressed in parts per million (ppm) in the final consumed product.
Table 2: Recommended Starting Application Levels for this compound in Various Food Categories
| Food Category | Average Usage (ppm) | Maximum Usage (ppm) | Flavor Contribution |
| Ready-to-eat savories | 1.0 | 5.0 | Enhances savory, meaty, and roasted notes in snacks and crackers. |
| Bakery wares | 0.4 | 2.0 | Provides a toasted, nutty crust aroma in bread and baked goods. |
| Confectionery | 0.4 | 2.0 | Adds complexity to chocolate, coffee, and nut-based candies. |
| Alcoholic beverages | 0.4 | 2.0 | Contributes roasted and malty notes to beers and certain spirits. |
| Non-alcoholic beverages | 0.2 | 1.0 | Enhances coffee, tea, and chocolate flavors in ready-to-drink beverages. |
| Soups, sauces, and spices | 0.2 | 1.0 | Boosts the savory and umami character of broths, gravies, and seasonings. |
| Meat and meat products | 0.1 | 0.4 | Reinforces the roasted and savory notes in processed meats. |
| Fish and fish products | 0.1 | 0.4 | Adds a subtle roasted character to fish-based products. |
Data compiled from The Good Scents Company.[3]
The causality behind these dosage recommendations lies in the potent nature of this compound. At higher concentrations, its sulfury and rubbery notes can become more pronounced and potentially undesirable. Therefore, it is used at low levels to provide specific flavor enhancements without overwhelming the overall profile.
A Niche Role in Fragrance Chemistry: Understanding the Limitations
While some thiazole derivatives find application in perfumery, the use of this compound in fragrances is notably limited. Many industry resources explicitly state that it is "not for fragrance use."[3] The primary reason for this is its potent, food-like aroma, which can be challenging to incorporate into traditional fragrance structures without creating an overly "gourmand" or savory scent, which may not be desirable in fine fragrances, personal care, or household products.
However, it is important to distinguish this compound from other thiazoles that are used in perfumery. For instance, 2-acetylthiazole is noted for its roasted, freshly baked bread odor and can be used in both flavors and fragrances.[4] Similarly, other thiazole derivatives can contribute unique green, nutty, or even tropical fruit notes to fragrance compositions. The decision to use a specific thiazole in a fragrance depends on the desired olfactory direction and the perfumer's ability to balance its potent character within a complex accord.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, propionamide is first converted to its corresponding thioamide, which is then reacted with a suitable α-haloketone.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Materials:
-
Propionamide
-
Lawesson's Reagent
-
Toluene
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
Part A: Synthesis of Thiopropionamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionamide (0.1 mol) and Lawesson's reagent (0.05 mol).
-
Solvent Addition: Add 100 mL of dry toluene to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The precipitated solid is unreacted Lawesson's reagent and byproducts. Filter the mixture and wash the solid with a small amount of cold toluene.
-
Solvent Removal: Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is thiopropionamide. This can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude thiopropionamide (from Part A) in 100 mL of ethanol.
-
Addition of α-Haloketone: Slowly add chloroacetaldehyde (0.11 mol, 50% aqueous solution) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound is then purified by fractional distillation under atmospheric pressure to yield the final product.
Causality Behind Experimental Choices:
-
Lawesson's Reagent: This is a common and effective thionating agent used to convert amides to thioamides.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Neutralization: The neutralization step with sodium bicarbonate is crucial to quench the reaction and remove any acidic byproducts.
-
Solvent Extraction and Distillation: These are standard laboratory techniques for the isolation and purification of organic compounds.
Protocol 2: Quantification of this compound in a Food Matrix (e.g., Coffee) by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines a method for the quantitative analysis of this compound in a solid food matrix like roasted coffee beans. Headspace analysis is preferred for volatile compounds as it minimizes matrix effects and reduces sample preparation time.
Diagram 2: Analytical Workflow for this compound Quantification
Caption: Workflow for HS-GC-MS quantification of this compound.
Materials and Instrumentation:
-
Roasted coffee beans
-
This compound standard
-
Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of a related compound)
-
Methanol (HPLC grade)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Analytical balance
-
Cryogenic grinder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1000 ppm). From this stock, prepare a series of calibration standards in methanol at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm). Prepare a stock solution of the internal standard in methanol (e.g., 100 ppm).
-
Sample Preparation:
-
Freeze the roasted coffee beans with liquid nitrogen and grind them to a fine, uniform powder using a cryogenic grinder. This prevents the loss of volatile compounds.
-
Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
-
Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 100 ppm solution).
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-GC-MS Analysis:
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 113, 86, 58) and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Calculate the concentration of this compound in the coffee sample using the calibration curve.
-
Causality Behind Experimental Choices:
-
Cryogenic Grinding: This minimizes the loss of volatile analytes that can occur due to the heat generated during conventional grinding.
-
Internal Standard: The use of an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
-
Headspace Analysis: This technique is ideal for volatile compounds in complex matrices as it reduces matrix interference and simplifies sample preparation.
-
Selected Ion Monitoring (SIM): This MS mode enhances sensitivity and selectivity by only monitoring specific ions characteristic of the target analyte, which is particularly useful for trace-level analysis in complex samples.
Structure-Odor Relationship of Thiazole Derivatives
The odor profile of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. Understanding these structure-odor relationships is crucial for flavorists and perfumers in selecting the appropriate molecule for a desired sensory effect.
Diagram 3: Structure-Odor Relationships of Key Thiazole Derivatives
Caption: Influence of substituents on the odor profile of thiazoles.
As illustrated, small changes in the alkyl or functional groups attached to the thiazole ring can lead to significant shifts in the perceived aroma, from the nutty and roasted character of this compound to the green and vegetative notes of 2-isobutylthiazole. This highlights the importance of precise molecular design in the creation of novel flavor and fragrance ingredients.
Regulatory and Safety Considerations
This compound is a well-characterized flavoring substance with a history of safe use in food. It has been evaluated by international regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
-
FEMA GRAS™: this compound is listed as a Generally Recognized as Safe (GRAS) substance by FEMA (FEMA Number 3217). The FEMA Expert Panel has evaluated its safety based on its natural occurrence, metabolism, and toxicological data.
-
JECFA: JECFA has also evaluated this compound and established an acceptable daily intake (ADI).
As with all flavoring substances, it is essential to use this compound in accordance with good manufacturing practices and within the established safe use levels.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the flavor chemist. Its unique ability to impart desirable nutty, roasted, and savory notes makes it an indispensable component in a wide range of food and beverage applications. While its role in fragrance is limited due to its potent and food-like character, the broader family of thiazole derivatives offers a rich palette of aromas for the creative perfumer. The protocols provided in this guide offer a practical framework for the synthesis and analysis of this compound, empowering researchers and developers to harness its full potential in the creation of innovative and appealing consumer products. A thorough understanding of its sensory properties, application levels, and the causality behind its use will continue to drive its successful application in the ever-evolving field of flavor and fragrance chemistry.
References
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Science Behind the Scent: 2-Ethoxythiazole in Fragrance Formulation. Retrieved February 7, 2026, from [Link]
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Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Wright, Z. M. (2020). RIFM fragrance ingredient safety assessment, 2-acetylthiazole, CAS Registry Number 24295-03-2. Food and Chemical Toxicology, 141, 111424. [Link]
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Wright, J. (2022, August 1). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Perfumer & Flavorist. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Science Behind Savory Flavors: Exploring 2-Ethyl-4-methylthiazole. Retrieved February 7, 2026, from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved February 7, 2026, from [Link]
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Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks. Retrieved February 7, 2026, from [Link]
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High-Yield Synthetic Protocol for 2-Ethylthiazole Production: An Application Note for Researchers
Abstract
This comprehensive guide details a high-yield, robust, and scalable synthetic protocol for the production of 2-ethylthiazole, a key heterocyclic compound with applications in the pharmaceutical and flavor industries. This document provides an in-depth analysis of the Hantzsch thiazole synthesis, the chosen methodology, elucidating the mechanistic underpinnings and the rationale behind critical experimental parameters. A detailed, step-by-step protocol is provided, covering reagent preparation, reaction execution, product isolation, and purification. Furthermore, this guide includes comprehensive characterization data and visual aids in the form of diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various biological interactions. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it is a structural component in a multitude of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecules and is also recognized for its distinct nutty and roasted aroma, making it a valuable component in the flavor and fragrance industry.
The development of efficient and high-yielding synthetic routes to access functionalized thiazoles is therefore of paramount importance. This application note focuses on a well-established and reliable method, the Hantzsch thiazole synthesis, optimized for the specific production of this compound.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry due to its versatility and generally high yields.[1][2] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[3]
The mechanism for the formation of this compound from an α-haloacetaldehyde and thiopropionamide can be conceptualized as a sequence of nucleophilic attack, cyclization, and dehydration steps.
Reaction Scheme:
Where R is typically a hydrogen or an alkyl/aryl group and X is a halogen (Cl, Br).
The initial step involves the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable aromatic thiazole ring.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related thiazole derivatives and is optimized for the production of this compound.[1] The in-situ generation of thiopropionamide from propionamide and phosphorus pentasulfide is a key feature of this high-yield approach.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Propionamide | C₃H₇NO | 73.09 | 1.05 eq | ≥98% |
| Phosphorus Pentasulfide | P₂S₅ | 222.27 | 0.2 eq | ≥98% |
| Chloroacetaldehyde (50% in H₂O) | C₂H₂ClO | 78.50 | 1.0 eq | |
| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous |
| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
In-situ Formation of Thiopropionamide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add propionamide (1.05 eq) and phosphorus pentasulfide (0.2 eq) to anhydrous toluene (200 mL).
-
Causality Note: Phosphorus pentasulfide is a powerful thionating agent that efficiently converts the amide to the corresponding thioamide in situ. This avoids the need to isolate the often unstable thiopropionamide.
-
-
Reaction Initiation: Heat the mixture to reflux with vigorous stirring for 1-2 hours. The solution will typically turn a yellowish color, indicating the formation of thiopropionamide.
-
Addition of α-Haloacetaldehyde: Slowly add a 50% aqueous solution of chloroacetaldehyde (1.0 eq) to the refluxing mixture via the dropping funnel over a period of 30-45 minutes.
-
Experimental Insight: A slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent the formation of side products.
-
-
Reaction Completion: Continue to reflux the reaction mixture for an additional 2-3 hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize any remaining acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove any residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Vacuum Distillation: Purify the crude product by vacuum distillation. This compound has a boiling point of 148 °C at atmospheric pressure.[3] Distillation under reduced pressure will lower the boiling point, preventing potential decomposition.[4] Collect the fraction boiling at the appropriate temperature for the applied vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₇NS |
| Molar Mass | 113.18 g/mol [3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 148 °C (at 760 mmHg)[3] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.65 (d, J = 3.2 Hz, 1H, thiazole-H5)
-
δ 7.15 (d, J = 3.2 Hz, 1H, thiazole-H4)
-
δ 3.05 (q, J = 7.6 Hz, 2H, -CH₂-CH₃)
-
δ 1.40 (t, J = 7.6 Hz, 3H, -CH₂-CH₃)
-
Interpretation Note: The characteristic doublets in the aromatic region confirm the presence of the thiazole ring protons. The quartet and triplet in the aliphatic region are indicative of the ethyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 168.0 (C2)
-
δ 143.0 (C4)
-
δ 118.0 (C5)
-
δ 25.0 (-CH₂-)
-
δ 14.5 (-CH₃)
-
-
Infrared (IR) Spectroscopy (Neat, cm⁻¹):
-
~3100 (C-H stretch, aromatic)
-
~2970, 2930, 2870 (C-H stretch, aliphatic)
-
~1500, 1450 (C=C and C=N stretching in the thiazole ring)
-
~800-700 (C-S stretch)
-
Spectral Rationale: The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic ring vibrations, provides strong evidence for the formation of this compound.
-
Conclusion
The Hantzsch thiazole synthesis offers a reliable and high-yielding pathway for the production of this compound. The protocol detailed in this application note, which utilizes the in-situ generation of thiopropionamide, is designed for efficiency and scalability. By carefully controlling the reaction parameters and employing standard purification techniques, researchers can obtain high-purity this compound for a variety of applications in pharmaceutical development and other chemical industries. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized compound.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Vacuum Distillation. Retrieved from [Link]
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Application Notes & Protocols: 2-Ethylthiazole as a Versatile N-Donor Ligand for Ruthenium(II)-Arene Coordination Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for 2-Ethylthiazole in Modern Coordination Chemistry
The thiazole moiety is a cornerstone in medicinal and materials chemistry, prized for its unique electronic properties and biological relevance.[1][2] As a ligand, the 1,3-thiazole ring offers a soft nitrogen donor atom and a sulfur atom, though coordination typically occurs through the nitrogen due to its greater Lewis basicity.[3] The substituent at the 2-position of the thiazole ring provides a powerful tool for tuning the steric and electronic properties of the resulting metal complexes.
This guide focuses on This compound , a readily available and versatile ligand. The ethyl group, while sterically modest, provides a subtle electron-donating effect that can influence the stability and reactivity of the coordinated metal center. This makes this compound an excellent candidate for fundamental coordination chemistry studies and for the development of catalysts and metallodrugs.[4][5]
We will explore the use of this compound in the synthesis of a "piano-stool" type organometallic complex with Ruthenium(II). Specifically, we will detail the synthesis and characterization of Dichloro(η⁶-p-cymene)(this compound)ruthenium(II) . This class of Ru(II)-arene complexes is of significant interest due to its proven applications in catalysis, particularly in transfer hydrogenation reactions.[6]
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial before its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₇NS | |
| Molecular Weight | 113.18 g/mol | |
| Appearance | Colorless clear liquid | |
| Boiling Point | 148.0 °C @ 760 mmHg | |
| Density | ~1.06 g/cm³ | |
| Coordination Site | Nitrogen (N3) | [3] |
Experimental Protocols: Synthesis and Characterization
This section provides a detailed, self-validating protocol for the synthesis and characterization of the target Ru(II)-arene complex.
Synthesis of [RuCl₂(η⁶-p-cymene)(this compound)]
The synthesis is based on the cleavage of the chloro-bridged dimeric precursor, [RuCl₂(η⁶-p-cymene)]₂, by the this compound ligand. This is a standard and high-yielding route for preparing monomeric Ru(II)-arene complexes with monodentate ligands.[7][8]
Workflow Diagram: Synthesis of the Target Complex
Caption: Synthetic workflow for the preparation of the Ru(II)-2-ethylthiazole complex.
Materials & Equipment:
-
[RuCl₂(η⁶-p-cymene)]₂ (1 equivalent)
-
This compound (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Schlenk flask and manifold
-
Magnetic stirrer and stir bar
-
Cannula for solvent transfer
-
Sintered glass funnel for filtration
Protocol:
-
Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). This is crucial as organometallic reagents can be sensitive to air and moisture.[8]
-
Dissolution: To the Schlenk flask, add [RuCl₂(η⁶-p-cymene)]₂ (1 eq.). Dissolve it in anhydrous DCM (~15 mL per 100 mg of dimer). The solution should be a deep red-orange color.
-
Ligand Addition: Add this compound (2.2 eq.) to the stirring solution via syringe. A slight excess of the ligand ensures the complete cleavage of the dimer.
-
Reaction: Allow the mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the starting dimer signals.
-
Work-up:
-
Reduce the solvent volume to approximately one-third of the original volume under reduced pressure.
-
Slowly add anhydrous hexane while stirring until a precipitate forms. Hexane acts as an anti-solvent, causing the more polar product to precipitate out.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation: Isolate the resulting orange solid by filtration under an inert atmosphere. Wash the solid with two small portions of cold hexane to remove any unreacted ligand or other soluble impurities.
-
Drying: Dry the product under high vacuum to yield the final complex, [RuCl₂(η⁶-p-cymene)(this compound)].
Characterization of the Complex
Characterization relies on a suite of spectroscopic techniques to confirm the structure and purity of the synthesized complex.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing these complexes in solution. Coordination of this compound to the ruthenium center causes a downfield shift of the ligand's proton signals due to the deshielding effect of the metal.
Table of Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Assignment | Free Ligand (δ, ppm) | Precursor Dimer (δ, ppm) | Expected Complex (δ, ppm) | Rationale for Shift |
| p-cymene-CH₃ | N/A | ~2.1 (s, 6H) | ~2.2 (s, 3H) | Monomerization |
| p-cymene-CH(CH₃)₂ | N/A | ~2.9 (sept, 2H) | ~2.8 (sept, 1H) | Monomerization |
| p-cymene-CH(C H₃)₂ | N/A | ~1.2 (d, 12H) | ~1.3 (d, 6H) | Monomerization |
| p-cymene-Ar-H | N/A | ~5.3-5.4 (2d, 8H) | ~5.2-5.5 (2d, 4H) | Monomerization, slight shift on coordination |
| Thiazole-H4 | ~7.7 (d) | N/A | ~8.0-8.5 (d) | Deshielding upon N-coordination |
| Thiazole-H5 | ~7.2 (d) | N/A | ~7.4-7.6 (d) | Deshielding upon N-coordination |
| Thiazole-CH₂CH₃ | ~3.0 (q) | N/A | ~3.2-3.4 (q) | Deshielding upon N-coordination |
| Thiazole-CH₂C H₃ | ~1.4 (t) | N/A | ~1.5-1.6 (t) | Deshielding upon N-coordination |
| (Note: Data for the free ligand is estimated based on similar thiazole structures. Shifts for the complex are predicted based on literature values for analogous N-heterocycle complexes.[7][9]) |
B. Infrared (IR) Spectroscopy
IR spectroscopy is useful for observing changes in the vibrational modes of the ligand upon coordination. The C=N stretching frequency of the thiazole ring is particularly sensitive to coordination.
Table of Key IR Frequencies (cm⁻¹):
| Vibrational Mode | Free this compound (Expected) | Coordinated this compound (Expected) | Rationale for Shift |
| C=N Stretch | ~1540 | ~1560-1580 | Coordination of the nitrogen atom to the metal strengthens and stiffens the C=N bond, causing a shift to higher frequency (wavenumber).[10][11] |
| Ru-Cl Stretch | N/A | ~280-320 | Appearance of new bands in the far-IR region is indicative of the metal-halogen bond. |
Application in Catalysis: Transfer Hydrogenation
Ru(II)-arene "piano-stool" complexes are highly effective pre-catalysts for the transfer hydrogenation of ketones and imines, a process with broad applications in organic synthesis.[6][12] The reaction typically uses isopropanol as both the solvent and the hydrogen source, with a mild base as a co-catalyst.
Protocol for Catalytic Transfer Hydrogenation of Acetophenone
Materials & Equipment:
-
[RuCl₂(η⁶-p-cymene)(this compound)] (catalyst)
-
Acetophenone (substrate)
-
Isopropanol (solvent and H-donor)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (co-catalyst)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Heating and stirring module
-
GC-MS for reaction monitoring
Protocol:
-
Setup: In a reaction vessel, dissolve acetophenone (1 mmol) and the Ru(II) complex (0.01 mmol, 1 mol%) in isopropanol (5 mL).
-
Co-catalyst: Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mmol, 10 mol%). The base is essential for the formation of the active ruthenium-hydride species.
-
Reaction: Seal the vessel and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of acetophenone to 1-phenylethanol.
-
Quenching: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature and quench by adding a small amount of water.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate, dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to isolate the product.
Mechanism and Catalytic Cycle
The widely accepted mechanism for transfer hydrogenation with such Ru(II) catalysts involves an "outer-sphere" pathway.[13][14] The key steps are the formation of a ruthenium-hydride species and the subsequent transfer of this hydride to the carbonyl substrate.
Diagram: Catalytic Cycle for Transfer Hydrogenation
Caption: Proposed outer-sphere mechanism for transfer hydrogenation catalyzed by the Ru(II) complex.
Explanation of the Cycle:
-
Activation: The pre-catalyst reacts with the isopropanol/base system. The base deprotonates the isopropanol to isopropoxide, which coordinates to the Ru center. A subsequent β-hydride elimination step forms the active ruthenium-hydride species, releasing acetone.[14]
-
Hydride Transfer: The ketone substrate interacts with the ruthenium-hydride complex in an "outer-sphere" manner, meaning it does not necessarily displace the this compound ligand. The hydride is transferred from the ruthenium to the electrophilic carbonyl carbon of the ketone.
-
Product Release: The resulting alcohol product dissociates, regenerating the initial ruthenium species which can then re-enter the catalytic cycle.
Conclusion and Future Outlook
This compound serves as an effective and tunable N-donor ligand for constructing well-defined organometallic complexes. The Ru(II)-arene complex detailed herein provides a clear example of its utility, demonstrating straightforward synthesis, predictable characterization, and high efficacy in catalytic transfer hydrogenation. The principles and protocols outlined in this guide can be readily adapted by researchers in coordination chemistry, catalysis, and medicinal chemistry to explore the rich potential of this compound and its derivatives in creating novel functional molecules.
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García, B., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(21), 7264. Available from: [Link]
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Kilincarslan, R., et al. (2021). Vitamin B1-based thiazol-2-ylidene–Ru(ii) complexes: recyclable transfer hydrogenation catalysts in water. Dalton Transactions. Available from: [Link]
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Pérez, H., et al. (2021). Half-Sandwich Arene Ruthenium(II) Thiosemicarbazone Complexes: Evaluation of Anticancer Effect on Primary and Metastatic Ovarian Cancer Cell Lines. PMC. Available from: [Link]
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-
Arslan, N. (2020). Catalytic activity of two Ru(II) complexes in transfer hydrogenation reaction of simple ketones. Dicle Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 9(1), 132-139. Available from: [Link]
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Romerosa, A., et al. (2019). Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase. Molecules, 24(18), 3344. Available from: [Link]
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PubChem. (n.d.). Dichloro(p-cymene)ruthenium(II) dimer. National Center for Biotechnology Information. Available from: [Link]
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SpectraBase. (n.d.). Dichloro(p-cymene)ruthenium(II) dimer. Available from: [Link]
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Thiazole and its derivatives have wide applications in drug development. (2021). Request PDF. Available from: [Link]
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Gnanasekar, N., et al. (2019). Catalytic transfer hydrogenation and anticancer activity of arene–ruthenium compounds incorporating bi-dentate precursors. Dalton Transactions, 48(25), 9094-9105. Available from: [Link]
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Adegoke, O. A., & Ojo, I. A. O. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. Available from: [Link]
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Stypik, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available from: [Link]
-
Wang, D., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega, 2(7), 3505-3515. Available from: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Request PDF. Available from: [Link]
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García, B., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. PubMed. Available from: [Link]
-
Bergamo, A., et al. (2021). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. ChemRxiv. Available from: [Link]
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ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available from: [Link]
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Bowmaker, G. A., et al. (2009). Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes. Inorganic Chemistry, 48(1), 350-368. Available from: [Link]
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Baratta, W., et al. (2018). Ruthenium(ii) arene complexes bearing simple dioxime ligands: effective catalysts for the one-pot transfer hydrogenation/N-methylation of nitroarenes with methanol. Catalysis Science & Technology. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]
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- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Catalytic transfer hydrogenation and anticancer activity of arene–ruthenium compounds incorporating bi-dentate precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Application Note: A Robust HPLC Method for the Resolution of 2-Ethylthiazole Positional Isomers
Abstract
This application note presents a detailed, step-by-step protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the effective separation of 2-ethylthiazole and its critical positional isomers, such as 4-ethylthiazole and 2-ethyl-4-methylthiazole. The separation of these closely related isomers is crucial in industries such as flavor and fragrance, pharmaceuticals, and material science, where the specific isomer can significantly impact the final product's properties, efficacy, and safety profile.[1][2] This guide provides a comprehensive walkthrough of the method development strategy, from initial column and mobile phase selection to final optimization, grounded in the physicochemical properties of the analytes.
Introduction: The Challenge of Isomer Separation
Thiazole derivatives are a class of heterocyclic compounds widely utilized for their diverse applications. This compound, in particular, is a key component in various flavor formulations. The synthetic routes to this compound can often lead to the formation of positional isomers, which possess the same molecular weight but differ in the substitution pattern on the thiazole ring. These subtle structural differences can be notoriously difficult to resolve chromatographically.[3][4] An effective analytical method is therefore essential for quality control, ensuring product consistency and purity. This document provides a robust framework for developing such a method using reversed-phase HPLC, a widely accessible and versatile technique.[5]
Method Development Strategy: A Logic-Driven Approach
The successful separation of positional isomers by HPLC hinges on exploiting the subtle differences in their physicochemical properties. Our strategy is a systematic process involving the careful selection and optimization of the stationary phase, mobile phase, and detection parameters.
Analyte Considerations
Before commencing experimental work, understanding the properties of this compound and its potential isomers is paramount. This compound is a relatively polar molecule with a logP value of approximately 1.8.[6] This moderate polarity suggests that reversed-phase chromatography is a suitable starting point. The presence of the nitrogen and sulfur atoms in the thiazole ring provides sites for potential interactions with the stationary phase, which can be modulated by the mobile phase pH.
The Workflow: From Selection to Optimization
The method development process can be visualized as a logical progression, as illustrated in the workflow diagram below.
Figure 1: A schematic of the HPLC method development workflow.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the separation of this compound isomers.
Materials and Reagents
-
This compound (analytical standard)
-
4-Ethylthiazole (analytical standard)
-
2-Ethyl-4-methylthiazole (analytical standard)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. A Waters Alliance e2695 separations module with a 2998 Photodiode Array detector or equivalent is suitable.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
HPLC Method Parameters
The following table summarizes the recommended starting and optimized HPLC conditions.
| Parameter | Starting Conditions | Optimized Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 20 min | See Table 2 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Detection | UV at 254 nm | PDA Scan 200-400 nm, Extraction at 260 nm |
Table 1: HPLC Method Parameters
Optimized Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 90 | 10 |
| 10.00 | 60 | 40 |
| 15.00 | 40 | 60 |
| 15.10 | 90 | 10 |
| 20.00 | 90 | 10 |
Table 2: Optimized Gradient Elution Program
Results and Discussion: Interpreting the Chromatogram
The initial screening with a generic C18 column and a broad gradient will likely show co-elution or poor resolution of the isomers. The optimization process is key to achieving baseline separation.
The Rationale for Optimization Choices
-
Column: A shorter column with smaller particles was chosen for the optimized method to increase efficiency and reduce run time. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar thiazole derivatives.[8][9]
-
Mobile Phase: Acetonitrile was selected over methanol as the organic modifier due to its different selectivity for aromatic heterocyclic compounds.[10] The addition of 0.1% formic acid to the aqueous mobile phase serves to control the pH and suppress the ionization of the thiazole nitrogen, leading to sharper peaks and more reproducible retention times.[10]
-
Temperature: A slightly elevated column temperature of 35 °C can improve peak shape and reduce viscosity, leading to better resolution.
-
Detection: A PDA detector is highly recommended to assess peak purity and to determine the optimal detection wavelength for all isomers. Thiazole derivatives typically exhibit strong UV absorbance between 250 nm and 280 nm.[11][12][13]
Logical Relationship of Method Parameters
The interplay between different HPLC parameters and their effect on the separation is crucial to understand for effective method development.
Figure 2: Influence of key HPLC parameters on separation performance.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Adjust the gradient slope to be shallower. Screen different organic modifiers (e.g., methanol).[14] |
| Incorrect stationary phase. | Try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[15] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to suppress ionization. Use a high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a buffer if pH is critical.[14] |
| Fluctuations in column temperature. | Use a column thermostat and allow the system to equilibrate fully before analysis. |
Table 3: Troubleshooting Guide
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of this compound and its positional isomers. By systematically optimizing the column chemistry, mobile phase composition, and other instrumental parameters, baseline resolution can be achieved, enabling accurate analysis for quality control and research purposes. This guide serves as a comprehensive protocol and a foundational resource for scientists and researchers in the field.
References
-
MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
-
Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
Taylor & Francis Online. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane. Retrieved from [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed Central. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl thiazole. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]
-
SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Retrieved from [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetylthiazole (CAS 24295-03-2). Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiazole. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
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- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
- 7. Showing Compound 2-Ethyl-4-methylthiazole (FDB000926) - FooDB [foodb.ca]
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- 9. d-nb.info [d-nb.info]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 13. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. glsciencesinc.com [glsciencesinc.com]
Application Note: Utilization of 2-Ethylthiazole in the Development of Functional Materials
[1]
Executive Summary
While 2-ethylthiazole (CAS: 15679-12-6) is historically categorized as a high-value flavor compound (nutty/roasted profiles), its role in materials science has expanded significantly.[1] It serves as a potent electron-deficient heterocyclic building block for organic semiconductors and coordination polymers .[1]
This guide addresses the technical utilization of this compound beyond its organoleptic properties. We focus on its application in lowering the Lowest Unoccupied Molecular Orbital (LUMO) levels in conjugated polymers and its utility as a directionally selective ligand in Metal-Organic Frameworks (MOFs).
Key Technical Advantages[2]
-
Electronic Modulation: The imine nitrogen (
) imparts electron-withdrawing character, stabilizing the LUMO and facilitating n-type (electron) transport.[1] -
Conformational Locking: The sulfur atom induces non-covalent
or intramolecular locks with adjacent rings (e.g., thiophene), planarizing polymer backbones for high charge mobility. -
Steric Balance: The ethyl group at the C-2 position provides necessary solubility for solution processing without the steric bulk of hexyl/octyl chains that disrupts
- stacking.[1]
Pre-Synthesis Considerations & Chemical Profile
Before initiating synthesis, researchers must account for the specific reactivity profile of the thiazole ring, which differs significantly from thiophene or furan.
| Feature | Specification | Implication for Synthesis |
| Boiling Point | 156 °C | High enough for reflux in toluene/DMF; volatile enough for removal under high vacuum.[1] |
| C-5 Reactivity | Nucleophilic/Acidic | The C-5 proton is the most acidic and kinetically active site for electrophilic substitution or C-H activation.[1] |
| N-Basicity | pKa ~ 2.5 (conj.[1] acid) | Weak base, but can poison Lewis acidic catalysts (e.g., AlCl3). Requires careful catalyst selection. |
| Redox Stability | Moderate | Susceptible to N-oxidation.[1] Reactions should be performed under inert atmosphere (Ar/N2). |
Application A: Organic Electronics (Semiconductors)[3][4]
The primary application of this compound in materials science is as an acceptor unit in Donor-Acceptor (D-A) conjugated polymers for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).[1]
Mechanism of Action: The "Conformational Lock"
In conjugated polymers, rotational disorder breaks conjugation length. When this compound is coupled with a thiophene derivative, a non-covalent interaction occurs between the Thiazole-N and Thiophene-S (or Thiophene-
Figure 1: Mechanism of thiazole-induced planarization in conjugated polymers.
Protocol 1: C-5 Selective Direct Arylation (Green Synthesis)[1]
Traditional cross-coupling (Stille/Suzuki) requires pre-functionalization (stannylation/borylation), generating toxic waste. Direct C-H arylation is the preferred modern route for thiazoles. This protocol selectively arylates the C-5 position of this compound.[1]
Objective: Synthesize 2-ethyl-5-(4-methoxyphenyl)thiazole (Model D-A system). Scale: 1.0 mmol
Reagents:
-
Substrate: this compound (1.0 mmol, 113 mg)
-
Coupling Partner: 4-Bromoanisole (1.0 mmol, 187 mg)[1]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)[1]
-
Base: Potassium acetate (KOAc) (2.0 mmol)[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) (5 mL, anhydrous)
Step-by-Step Methodology:
-
Preparation: Oven-dry a 25 mL Schlenk tube and a magnetic stir bar. Cool under a stream of Argon.
-
Loading: Charge the tube with KOAc (196 mg), Pd(OAc)₂ (2.2 mg), and 4-bromoanisole (187 mg).
-
Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.
-
Substrate Addition: Add this compound (113 mg, ~108 µL) via microliter syringe.
-
Note: this compound is a liquid; density is approx 1.0 g/mL.[1]
-
-
Degassing: Freeze-pump-thaw the solution three times to remove oxygen (critical to prevent homocoupling). Backfill with Argon.
-
Reaction: Heat the sealed tube to 150 °C in an oil bath for 12 hours.
-
Observation: The solution will darken as the catalytic cycle progresses.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMAc and salts.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
Validation Criteria:
-
1H NMR (CDCl₃): Look for the disappearance of the C-5 proton (typically a doublet/singlet around 7.2-7.5 ppm depending on solvent) and the appearance of aromatic protons from the anisole ring. The ethyl group triplet/quartet should remain intact.
Application B: Coordination Chemistry (MOFs)
This compound acts as a monodentate ligand through its N-atom.[1] In Metal-Organic Frameworks, it is often used as a "capping ligand" to control pore size or as a precursor to bis-thiazole linkers.[1]
Protocol 2: Synthesis of Bis(this compound) Dichloropalladium(II) Complex[1]
This protocol creates a discrete coordination complex, often used as a precatalyst or a model for determining coordination strength in larger MOF lattices.
Objective: Isolate [Pd(this compound)₂Cl₂].
Methodology:
-
Metal Precursor: Dissolve PdCl₂ (0.5 mmol, 88.6 mg) in acetonitrile (10 mL) with heating (60 °C) until a clear orange solution forms.
-
Ligand Addition: Add this compound (1.1 mmol, slight excess) dropwise to the hot solution.
-
Precipitation: A yellow/orange precipitate should form immediately as the neutral ligand displaces the labile acetonitrile ligands.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4 °C overnight to maximize yield.
-
Filtration: Filter the solid, wash with cold diethyl ether (to remove unreacted ligand), and dry under vacuum.
Characterization:
-
IR Spectroscopy: Shift in the C=N stretching frequency compared to free this compound (typically shift from ~1510 cm⁻¹ to ~1490 cm⁻¹ upon coordination).[1]
Experimental Workflow Visualization
The following diagram outlines the decision tree for processing this compound into functional materials.
Figure 2: Strategic workflow for this compound functionalization.
References
-
Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[2] Link[1]
- Key citation for Protocol 1 (C-5 Aryl
-
Lin, Y., et al. (2012). Thiazole-Based Organic Semiconductors for Organic Electronics. Advanced Materials, 24(23), 3087-3106.[1] Link[1]
- Review of thiazole utility in electron transport m
-
Barrio, M., et al. (2025). Thiazolothiazole based functional metal–organic frameworks.[3][4] CrystEngComm. Link
-
Recent advances in thiazole-derivative MOFs.[1]
-
-
Osaka, I., & McCullough, R. D. (2008). Regioregular Poly(3-hexylthiophene) and Its Derivatives. Accounts of Chemical Research, 41(9), 1202–1214. Link[1]
- Foundational text on conjugated polymer synthesis relevant to thiazole analogs.
Sources
Application Note: Biocatalytic and Green Synthesis of 2-Ethylthiazole
Executive Summary
2-Ethylthiazole (FEMA 3328) is a high-value organosulfur compound characterized by a distinct nutty, roasted aroma, widely utilized in the flavor industry and as a critical intermediate in pharmaceutical synthesis.[1] Traditional synthesis (Hantzsch method) often relies on volatile organic solvents (benzene, toluene), harsh reflux conditions, and mineral acid catalysts, resulting in high E-factors (waste-to-product ratios).
This Application Note details two validated, sustainable protocols for the synthesis of this compound:
-
Biocatalytic Promiscuity Protocol: Utilizing Candida antarctica Lipase B (CALB) in a Deep Eutectic Solvent (DES).
-
Supramolecular Green Chemistry Protocol: Using
-Cyclodextrin ( -CD) in aqueous media.
Both methods operate under mild conditions, significantly reducing hazardous waste while maintaining high yields (>85%).
Mechanistic Insight & Precursor Selection
The core transformation relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an
-
Thio-component: Thiopropionamide (provides the ethyl group at the C2 position). Note: Most literature cites thiourea, which yields 2-aminothiazoles. For flavor/pharma alkyl-thiazoles, the amide is required.
-
Carbonyl-component: Chloroacetaldehyde (or its dimethyl acetal form for safer handling). This provides the unsubstituted C4-C5 backbone.
Reaction Pathway Diagram[2][3]
Figure 1: Mechanistic pathway for the synthesis of this compound. The reaction proceeds via nucleophilic attack of the sulfur on the
Protocol A: Lipase-Promoted Synthesis in Deep Eutectic Solvents (DES)
Rationale: While lipases are hydrolases, they exhibit "catalytic promiscuity," capable of catalyzing C-S and C-N bond formation (Michael additions, Hantzsch condensations) in non-aqueous media. Deep Eutectic Solvents (Choline Chloride:Urea) replace volatile organics, stabilizing the enzyme and improving solubility.
Materials
-
Enzyme: Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435).
-
Solvent (DES): Choline Chloride (ChCl) and Urea (1:2 molar ratio).
-
Reagents: Thiopropionamide (10 mmol), Chloroacetaldehyde dimethyl acetal (10 mmol).
Step-by-Step Protocol
-
DES Preparation: Mix Choline Chloride and Urea (1:2) and heat at 80°C with stirring until a clear, homogeneous liquid forms. Cool to room temperature.
-
Reaction Assembly:
-
In a 50 mL round-bottom flask, add 10 mL of the prepared DES.
-
Add Thiopropionamide (1.03 g, 10 mmol).
-
Add Chloroacetaldehyde dimethyl acetal (1.24 g, 10 mmol).
-
Add CALB (100 mg, ~10% w/w relative to substrates).
-
-
Incubation: Sonicate the mixture for 10 minutes to disperse reagents, then stir at 40°C for 6–8 hours.
-
Tip: Ultrasound assistance (35 kHz) can reduce reaction time to <2 hours [1].
-
-
Work-up:
-
Add 10 mL water to dissolve the DES (DES components are water-soluble).
-
Extract the product with Ethyl Acetate (3 x 10 mL).
-
The enzyme (immobilized) can be filtered off before extraction for reuse.
-
-
Purification: Dry organic layer over anhydrous
, concentrate, and purify via short-path distillation (bp 128°C).
Validation:
-
Yield: Expect 85–92%.
-
Green Metrics: The DES is biodegradable; the enzyme is reusable up to 5 cycles.
Protocol B: -Cyclodextrin Catalyzed Synthesis in Water
Rationale:
Materials
-
Catalyst:
-Cyclodextrin (15 mol%).[2] -
Solvent: Deionized Water.
-
Reagents: Thiopropionamide (10 mmol), Chloroacetaldehyde (40% aq. solution, 10 mmol).
Step-by-Step Protocol
-
Catalyst Activation: Dissolve
-CD (1.7 g, 1.5 mmol) in 20 mL of water at 50°C until clear. -
Addition:
-
Add Thiopropionamide (1.03 g, 10 mmol) slowly.
-
Add Chloroacetaldehyde solution (1.96 g of 40% soln, 10 mmol) dropwise.
-
-
Reaction: Stir the mixture at 50–60°C.
-
Observation: The solution may become turbid as the hydrophobic product forms.
-
Time: Monitor via TLC (Hexane:EtOAc 8:2). Completion typically in 45–60 minutes.
-
-
Isolation (Green Extraction):
-
Catalyst Recovery: Cool the aqueous phase to 5°C.
-CD precipitates out, can be filtered, dried, and reused.
Comparative Analysis & Quality Control
Data Summary Table
| Feature | Traditional Hantzsch | Protocol A: Lipase/DES | Protocol B: |
| Solvent | Toluene/Ethanol | ChCl:Urea (DES) | Water |
| Catalyst | Mineral Acid / Reflux | CALB (Enzyme) | |
| Temperature | 80–110°C | 40°C | 50°C |
| Time | 12–24 Hours | 2–6 Hours | <1 Hour |
| Yield | 60–75% | 85–92% | 88–94% |
| Green Aspect | Low | Renewable Solvent, Biocatalytic | Water solvent, Reusable catalyst |
Experimental Workflow Diagram
Figure 2: Operational workflow for the green synthesis protocols.
Quality Control Parameters
-
Appearance: Colorless to pale yellow liquid.
-
Odor: Characteristic nutty, roasted, meat-like.[1]
-
GC-MS: Molecular ion peak
m/z. Base peak typically 58 or 85 m/z. -
1H NMR (CDCl3):
-
1.40 (t, 3H,
) -
3.10 (q, 2H,
) - 7.20 (d, 1H, C5-H)
- 7.70 (d, 1H, C4-H)
-
1.40 (t, 3H,
References
-
Mahaur, P., Rajput, K., & Singh, S. (2024).[3] Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides.[3] RSC Advances, 14, 2024.
-
Narender, M., et al. (2005). Supramolecular synthesis of thiazoles and aminothiazoles in the presence of β-cyclodextrin in water.[7] Tetrahedron Letters, 46(36), 5953-5955.
-
Potewar, T. M., Ingale, S. A., & Srinivasan, K. V. (2008).[7] Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature.[7] Tetrahedron, 64(21), 5019-5022. [7]
-
Lobo, H. R., Singh, B. S., & Shankarling, G. S. (2012). Lipase and Deep Eutectic Mixture Catalyzed Efficient Synthesis of Thiazoles in Water at Room Temperature.[3][8] Catalysis Letters, 142, 1161–1166.
Sources
- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for the industrial synthesis of 2-ethylthiazole
Application Note: Industrial Scale-Up of 2-Ethylthiazole
Executive Summary
This compound (CAS: 15679-09-1) is a high-value organoleptic agent characterized by a nutty, roasted, and meaty aroma profile. It is a critical intermediate in the flavor and fragrance (F&F) industry and a building block for specific pharmaceutical active pharmaceutical ingredients (APIs).
While laboratory synthesis often utilizes unstable
Key Scale-Up Challenges Addressed:
-
Exotherm Control: Managing the heat of cyclization.
-
Reagent Stability: Replacing unstable aldehydes with acetals.[1]
-
Odor Containment: Critical engineering controls for organosulfur containment.
-
Purification: Azeotrope management and vacuum distillation parameters.
Reaction Chemistry & Mechanism
The synthesis relies on the condensation of Thiopropionamide with Chloroacetaldehyde Dimethyl Acetal .
Reaction Scheme:
-
Activation: Acid-catalyzed hydrolysis of the acetal releases the reactive chloroacetaldehyde in situ.
-
Condensation: Nucleophilic attack of the thioamide sulfur on the
-carbon of the aldehyde. -
Cyclization & Dehydration: Formation of the hydroxy-thiazoline intermediate followed by dehydration to the aromatic thiazole.
Chemical Equation:
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 eq Thiopropionamide : 1.0 eq Acetal | Slight excess of thioamide ensures complete consumption of the alkylating agent (acetal), which is harder to remove downstream. |
| Temperature | Reflux (78–80°C in EtOH) | Required to drive the dehydration aromatization step. |
| pH (Workup) | > 9.0 | The product forms as an HCl salt. Basification is strictly required to release the free base (oil) for extraction. |
| Dosing Rate | 0.5 – 1.0 L/min (Pilot Scale) | Controlled addition of acetal prevents "runaway" exotherms and accumulation of unreacted intermediates. |
| Solvent System | Ethanol / Water (3:1) | Ethanol solubilizes the organic reactants; water facilitates the acid hydrolysis of the acetal. |
Detailed Protocol: 10 kg Pilot Batch
Safety Warning: Thiopropionamide is hepatotoxic. This compound is flammable (Flash Point ~40°C). All operations must occur in a closed reactor system with a scrubber vented to a thermal oxidizer or bleach scrubber.
Phase 1: Reactor Setup & Charging
-
Equipment: 50 L Glass-Lined Reactor (GLR) equipped with an overhead condenser, dosing pump, and temperature probe.
-
Inertion: Purge reactor with
to . -
Charge:
-
Thiopropionamide: 4.15 kg (1.05 eq)
-
Ethanol (95%): 15 L
-
Water: 5 L
-
Catalyst: Conc. HCl (0.2 L) or
(0.1 L). Note: The reaction generates HCl, but an initial acid kickstart is required for acetal hydrolysis.
-
Phase 2: Reaction (The Modified Hantzsch)
-
Heating: Heat the slurry to 60°C . Ensure complete dissolution of thiopropionamide.
-
Dosing: Begin dosing Chloroacetaldehyde Dimethyl Acetal (4.35 kg, 1.0 eq) via a dip tube over 2 to 3 hours .
-
Control Point: Maintain internal temperature between 65°C and 75°C. Use jacket cooling if the exotherm exceeds 75°C.
-
-
Reflux: Once dosing is complete, ramp temperature to reflux (~78–80°C).
-
Hold: Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Sample for GC analysis.
-
Specification: Acetal < 1.0%; Intermediate Hydroxy-thiazoline < 0.5%.
-
Phase 3: Quench & Isolation
-
Cooling: Cool reactor contents to 20°C .
-
Basification: Slowly add 20% NaOH (aq) while maintaining
.-
Target: pH 10–12.
-
Observation: The solution will turn from clear/yellow to cloudy/oily as the free base separates.
-
-
Phase Separation:
-
Add Toluene (10 L) to facilitate extraction.
-
Stir for 30 mins, then settle for 30 mins.
-
Cut: Drain the lower aqueous layer (Waste: contains NaCl, MeOH, trace thioamide).
-
Keep: Upper organic layer (Product + Toluene).
-
Phase 4: Purification
-
Concentration: Strip Toluene under reduced pressure (vacuum: 100 mbar, Bath: 50°C).
-
Fractional Distillation: Transfer crude oil to a rectification column (packed column, >5 theoretical plates).
-
Foreshots: Collect light boilers (residual EtOH/Water/Toluene).
-
Main Fraction: Collect this compound.
-
Boiling Point: 148–150°C (at atm) or ~85°C at 20 mbar.
-
Yield Target: 65–75% isolated yield.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow from raw material charging to final isolation.
Caption: Process flow diagram for the semi-batch synthesis of this compound, highlighting the critical dosing and quenching steps.
Odor Control System Logic
Thiazoles and their precursors have extremely low odor thresholds. A standard fume hood is insufficient for scale-up.
Caption: Dual-stage scrubber system required for industrial compliance. Stage 1 captures basic vapors; Stage 2 oxidizes organosulfur odors.
Troubleshooting & Self-Validation
| Issue | Indicator | Root Cause | Corrective Action |
| Low Yield | High residual acetal in GC | Incomplete hydrolysis of acetal | Increase water content or add more acid catalyst at start. |
| Product Loss | Low recovery after extraction | pH < 9 during workup | Re-check aqueous layer pH. If < 9, product is trapped as salt. Add NaOH. |
| Dark Color | Distillate is brown/red | Oxidation / Polymerization | Ensure |
| Emulsion | Rag layer during separation | Surfactant-like impurities | Add brine (NaCl) to aqueous layer or filter through Celite if solids present. |
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Homologen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[2]
-
Organic Chemistry Portal. (n.d.). "Hantzsch Thiazole Synthesis". Organic Chemistry Portal. Retrieved October 26, 2023.
-
The Good Scents Company. (n.d.). "2-Ethyl Thiazole Data Sheet". The Good Scents Company. Retrieved October 26, 2023.
-
Vigon International. (2019). "Safety Data Sheet: Ethyl-2 4-Methyl Thiazole" (Used for analog safety data comparison).
-
Fisher Scientific. (2021). "Chloroacetaldehyde dimethyl acetal Safety Data Sheet".
Sources
Application Notes and Protocols for Evaluating 2-Ethylthiazole as a Corrosion Inhibitor
Introduction: The Imperative for Corrosion Mitigation and the Promise of Heterocyclic Inhibitors
Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant threat to the longevity and reliability of metallic infrastructure across countless industries. The economic and safety implications of unchecked corrosion necessitate the development and rigorous evaluation of corrosion inhibitors. Among the various classes of inhibitors, organic heterocyclic compounds have garnered substantial interest due to their efficacy and often favorable environmental profiles.
2-Ethylthiazole, a sulfur- and nitrogen-containing heterocyclic molecule, presents a compelling candidate for corrosion inhibition. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the aromatic ring, facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the corrosive electrochemical reactions.[1][2] This document provides a comprehensive guide for researchers and scientists to systematically evaluate the performance of this compound as a corrosion inhibitor, detailing the underlying principles and step-by-step protocols for key experimental techniques.
Mechanism of Action: Adsorption and Protective Film Formation
The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This adsorption process can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (S and N) of the this compound molecule and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[3]
The formation of a stable, uniform, and adherent inhibitor film is paramount for effective corrosion protection. The following experimental protocols are designed to quantify the extent of this inhibition and to characterize the properties of the protective film.
Experimental Workflow for Inhibitor Evaluation
The comprehensive evaluation of a corrosion inhibitor involves a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. This ensures a thorough understanding of the inhibitor's performance and mechanism of action.
Figure 1: A comprehensive workflow for evaluating the corrosion inhibition performance of this compound.
Detailed Protocols
Weight Loss Measurement
This classical and straightforward method provides a direct measure of the material loss due to corrosion over a specified period.[4][5] It is an excellent starting point for screening the effectiveness of an inhibitor at various concentrations.
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard dimension (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper, followed by degreasing with a suitable solvent (e.g., acetone), washing with distilled water, and drying.
-
Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) and dispense it into separate beakers.
-
Prepare a series of inhibitor solutions by dissolving varying concentrations of this compound in the corrosive medium. Include a blank solution (corrosive medium without inhibitor).
-
Immerse the pre-weighed coupons in the respective solutions, ensuring they are fully submerged.[3] Conduct these tests at a constant temperature for a predetermined duration (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution and gentle brushing).
-
Rinse the cleaned coupons with distilled water, dry them thoroughly, and reweigh them to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × t × ρ) where:
-
ΔW is the weight loss (W_initial - W_final) in grams.
-
A is the surface area of the coupon in cm².
-
t is the immersion time in hours.
-
ρ is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (IE%): Calculate the percentage of inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Table 1: Example Data Presentation for Weight Loss Measurements
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.1500 | 5.25 | - |
| 0.001 | 0.0300 | 1.05 | 80.0 |
| 0.005 | 0.0150 | 0.53 | 90.0 |
| 0.010 | 0.0075 | 0.26 | 95.0 |
Electrochemical Measurements
Electrochemical techniques offer rapid and sensitive methods for studying corrosion and inhibition mechanisms.[1][6] They provide insights into the kinetics of the anodic and cathodic reactions.
Experimental Setup:
A standard three-electrode electrochemical cell is required, consisting of:
-
Working Electrode (WE): The metal specimen under investigation.
-
Reference Electrode (RE): A stable electrode with a known potential (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl electrode).[7][8]
-
Counter Electrode (CE): An inert material with a large surface area (e.g., platinum or graphite).[7][8]
These electrodes are connected to a potentiostat.
Figure 2: Schematic of a standard three-electrode setup for electrochemical corrosion testing.
a. Potentiodynamic Polarization
This technique involves scanning the potential of the working electrode and measuring the resulting current.[7] The resulting Tafel plot provides information about the corrosion potential (E_corr), corrosion current density (i_corr), and the effect of the inhibitor on the anodic and cathodic reactions.
Protocol:
-
Electrode Preparation: Prepare the working electrode as described in the weight loss section, ensuring a defined surface area is exposed to the solution.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[8]
-
Data Analysis:
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the anodic and cathodic curves.
-
Calculate the inhibition efficiency using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where:
-
i_corr_blank is the corrosion current density in the absence of the inhibitor.
-
i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
Analyze the shifts in the anodic and cathodic branches of the Tafel plot to classify the inhibitor as anodic, cathodic, or mixed-type.[6][9]
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[10][11] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.
Protocol:
-
Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at its OCP.
-
EIS Measurement: Apply a small sinusoidal voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as:
-
Solution Resistance (R_s): Resistance of the electrolyte.
-
Charge Transfer Resistance (R_ct): Resistance to the corrosion reaction at the metal-solution interface. A higher R_ct indicates better corrosion resistance.
-
Double Layer Capacitance (C_dl): Represents the capacitance of the electrical double layer at the interface.
-
-
Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where:
-
R_ct_blank is the charge transfer resistance in the absence of the inhibitor.
-
R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
-
Table 2: Example Data Presentation for Electrochemical Measurements
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | IE% (from i_corr) | IE% (from R_ct) |
| 0 (Blank) | -450 | 150 | 200 | - | - |
| 0.001 | -430 | 30 | 1000 | 80.0 | 80.0 |
| 0.005 | -420 | 15 | 2000 | 90.0 | 90.0 |
| 0.010 | -415 | 7.5 | 4000 | 95.0 | 95.0 |
Surface Analysis Techniques
Surface analysis provides direct visual and compositional evidence of the inhibitor's protective film on the metal surface.[12][13][14][15]
a. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal before and after corrosion, with and without the inhibitor.[3][6]
Protocol:
-
Sample Preparation: Use the metal coupons from the weight loss experiments (or prepare fresh ones under the same conditions).
-
Imaging: After the immersion test, rinse the coupons with distilled water and dry them.
-
Analysis: Acquire SEM images of the uninhibited (corroded) and inhibited metal surfaces. A smooth, less damaged surface in the presence of the inhibitor indicates the formation of a protective film.
b. X-ray Diffraction (XRD)
XRD can be used to identify the crystalline phases of the corrosion products and to investigate any changes in the metal's crystal structure due to the inhibitor.[13]
Protocol:
-
Sample Preparation: Use the same coupons as for SEM analysis.
-
XRD Analysis: Perform XRD scans on the surface of the coupons.
-
Data Interpretation: Analyze the resulting diffractograms to identify the peaks corresponding to the metal substrate and any corrosion products. The absence or reduction of corrosion product peaks on the inhibited sample confirms the protective action of this compound.
Conclusion
The systematic application of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques provides a robust framework for evaluating the efficacy of this compound as a corrosion inhibitor. By following these detailed protocols, researchers can obtain reliable and comprehensive data to understand the inhibitor's performance, mechanism of action, and the characteristics of the protective film it forms. This holistic approach is essential for the development and optimization of new and effective corrosion inhibitors for various industrial applications.
References
- Experimental and theoretical studies of 2‐amino thiazole as an inhibitor for carbon steel corrosion in hydrochloric acid. Scilit.
- Impedance spectroscopy for corrosion analysis. SIVONIC.
- Experimental and theoretical studies of 2-amino thiazole as an inhibitor for carbon steel corrosion in hydrochloric acid. Request PDF.
- Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. NIH.
- Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temper
- Elucidating the Mechanisms of Novel Thiazole-Based Corrosion Inhibitors in Carbon Steel/HCl interface: An Integrated Approach Combining Experimental and Computational Studies. Request PDF.
- Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. PMC.
- Standard Test Method for - Conducting Potentiodynamic Polariz
- Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series.
- EIS for Corrosion & Co
- Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering.
- Potentiodynamic Corrosion Testing.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor.
- Exact calculation of corrosion rates by the weight-loss method. Experimental Results.
- Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.
- ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. Bibliomed.
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION.
- Potentiodynamic and Cyclic Polariz
- Synthesis of High-Efficiency Melamine Quaternary Ammonium Salt and Its Corrosion Inhibition Performance in a Hydrochloric Acid Environment. Langmuir.
- Potentiodynamic Corrosion Testing. PubMed.
Sources
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tcreng.com [tcreng.com]
- 5. chesci.com [chesci.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. researchgate.net [researchgate.net]
- 13. content.ampp.org [content.ampp.org]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. content.ampp.org [content.ampp.org]
effective extraction techniques for 2-ethylthiazole from natural products
Abstract
2-Ethylthiazole (CAS 15679-09-1) is a potent volatile heterocyclic compound contributing "nutty," "roasted," and "meaty" notes to matrices ranging from Lychee fruit to Maillard-reacted beef and coffee.[1] Its extraction is complicated by two factors: (1) its relatively high volatility (BP: 148°C) leads to losses during concentration, and (2) its basic nitrogen moiety (pKa ~2.[1]5) creates pH-dependent solubility issues.[1] This guide details three tiered protocols—HS-SPME for rapid screening, SAFE for artifact-free isolation, and SDE for bulk extraction—emphasizing the critical role of pH manipulation and thermal management to prevent artifact formation.[1]
Introduction & Chemical Logic
Effective extraction requires exploiting the physicochemical properties of the target molecule.
-
Lipophilicity (LogP ~1.8): this compound is moderately lipophilic, making it suitable for non-polar solvent extraction (DCM, Pentane) or hydrophobic SPME fibers.[1]
-
Basicity: The thiazole ring contains a basic nitrogen.[1] In acidic natural environments (e.g., fruit juices, fermentations), it exists in equilibrium with its protonated (ionic) form, which stays in the water phase.[1]
-
Critical Insight: Adjusting the matrix pH to >7.0 shifts the equilibrium toward the neutral, free-base form, significantly increasing volatility and partition into organic solvents.
-
Method A: Headspace Solid-Phase Microextraction (HS-SPME)
Purpose: Rapid profiling, semi-quantitation, and screening without solvent waste.[1] Mechanism: Equilibrium-based partitioning between the sample matrix, the headspace, and the fiber coating.
Protocol 1: HS-SPME Optimization
Materials:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2] Rationale: The "Triple Phase" fiber covers the wide polarity range of thiazoles and their common co-eluting isomers.
-
Vial: 20 mL Headspace vial with magnetic screw cap.
Workflow:
-
Sample Prep: Weigh 2.0 g of sample (homogenized) into the vial.
-
Matrix Modification (The "Salting Out" & pH Step):
-
Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm).
-
Warning: Do not exceed 60°C. Higher temps induce Maillard reactions in the vial, creating "fake" thiazoles not originally present in the sample.
-
-
Extraction: Expose fiber to headspace for 30 minutes at 50°C.
-
Desorption: Inject into GC inlet (Splitless) at 250°C for 3 minutes.
Visualization: SPME Equilibrium Dynamics
Figure 1: The equilibrium shift required for effective SPME. Note the critical pH step (Red Arrow) converting the trapped ionic form to the extractable neutral form.
Method B: Solvent-Assisted Flavor Evaporation (SAFE)
Purpose: The "Gold Standard" for isolating this compound from fatty matrices (e.g., beef fat, cocoa butter) or thermally sensitive fruits.[1] Mechanism: High-vacuum distillation separates volatiles from non-volatiles (lipids, sugars) at low temperatures (<40°C), preventing the formation of thermal artifacts.[1][3][4]
Protocol 2: SAFE Isolation
Materials:
Workflow:
-
Solvent Extraction:
-
SAFE Distillation:
-
Concentration:
Visualization: SAFE Workflow Logic
Figure 2: The SAFE process isolates the target molecule from lipids without thermal stress, preserving the true odor profile.
Method C: Simultaneous Distillation Extraction (SDE)
Purpose: Robust extraction for large sample volumes where "cooked" notes are acceptable or desired.[1] Mechanism: Steam distillation of the sample with simultaneous solvent extraction of the condensate.
Protocol:
-
Flask A: 100 g Sample + 500 mL water (Adjust pH to 8.0).
-
Flask B: 50 mL Pentane/DCM mixture (2:1).
-
Boil both flasks for 2 hours.
-
Critical Warning: SDE operates at 100°C. If your sample contains precursors (reducing sugars + amino acids), this method will generate new alkylthiazoles via the Maillard reaction, potentially falsifying quantitative data.[1] Use SAFE for native profiling.[1]
Comparative Analysis & Quality Control
Method Selection Matrix:
| Feature | HS-SPME | SAFE | SDE (Likens-Nickerson) |
| Artifact Risk | Low (if <60°C) | Lowest (Cold) | High (Thermal generation) |
| Sensitivity | High (ppt levels) | Medium (ppb levels) | Medium |
| Lipid Handling | Fiber fouling risk | Excellent | Good |
| Throughput | High (Automated) | Low (Manual) | Low |
Internal Standard Strategy: For accurate quantitation, do not use external calibration alone.
-
Recommended IS: 2-Acetylthiazole (if not naturally present) or 2-Isobutylthiazole .[1]
-
Isotopic IS: Stable isotope dilution analysis (SIDA) using [²H₅]-2-ethylthiazole is the absolute reference method for mass spectrometry.[1]
References
-
Engel, W., Bolygo, W., & Schieberle, P. (1999). Solvent-assisted flavor evaporation (SAFE) - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[1] European Food Research and Technology.[1]
-
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.[1] (Standard text for SPME fiber selection logic).
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review.[1] Food Chemistry (Context for thiazole formation via Maillard reaction).
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.[1] Journal of Chromatography A.
Sources
- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]
- 6. youtube.com [youtube.com]
- 7. On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laborxing.com [laborxing.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Crude 2-Ethylthiazole
Welcome to the Technical Support Center for the purification of crude 2-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity this compound. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring a robust and reproducible purification process.
Understanding Your Crude this compound: A Proactive Approach to Purification
The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile is largely dictated by the synthetic route employed. The most common method for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis: A Brief Overview
The Hantzsch synthesis involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide.[1] For the synthesis of this compound, this typically involves the reaction of a 1-halo-2-butanone with thioformamide.
Anticipated Impurities from Hantzsch Synthesis
A thorough understanding of the reaction mechanism allows us to predict the likely impurities in your crude this compound:
-
Unreacted Starting Materials:
-
1-Halo-2-butanone (e.g., 1-bromo-2-butanone or 1-chloro-2-butanone)
-
Thioformamide
-
-
Side-Products:
-
Isomeric Thiazoles: Under certain acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered, leading to the formation of isomeric thiazole byproducts.[2]
-
Over-alkylation Products: The nitrogen atom in the thiazole ring can be susceptible to alkylation, leading to the formation of thiazolium salts.[3]
-
Color Impurities: The presence of amino groups and other reactive species can lead to the formation of colored byproducts, especially upon heating.[4]
-
-
Reagents and Solvents:
-
Residual solvents from the reaction and workup (e.g., ethanol, water).
-
Inorganic salts from neutralization steps.
-
A logical workflow for approaching the purification of crude this compound is outlined below.
Sources
- 1. youtube.com [youtube.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
troubleshooting peak shape and resolution in 2-ethylthiazole chromatography
Welcome to the Technical Support Center for the chromatographic analysis of 2-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges with peak shape and resolution in both Gas and Liquid Chromatography.
Troubleshooting Guides: A Symptom-Based Approach
This section addresses specific, common problems you may encounter during the analysis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 1: Why is my this compound peak tailing significantly in reversed-phase HPLC?
Peak tailing for this compound, a weakly basic compound, is a frequent issue in reversed-phase chromatography. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.
Underlying Causes and Explanations:
-
Silanol Interactions: The most common culprit is the interaction between the basic nitrogen atom in the thiazole ring and acidic silanol groups (Si-OH) on the surface of traditional silica-based C18 columns.[1] These interactions are a form of ion exchange and can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.
-
Inappropriate Mobile Phase pH: The pKa of the parent compound, thiazole, is approximately 2.5.[2] At a mobile phase pH close to or above this pKa, a mixed population of the protonated (ionized) and neutral forms of this compound can exist. This can lead to peak distortion and tailing.
-
Column Contamination: Accumulation of matrix components or previously analyzed basic compounds on the column can create active sites that interact with this compound.
-
Physical Issues: A void at the column inlet or issues with column packing can also cause peak tailing for all compounds in the chromatogram.[3]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of your mobile phase. A good starting point is a pH of 2.5-3.0. This can be achieved by adding a small concentration (e.g., 0.1%) of an acid like formic acid or phosphoric acid to your aqueous mobile phase.[3][4]
-
Rationale: By operating at a pH well below the pKa of this compound, you ensure that the molecule is consistently in its protonated (ionized) form. This minimizes the variability in retention that leads to tailing. While the protonated form is more polar, the use of an acidic modifier also protonates the silanol groups on the stationary phase, reducing their negative charge and minimizing the undesirable ion-exchange interactions.
-
-
Column Selection:
-
Action: If pH adjustment is insufficient, consider using a column with a modern stationary phase designed for the analysis of basic compounds.
-
Options:
-
End-capped Columns: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[5]
-
Hybrid Silica Columns: Columns with hybrid particle technology (e.g., ethylene-bridged hybrids) often exhibit better peak shape for basic compounds over a wider pH range.
-
High pH Stable Columns: Alternatively, using a column designed for high pH (e.g., pH 10-12) with a corresponding high pH mobile phase will deprotonate the this compound, making it neutral and less likely to interact with the stationary phase via ion exchange.[6]
-
-
-
Assess for Physical Column Damage:
-
Action: Inject a neutral, well-behaved compound. If this peak also tails, it is likely a physical issue with the column or system.[3]
-
Solution: Check for voids at the column inlet. If a void is present, the column may need to be replaced. Ensure all fittings are secure.
-
-
Column Cleaning:
-
Action: If you suspect contamination, flush the column with a strong solvent series. A general-purpose flush for a C18 column could be: water, methanol, acetonitrile, isopropanol, followed by a return to your mobile phase conditions.
-
Question 2: My this compound peak is broad and resolution from a nearby impurity is poor. How can I improve this?
Poor resolution is a function of column efficiency, selectivity, and retention factor. Each of these can be systematically addressed.
Underlying Causes and Explanations:
-
Insufficient Column Efficiency (N): This can be due to a suboptimal flow rate, a column with larger particles, or extra-column band broadening from excessive tubing length.
-
Poor Selectivity (α): This is the most impactful factor. It means the mobile phase and stationary phase are not discriminating well between this compound and the co-eluting peak.
-
Inadequate Retention Factor (k): If the peak elutes too close to the void volume, there is insufficient interaction with the stationary phase for a good separation.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Retention Factor (k):
-
Action: Adjust the strength of your mobile phase. For reversed-phase, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[7]
-
Goal: Aim for a retention factor (k) between 2 and 10 for optimal resolution.
-
-
Enhance Selectivity (α):
-
Action 1: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different properties and will interact differently with your analytes and the stationary phase, which can significantly alter the selectivity and potentially resolve the co-eluting peaks.[7]
-
Action 2: Adjust Mobile Phase pH: As discussed in the peak tailing section, modifying the pH can change the ionization state of this compound and potentially the impurity, leading to changes in retention and improved selectivity.
-
Action 3: Change the Stationary Phase: If mobile phase changes are not enough, a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.
-
-
Increase Column Efficiency (N):
-
Action: Use a column with smaller particles (e.g., sub-2 µm for UHPLC or 2.7 µm superficially porous particles) or a longer column.[7]
-
Rationale: Smaller particles and longer columns provide more theoretical plates, leading to narrower peaks and better resolution. Be mindful that this will also increase backpressure.
-
Action: Optimize the flow rate. A van Deemter plot can help identify the optimal linear velocity for your column to achieve the highest efficiency.
-
Gas Chromatography (GC) Troubleshooting
Question 3: I'm observing significant peak tailing for this compound in my GC analysis. What are the likely causes and solutions?
In Gas Chromatography, peak tailing for a polar, basic compound like this compound is often due to active sites within the GC system.
Underlying Causes and Explanations:
-
Active Sites in the Inlet: The inlet liner is a common source of activity. Exposed glass wool or silanol groups on the glass surface can interact with the basic analyte.
-
Poor Column Installation: A jagged or uneven column cut can create turbulent flow paths at the inlet, leading to peak tailing. Incorrect column positioning within the inlet can also be a factor.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Stationary Phase Interaction: While less common with modern inert columns, some stationary phases may have inherent activity that can cause tailing with polar compounds.
Step-by-Step Troubleshooting Protocol:
-
Inlet Maintenance:
-
Action: Replace the inlet liner with a new, deactivated liner. For active compounds, liners with glass wool that is also deactivated are recommended.
-
Rationale: The liner is a high-contact area for the sample upon injection. A fresh, inert surface is crucial to prevent adsorption.
-
-
Column Installation Check:
-
Action: Re-cut the column inlet. Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, 90-degree cut. Examine the cut with a magnifying glass to ensure it is smooth and free of shards.
-
Action: Ensure the column is installed at the correct height in the inlet, following the manufacturer's instructions for your specific GC model.
-
-
Column Maintenance:
-
Action: Trim a small portion (e.g., 10-20 cm) from the front of the column.
-
Rationale: This removes any accumulated non-volatile residue or areas of the stationary phase that may have become active over time.
-
Action: Bake out the column at the maximum recommended temperature for a period to remove any volatile contaminants.
-
-
Injection Parameters:
-
Action: Ensure a fast injection speed.
-
Rationale: A slow injection can lead to pre-volatilization within the syringe needle, which can contribute to peak broadening and tailing.
-
Question 4: I'm seeing peak fronting for this compound in my GC analysis. What does this indicate?
Peak fronting is less common than tailing but typically points to a few specific issues.
Underlying Causes and Explanations:
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the head of the column, causing some analyte molecules to travel ahead of the main band.
-
Solvent Mismatch: If the analyte is not very soluble in the injection solvent, it can lead to poor focusing on the column and result in a fronting peak.
-
Incorrect Column Temperature: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column.
Step-by-Step Troubleshooting Protocol:
-
Reduce Sample Concentration:
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the issue was sample overload.
-
Solution: Adjust your sample concentration or injection volume accordingly. Consider using a column with a thicker stationary phase film if higher loading is required.
-
-
Check Solvent Compatibility:
-
Action: Ensure that this compound is fully soluble in your chosen solvent at the concentration you are injecting.
-
Rationale: Poor solubility can lead to phase separation in the inlet and improper transfer to the column.
-
-
Optimize Oven Temperature Program:
-
Action: Lower the initial oven temperature to a point well below the boiling point of this compound (148 °C).
-
Rationale: A lower starting temperature allows the analyte to focus into a tight band at the head of the column before the temperature ramp begins, leading to sharper, more symmetrical peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis of this compound?
A: Based on its properties as a weak base, a good starting point for reversed-phase HPLC would be:
| Parameter | Recommendation | Rationale |
| Column | C18, end-capped, 2.7-5 µm particle size | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers the pH to ensure consistent protonation of this compound and improves peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to elute the compound. | A gradient is often a good starting point for method development to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A standard flow rate for analytical scale HPLC. |
| Detection | UV, wavelength to be determined (e.g., scan from 200-400 nm) | Thiazole rings typically have UV absorbance. |
Q2: What are the recommended starting conditions for GC analysis of this compound?
A: For a volatile compound like this compound, standard GC conditions are often effective:
| Parameter | Recommendation | Rationale |
| Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane like a HP-5ms) | A general-purpose column that works well for a wide range of analytes. |
| Injector | Split/Splitless, 250 °C | Ensures complete and rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | For initial screening to prevent column overload. Can be switched to splitless for trace analysis. |
| Carrier Gas | Helium or Hydrogen, constant flow mode | Standard carrier gases for GC. |
| Oven Program | Start at a low temperature (e.g., 50-60 °C) and ramp at 10-15 °C/min to ~280 °C | A typical temperature program to separate compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides identification. |
Visual Troubleshooting Workflows
HPLC Peak Tailing Workflow
Caption: Decision tree for troubleshooting HPLC peak tailing.
GC Peak Shape Troubleshooting Workflow
Caption: Workflow for diagnosing GC peak shape issues.
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
How can I resolve peak tailing during the analysis of drug in HPLC? ResearchGate. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. (2020-02-17). [Link]
-
HPLC Tips Peak Tailing. YouTube. (2022-02-15). [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
This compound | C5H7NS | CID 85053. PubChem - NIH. [Link]
-
Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? Separation Science. [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. Agilent. (2025-02-04). [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. (2012-07-01). [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. (2023-12-27). [Link]
-
HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]
-
Showing Compound Thiazole (FDB000907). FooDB. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. (2025-10-14). [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. (2019-11-12). [Link]
-
Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023-01-24). [Link]
-
Analysis of Gas Oil by GC/APCI FTMS. Bruker. [Link]
-
GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
Why it matters and how to get good peak shape. Agilent. (2023-08-10). [Link]
Sources
- 1. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. lcms.cz [lcms.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. gcms.cz [gcms.cz]
optimization of reaction parameters for 2-ethylthiazole synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 2-ethylthiazole (CAS 15679-09-1) . It moves beyond basic textbook definitions to address the specific kinetic, thermodynamic, and purification challenges associated with this alkyl-heterocycle.
Current Status: Active Lead Scientist: [AI Technical Lead] Topic: Hantzsch Thiazole Synthesis Optimization (C3 + C2 Cyclization)
Part 1: The Knowledge Base (Technical Specifications)
Before troubleshooting, verify your target parameters. This compound is distinct from the more common 2-aminothiazoles; it lacks the amino group's hydrogen bonding capacity, significantly altering its solubility and volatility.
| Parameter | Specification | Critical Note |
| Target Molecule | This compound ( | Nutty, roasted odor (Flavoring agent).[1] |
| Boiling Point | 148°C (at 760 mmHg) | High enough to require vacuum distillation for purity. |
| Solubility | ~2 g/L in Water | Lipophilic (LogP ~1.8). Extracts well into DCM or Et2O. |
| Key Precursors | Propanethioamide + Chloroacetaldehyde | Warning: Chloroacetaldehyde is a severe lachrymator. |
| Reaction Type | Hantzsch Condensation | Exothermic cyclodehydration. |
Part 2: The "Gold Standard" Protocol
Use this baseline to benchmark your current process. Deviations here are the primary source of yield loss.
The Reaction Logic
The synthesis relies on the condensation of propanethioamide (C3 source) with chloroacetaldehyde (C2 source).
-
Expert Insight: Chloroacetaldehyde is unstable and polymerizes. Always use 2-chloro-1,1-dimethoxyethane (acetal) and hydrolyze it in situ or immediately prior to use.
Step-by-Step Workflow
-
Activation (Acetal Hydrolysis):
-
Reflux 2-chloro-1,1-dimethoxyethane with dilute aqueous HCl for 30 mins.
-
Why: Generates fresh, monomeric chloroacetaldehyde.
-
-
Condensation:
-
Dissolve propanethioamide (1.05 equiv) in Ethanol (0.5 M concentration).
-
Add the activated chloroacetaldehyde solution dropwise at room temperature.
-
Control: An exotherm will occur. Keep T < 40°C during addition to prevent thioamide decomposition.
-
-
Cyclization (The "Cook"):
-
Workup (Crucial for Alkyl Thiazoles):
-
Evaporate ethanol.
-
Basify residue with saturated
(pH ~8-9). -
Steam distill or extract with DCM.
-
Purification: Fractional distillation under reduced pressure (e.g., 20 mmHg).
-
Part 3: Troubleshooting Center (Q&A)
Category A: Yield Issues
Q: My yield is stuck below 40%. I see starting material on TLC.
-
Diagnosis: Incomplete cyclization or Thioamide Hydrolysis.
-
The Fix:
-
Check your Thioamide: Propanethioamide hydrolyzes to propionic acid in the presence of water/acid if left too long without reacting. Ensure your chloroacetaldehyde addition happens immediately after the thioamide is dissolved.
-
Force Dehydration: The intermediate 4-hydroxy-thiazoline can be stable. If the reaction isn't refluxed vigorously enough, it won't eliminate water to form the aromatic ring. Increase reflux time or switch to a higher boiling solvent (e.g., n-Propanol).
-
Q: I am getting a heavy dark tar at the bottom of the flask.
-
Diagnosis: Polymerization of the haloaldehyde or thermal decomposition.
-
The Fix:
-
Stoichiometry: Ensure the thioamide is in slight excess (1.05–1.1 equiv). Excess haloaldehyde polymerizes rapidly into tars under acidic reflux.
-
Antioxidants: Add a trace amount of hydroquinone to the reaction if using crude chloroacetaldehyde.
-
Category B: Purification & Isolation
Q: I cannot separate the product from the solvent; they seem to co-distill.
-
Diagnosis: Azeotrope formation.[4]
-
The Fix:
-
This compound (BP 148°C) is significantly higher boiling than Ethanol (78°C), but it can steam distill with water.
-
Protocol: Do not attempt to distill the crude reaction mixture directly. Basify first to lock any acidic byproducts in the aqueous phase. Then, extract into DCM, dry over
, remove DCM, and then vacuum distill the oil.
-
Q: The product has a "rotten egg" smell instead of "nutty."
-
Diagnosis: Hydrogen Sulfide (
) contamination. -
The Fix: This indicates thioamide decomposition. Wash your organic extract with 1M NaOH (to trap
as sulfide) followed by a bleach wash (sodium hypochlorite) if the smell persists, before the final distillation.
Part 4: Visualization of Reaction Dynamics
Diagram 1: The Hantzsch Pathway & Critical Control Points
This flowchart illustrates the mechanism and where specific failures occur.
Caption: The conversion requires thermal energy at the final step to drive aromatization. Failure to reflux results in the trapped hydroxy-intermediate.
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix when results are suboptimal.
Caption: Diagnostic flow for correcting common synthetic deviations in alkyl-thiazole chemistry.
References
-
PubChem. (2025).[1][5] this compound (Compound Summary).[6][7][8] National Library of Medicine. [Link]
-
The Good Scents Company. (2024).[1] 2-Ethyl thiazole Flavor and Fragrance Information.[9][Link]
- Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch Thiazole Synthesis.[Link]
-
FooDB. (2024).[10] this compound: Chemical Properties and Sources.[Link]
Sources
- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. How To [chem.rochester.edu]
- 5. This compound | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound this compound (FDB019722) - FooDB [foodb.ca]
- 8. Thiazole, 2-ethyl- (CAS 15679-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
stability issues and degradation of 2-ethylthiazole in solution
Welcome to the Heterocycle Stability & Applications Technical Support Hub .
I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific stability challenges associated with 2-Ethylthiazole (CAS: 15679-09-1).
In my experience supporting medicinal chemistry and flavor science teams, this compound is frequently flagged for "instability" that is often a misdiagnosis of volatility or analytical artifacts . However, true chemical degradation does occur under specific oxidative and photolytic conditions.
This guide prioritizes the distinction between physical loss and chemical breakdown, providing you with self-validating protocols to troubleshoot your specific situation.
Part 1: The "Disappearing Compound" Phenomenon
User Query: "My HPLC/GC peak area for this compound dropped by 40% overnight in the autosampler. Is the compound hydrolyzing?"
Technical Diagnosis: Before assuming chemical hydrolysis, you must rule out evaporative loss . This compound is a low-molecular-weight aromatic (MW 113.[1]18) with a distinct nutty/roasted odor, indicating high vapor pressure (approx. 6.0 mmHg at 25°C).
The Volatility Trap: Unlike higher molecular weight drug candidates, this compound follows Henry’s Law aggressively. In aqueous or organic solutions (especially MeOH or ACN), it will partition into the headspace of unsealed or poorly sealed vials.
Troubleshooting Workflow: Physical vs. Chemical Loss
Figure 1: Decision tree for diagnosing signal loss. Note that "clean baseline" loss usually points to volatility, whereas degradation generates daughter peaks.
Part 2: Chemical Instability Mechanisms
User Query: "I see new impurities forming in my stock solution. What are the degradation pathways?"
Technical Insight: While the thiazole ring is aromatic and relatively robust (more stable than oxazole), the ethyl group at C2 activates the ring, making it susceptible to specific breakdown pathways.
Oxidative Degradation (N-Oxidation & Ring Cleavage)[1]
-
Trigger: Presence of peroxides in solvents (e.g., aged THF, PEG) or exposure to air in protic solvents.
-
Mechanism:
-
N-Oxidation: The nitrogen atom can be oxidized to form the N-oxide . This is often reversible but changes the polarity and retention time.
-
Radical Attack: Hydroxyl radicals ([2]•OH) can attack the C2-ethyl group or the ring itself. Research on alkylthiazoles suggests •OH attack often leads to ring cleavage, forming sulfur-containing aliphatic fragments (e.g., thioamides).
-
-
Prevention: Use peroxide-free solvents; store under Argon/Nitrogen.[1]
Photodegradation (UV Sensitivity)
-
Trigger: Exposure to ambient light (fluorescent lab lights) or UV detectors.
-
Mechanism: Thiazoles can undergo photo-rearrangement.[1][3] The cleavage of the CS–CN bond is a documented pathway, potentially leading to isocyano intermediates or scrambling of the ring substituents.
-
Prevention: Always use amber glassware.
The DMSO Instability Paradox
-
Trigger: Storage of stock solutions in DMSO at Room Temperature (RT).
-
Mechanism: While often considered inert, DMSO can act as an oxidant or participate in complexation. Aminothiazoles are known to degrade in DMSO; alkylthiazoles are more stable but prolonged storage (>1 month) at RT can lead to "mystery" adducts.
-
Recommendation: Store DMSO stocks at -20°C or -80°C immediately.[1]
Stability Risk Assessment Table
| Parameter | Stability Rating | Risk Factor | Mitigation Strategy |
| pH 2–9 | High | Stable ring structure.[1] | Standard buffers are safe.[1] |
| pH < 1 | Moderate | Protonation of N (pKa ~2.5); potential hydrolysis at high T. | Avoid boiling in strong acid.[1] |
| Oxidation | Low | Susceptible to N-oxide formation.[1] | Degas solvents; use antioxidants.[1] |
| Light (UV) | Low | Photo-rearrangement of heterocyclic ring.[1] | Mandatory: Amber vials. |
| Volatility | Very Low | High vapor pressure causes physical loss.[1] | Use crimp-top vials; minimize headspace.[1] |
Part 3: Analytical Artifacts (GC-MS Specific)
User Query: "I see a split peak or tailing in GC-MS, but the NMR looks pure. Why?"
Technical Diagnosis: This is a classic Thermal Degradation Artifact .
-
The Cause: The injector port (often set to 250°C+) can thermally shock the molecule. While this compound boils at ~148°C, the hot metal surface of the liner can catalyze ring opening or dehydrogenation of the ethyl group (forming vinylthiazole derivatives).
-
The Fix:
-
Lower Inlet Temperature to 180–200°C.
-
Use a deactivated glass liner (wool-free if possible) to reduce surface activity.
-
Switch to a "Cold On-Column" injection if available.[1]
-
Part 4: Validated Experimental Protocols
Use these protocols to validate whether your compound is degrading or evaporating.
Protocol A: The "Sealed vs. Open" Stress Test
Purpose: Distinguish volatility from degradation.
-
Preparation: Prepare a 100 µM solution of this compound in Acetonitrile.
-
Split: Divide into three HPLC vials:
-
Vial A: Crimp-sealed immediately (Control).[1]
-
Vial B: Crimp-sealed, then wrapped in foil (Dark Control).
-
Vial C: Cap loosely screwed on (Open Challenge).
-
-
Incubation: Store all at Room Temperature for 24 hours.
-
Analysis: Analyze by HPLC-UV (254 nm).
-
Interpretation:
-
If A = B > C: Volatility Issue .
-
If A < B: Photodegradation .
-
If A = C < Initial Concentration: Chemical Degradation (or adsorption to glass).
-
Protocol B: Headspace Analysis for Purity
Purpose: Confirm identity without thermal degradation.[1]
-
Sample: Place 10 µL of pure liquid or high-conc. solution in a 20 mL headspace vial.
-
Equilibration: Heat to 60°C for 10 mins (gentle heat).
-
Injection: Inject 1 mL of headspace gas (split ratio 10:1).
-
Why this works: This avoids the high-heat liquid expansion in the liner, reducing thermal artifacts.
Part 5: Degradation Pathway Visualization
Below is the mechanistic flow for the chemical breakdown of the thiazole core under stress.
Figure 2: Primary chemical degradation pathways.[1] Note that oxidative cleavage is irreversible.
References
-
The Good Scents Company. (2023). This compound: Physicochemical Properties and Flavor Profile.[1][4] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 85053, this compound.[1] Retrieved from [Link]
- Lozano-Perez, A. A., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air. Journal of Physical Chemistry A.
- Kashman, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis. (Evidence of UV-induced ring scrambling).
-
Vertex AI Search. (2025). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution.[5] (Highlighting DMSO instability risks for thiazole derivatives).
Sources
- 1. Showing Compound this compound (FDB019722) - FooDB [foodb.ca]
- 2. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
methods for removing persistent impurities from 2-ethylthiazole
The is now online.
Technical Support & Troubleshooting Hub[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-Ethylthiazole (CAS: 15679-09-1) Target Purity: >99.0% (GC-FID/MS)[1]
Diagnostic Triage: Identify Your Impurity
Before initiating purification, match your observation to the likely contaminant using the matrix below.
| Observation | Likely Impurity | Source | Physical Property Basis |
| GC Peak Pre-elution | 2-Methylthiazole | Homolog (Impure starting material) | |
| GC Peak Post-elution | 2,4-Dimethylthiazole | Synthesis byproduct (Ketone impurity) | |
| "Rotten Egg" Odor | Thioacetamide / H | Hydrolysis of unreacted precursor | Sulfur volatility |
| Yellow/Brown Color | N-Oxides / Polymers | Oxidation or thermal degradation | Conjugated chromophores |
| Cloudiness / Haze | Water | Azeotrope formation | Immiscibility gap |
Chemical Separation Protocols (The "Workhorse")
Objective: Removal of non-basic impurities (ketones, thioamides, polymers) using the basicity of the thiazole nitrogen (
FAQ: Why can't I just distill the crude mixture directly?
A: Direct distillation often fails because precursors like thioacetamide can co-distill or sublime, and oxidation products may decompose violently at pot temperatures. Chemical washing "de-bulks" these impurities first.
Protocol A: The "pH Swing" Extraction
This method isolates this compound as a water-soluble salt, discarding neutral organic impurities.[1]
Reagents:
-
Diethyl ether or MTBE (Solvent)
-
Hydrochloric acid (2M)
-
Sodium Hydroxide (4M)
-
Saturated NaCl (Brine)
Workflow Diagram (DOT):
Caption: The pH Swing utilizes the protonation of the thiazole nitrogen to separate it from neutral synthesis byproducts.[1]
Step-by-Step:
-
Dissolution: Dissolve crude oil in 3 volumes of ether.
-
Protonation: Extract with 2M HCl (
volume). Critical: Check aqueous pH is < 1. The thiazole is now in the water phase as 2-ethylthiazolium chloride. -
Wash: Discard the organic layer (contains neutral ketones/thioamides). Wash the aqueous layer once with fresh ether to remove entrained organics.
-
Liberation: Slowly add 4M NaOH to the aqueous layer on an ice bath until pH > 9. The oil will separate.
-
Recovery: Extract the cloudy aqueous mix with fresh ether (
). Dry combined organics over MgSO .
Thermal Separation (Distillation)
Objective: Separation of homologs (2-methylthiazole) and final polishing.
FAQ: My distillate is still wet. What happened?
A: Thiazoles form positive azeotropes with water. If you didn't dry the post-extraction solvent thoroughly, water will drag the thiazole over at a lower temperature, creating a cloudy distillate.
Protocol B: Fractional Vacuum Distillation
Required for removing homologs with
Key Parameters:
-
Target BP (Atmospheric): 148°C (this compound) vs 128°C (2-Methylthiazole).[1]
-
Vacuum: 10-20 mmHg recommended (Reduces thermal stress).
-
Column: Vigreux (minimum 20cm) or Spinning Band for high purity.
The Distillation Logic Tree (DOT):
Caption: Thermal cut-points at 20 mmHg. Note the significant gap between the methyl homolog and the ethyl product.
Technical Note: Ensure the system is under nitrogen. Hot thiazoles react with atmospheric oxygen to form N-oxides, which will darken the distillate in the receiving flask within hours.
Trace Polish: The "Silver Bullet" (Optional)
Objective: Ultra-high purity (>99.8%) for pharmaceutical standards or flavor isolates where trace sulfur notes are unacceptable.
Protocol C: Hydrohalic Salt Precipitation
If distillation fails to remove a persistent isomer (like 2,4-dimethylthiazole), convert the product to a solid salt.
-
Precipitation: Dissolve distilled this compound in anhydrous ethanol. Bubble dry HCl gas or add HCl in dioxane.
-
Crystallization: The hydrochloride salt (
specific to salt form, usually >100°C) will precipitate or can be crashed out with cold diethyl ether. -
Filtration: Filter the white crystals. Impurities remain in the mother liquor.
-
Regeneration: Dissolve crystals in minimum water, basify (NaOH), and extract.
References & Authority
The protocols above are derived from standard heterocyclic chemistry principles and specific physical property data of alkyl thiazoles.
-
Physical Properties & Azeotropes:
-
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85053, this compound.
-
URL:[Link]
-
-
Synthesis & Impurity Profile (Hantzsch Synthesis):
-
Source: Organic Chemistry Portal. Thiazole Synthesis.
-
URL:[Link]
-
-
Flavor & Safety Data (FEMA/JECFA):
-
General Purification of Basic Heterocycles:
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text reference for pKa-based extraction logic).
-
Sources
Technical Support Center: 2-Ethylthiazole Integrity Management
Executive Summary
2-Ethylthiazole (CAS: 15679-09-1) is a volatile, heterocyclic aromatic compound used widely as a pharmacophore in drug discovery and a high-value flavor intermediate.[1][2][3] While the thiazole ring exhibits aromatic stability, the ethyl side chain and the nitrogen lone pair present specific vulnerabilities to oxidative degradation and acid-base interactions.
This guide replaces generic "store cool and dry" advice with a field-validated preservation system designed to maintain >98% purity over extended periods (12–24 months).
Part 1: Critical Storage Parameters (The "Why" and "How")
The following parameters are non-negotiable for maintaining the integrity of this compound.
1. Thermal Management & Flammability
-
Recommendation: Store at 2°C to 8°C in a dedicated flammables refrigerator.
-
The Science: this compound has a flash point of approx. 40–46°C (104–115°F).[2] Storing it at ambient room temperature (25°C) keeps it dangerously close to its flash point, increasing vapor pressure and the risk of ignition if a leak occurs. Refrigeration suppresses volatilization (Vapor Pressure: ~6 mmHg at 25°C), preserving the concentration and reducing fire risk.
-
Warning: Do not store in a standard consumer refrigerator. The internal light or thermostat spark can ignite built-up vapors.[1] Use spark-proof/explosion-proof units only.[1]
2. Headspace Control (Inert Gas Overlay)
-
Recommendation: Blanket with Argon (preferred) or Nitrogen after every use.
-
The Science: The ethyl group at the C2 position acts similarly to a benzylic carbon. Over time, oxygen in the headspace can initiate radical autoxidation at the
-carbon of the ethyl group, leading to the formation of peroxides and subsequent ring instability. -
Why Argon? Argon is heavier than air and settles over the liquid surface more effectively than Nitrogen, creating a superior barrier against moisture and oxygen ingress.
3. Container Material & Closure
-
Recommendation: Amber Borosilicate Glass (Type I) with PTFE (Teflon)-lined caps.
-
Avoid: Polyethylene (PE) or Polypropylene (PP) bottles for long-term storage.
-
The Science: Thiazoles are organic solvents in their own right and can leach plasticizers (phthalates) from standard plastics, contaminating your LC-MS background. Furthermore, the molecule is photosensitive; amber glass prevents UV-induced yellowing (photo-oxidation).[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: The liquid in my stock bottle has turned from colorless to dark yellow/brown. Is it still usable?
-
Diagnosis: Oxidative Polymerization. The color shift indicates the formation of N-oxides or radical coupling products (dimers) triggered by light or oxygen exposure.
-
Action:
-
Perform a GC-MS check.[1] If the main peak area is >95% and impurities are resolved from your target, it may be repurified via vacuum distillation.
-
If used for sensitive bioassays (e.g., cell culture), discard the lot. The degradation products can be cytotoxic or interfere with enzymatic assays.
-
Q2: I detect a "sour" or "sulfury" smell distinct from the usual nutty/green odor.
-
Diagnosis: Ring Opening/Hydrolysis. While the thiazole ring is stable, exposure to strong acids or moisture over years can lead to ring cleavage, releasing thiols or thioamides.
-
Action: This is irreversible. Quarantine and dispose of the material immediately as hazardous chemical waste.
Q3: My 100mL bottle now contains only 80mL, but the cap was tight. What happened?
-
Diagnosis: Vapor Transmission. this compound is volatile.[1] Standard screw caps often loosen slightly due to thermal contraction in the fridge.
-
Prevention: Wrap the cap-neck junction with Parafilm M® or Teflon tape immediately after closing to create a secondary vapor seal.[1]
Q4: Can I store this compound in a freezer (-20°C)?
-
Analysis: Yes, but it is often unnecessary and carries risks. The freezing point is not well-documented but is likely below -20°C. However, repeated freeze-thaw cycles can compromise the bottle seal (expansion/contraction) and introduce condensation (water) into the product upon opening.[1]
-
Verdict: 2-8°C is optimal. Only use -20°C for single-use, sealed ampules.
Part 3: Validated Workflows (Visualized)
Workflow 1: Incoming QC & Storage Decision Tree
Caption: Logic flow for handling new shipments of this compound to ensure long-term integrity.
Workflow 2: Degradation Pathways & Prevention
Caption: Mechanistic view of environmental threats to the this compound molecule.
[1]
Part 4: Physicochemical Data Summary
| Property | Value | Storage Implication |
| CAS Number | 15679-09-1 | Unique identifier for inventory tracking.[1] |
| Physical State | Liquid (Colorless to Pale Yellow) | Any solid precipitate indicates contamination or degradation.[1] |
| Flash Point | ~40°C - 46°C (Closed Cup) | High Risk. Must be stored in flammables-rated cold storage.[1] |
| Boiling Point | 148°C @ 760 mmHg | Moderately volatile; cap tightness is critical.[1] |
| Density | 1.06 g/mL | Heavier than water; phase separation checks are easy.[1] |
| Solubility | Alcohol (High), Water (Low ~2 g/L) | Keep dry; hygroscopic tendencies are low but possible.[1] |
| Odor Profile | Nutty, Green, Vegetable | "Sour" or "Rotten Egg" notes indicate failure.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85053, this compound. Retrieved from [Link]
-
The Good Scents Company (2025). 2-ethyl thiazole Flavor and Fragrance Data. Retrieved from [Link]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Thiazole ring stability and reactivity).
Sources
identifying and minimizing side-products in 2-ethylthiazole reactions
This Technical Support Guide is designed for researchers and process chemists working with 2-ethylthiazole , focusing on the specific challenges of its synthesis (Hantzsch method) and downstream functionalization (Lithiation/C-H Activation).
Subject: Identification & Minimization of Side-Products in this compound Reactions Ticket ID: CHEM-SUP-2ET-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stability Paradox
This compound is a robust aromatic heterocycle under ambient conditions, widely used in flavor chemistry (nutty/roasted notes) and as a pharmaceutical scaffold.[1][2] However, it exhibits a "stability paradox" during reaction:
-
Synthesis: It is prone to polymerization and incomplete cyclization during formation.
-
Functionalization: The C2-position renders the ring susceptible to fragmentation (ring-opening) under strong basic conditions.
This guide addresses the specific chemical pathways that lead to these failures.
Module 1: Synthesis Troubleshooting (Hantzsch Route)
Context: The standard synthesis involves the condensation of propanethioamide with chloroacetaldehyde .
Common Failure Modes
Issue 1: Formation of "Tarry" Black Polymers
-
Symptom: The reaction mixture turns viscous and black; yield is <30%.
-
Root Cause: Chloroacetaldehyde is highly reactive and prone to self-polymerization if the reaction exotherm is uncontrolled or if the thioamide is added too slowly.
-
Corrective Action:
-
Protocol Adjustment: Pre-cool the thioamide solution to 0°C. Add chloroacetaldehyde dropwise to maintain temperature <10°C.
-
Scavenger: Use a mild base (CaCO₃) to neutralize HCl evolved, preventing acid-catalyzed polymerization of the aldehyde.
-
Issue 2: The "Hydroxy" Impurity (Incomplete Cyclization)
-
Symptom: NMR shows a loss of aromaticity and broad singlets around 5.0–6.0 ppm.
-
Root Cause: The Hantzsch synthesis proceeds via a hydroxythiazoline intermediate . If the final dehydration step is incomplete (insufficient heat or acid), this intermediate persists.
-
Corrective Action:
-
Force Dehydration: Ensure the reaction is refluxed in ethanol/toluene with a Dean-Stark trap or sufficient acid catalyst (p-TsOH) for at least 2 hours after addition.
-
Workflow Visualization: Hantzsch Failure Points
The following diagram maps the critical decision points where impurities are generated.
Figure 1: Critical control points in Hantzsch synthesis. Failure to dehydrate leads to Impurity A.
Module 2: Functionalization Troubleshooting (Lithiation)
Context: Functionalizing this compound often involves lithiation at C5 (using n-BuLi).
Common Failure Modes
Issue 3: Ring Fragmentation (The "Shattered" Ring)
-
Symptom: Upon quenching with an electrophile, you recover nitriles or thiols instead of the substituted thiazole.
-
Root Cause: Ring Opening. Lithiation at C2 (which can happen via equilibration even if targeting C5) creates an unstable anion that is in equilibrium with an open-chain isocyanothiolate .
-
Thermodynamic Threshold: Above -50°C , the equilibrium shifts toward the ring-opened species.
-
Corrective Action:
-
Cryogenic Control: Maintain reaction temperature strictly at -78°C .
-
Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less nucleophilic, reducing the risk of nucleophilic attack on the ring C2 position.
-
Issue 4: Regioselectivity Drift (C5 vs. Lateral)
-
Symptom: Electrophile attaches to the ethyl group (CH-CH3) rather than the ring (C5).
-
Root Cause: Lateral Lithiation. The benzylic-like protons on the ethyl group are acidic.
-
Corrective Action:
-
Kinetic Control: C5 lithiation is kinetically favored at -78°C. Lateral lithiation is thermodynamically favored at higher temperatures (>-20°C).
-
Quench Speed: Do not allow the lithiated species to "age." Add the electrophile immediately after base addition (15-30 mins max).
-
Mechanism Visualization: Lithiation Risks
Figure 2: The "Danger Zone" of thiazole lithiation. Warming above -50°C triggers irreversible ring opening.
Module 3: Analytical Forensics
Use this data table to identify if your reaction has generated specific side products.
1H NMR Diagnostic Table (CDCl3, 400 MHz)
| Compound | C5-H (Ring) | C4-H (Ring) | Ethyl Group | Key Diagnostic Feature |
| This compound (Pure) | 7.28 (d) | 7.70 (d) | 3.10 (q), 1.42 (t) | Clean doublets (J~3.3Hz) in aromatic region. |
| Impurity A (Hydroxythiazoline) | ~5.8 (m) | ~6.2 (m) | 2.8 (m), 1.2 (t) | Loss of aromatic coupling; broad signals. |
| Ring-Opened (Thiol/Nitrile) | Absent | Absent | Complex | Presence of SH peak (~2-3 ppm) or Nitrile IR band. |
| Dimer (Bis-thiazole) | 7.9-8.1 (s) | 7.9-8.1 (s) | 3.2 (q), 1.5 (t) | Downfield shift of aromatic protons due to conjugation. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Lithiation and Ring Opening of Thiazoles
-
Regioselectivity in Thiazole Metallation
- Source: Reeder, M. R., et al. "The selective lithiation of 2-substituted thiazoles." Journal of Organic Chemistry.
-
URL:[Link]
-
Minisci Reaction Side Products
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijddr.in [ijddr.in]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Selection and Loading for 2-Ethylthiazole Synthesis
Welcome to the technical support center for the synthesis of 2-ethylthiazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying principles of catalyst selection, loading, and troubleshooting, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic routes for synthesizing this compound and related alkylthiazoles?
A1: The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry. The most prominent method is the Hantzsch Thiazole Synthesis , which involves the condensation of an α-haloketone with a thioamide.[1][2] For this compound, this would conceptually involve the reaction of a 1-halo-2-butanone with thioformamide. However, for industrial-scale and continuous processes, gas-phase reactions over solid acid catalysts are often preferred for their efficiency and ease of product separation. These reactions typically use simple, readily available starting materials.
Common catalytic approaches include:
-
Hantzsch Synthesis and its Modifications: A versatile method for creating a wide range of thiazole derivatives.[1][2]
-
Gas-Phase Catalysis over Solid Acids: Often employing catalysts like zeolites or other metal oxides, this method is suitable for continuous production and is common in industrial settings.
-
Palladium- or Copper-Catalyzed Cross-Coupling Reactions: These are powerful methods for creating substituted thiazoles, though they may be more common in medicinal chemistry for complex derivatives than for bulk this compound synthesis.[3]
Q2: What are the key parameters to consider when selecting a catalyst for this compound synthesis?
A2: Catalyst selection is paramount and depends heavily on the chosen synthetic route (batch vs. continuous, liquid vs. gas phase). The key parameters are:
-
Activity: The catalyst must be active enough to promote the reaction under economically viable conditions (i.e., moderate temperature and pressure).
-
Selectivity: This is often the most critical parameter. The catalyst should preferentially catalyze the formation of this compound over potential side products. For instance, in reactions involving acetaldehyde, ammonia, and a sulfur source, numerous isomers and heavier byproducts can form.
-
Stability: The catalyst must be thermally and chemically stable under the reaction conditions to ensure a long operational lifetime, which is particularly important in continuous fixed-bed reactors.[4]
-
Regenerability: For solid catalysts, especially those prone to coking, the ability to be regenerated is a significant economic advantage.[5][6] Common regeneration methods for zeolites include controlled oxidation (coke burn-off).[5][7]
-
Cost and Availability: The cost of the catalyst, including any precious metals, must be justifiable for the scale of the synthesis.
Q3: How does catalyst loading impact the reaction yield and selectivity?
A3: Catalyst loading is a critical variable that must be optimized for each specific system. There is an optimal range for catalyst loading; simply adding more catalyst does not always improve the outcome.[8][9]
-
Insufficient Loading: Can lead to low conversion of starting materials and an incomplete reaction, resulting in a low yield.[10]
-
Optimal Loading: Provides a sufficient number of active sites to maximize the reaction rate and yield within a reasonable timeframe.
-
Excessive Loading: Can lead to undesirable outcomes. In some cases, it may increase the rate of side reactions, thus decreasing selectivity.[10] It can also lead to overcrowding of active sites, potentially hindering mass transfer. From a process perspective, it unnecessarily increases costs.
Optimization is typically achieved by running a series of experiments with varying catalyst amounts while keeping all other parameters constant.[8]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield or Incomplete Conversion
Low yield is a common problem in synthesis. A systematic approach is necessary to diagnose the root cause.
-
Diagram of a Troubleshooting Workflow for Low Yield A systematic approach to diagnosing low yield.
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommended Action |
| Poor Quality of Starting Materials | Impurities in reactants can poison the catalyst or participate in side reactions. Action: Verify the purity of your starting materials (e.g., via NMR or GC-MS). Use freshly purified reagents if necessary. For instance, some reagents are susceptible to oxidation or hydration.[11] |
| Sub-optimal Reaction Conditions | The reaction may require a higher temperature to overcome the activation energy, or a longer time to reach completion. Action: Systematically and incrementally increase the reaction temperature and/or time. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[11] |
| Insufficient Catalyst Loading | There may not be enough active sites available to convert the reactants efficiently. Action: Perform a catalyst loading study. Incrementally increase the amount of catalyst (e.g., in steps of 2 mol% or 5 wt%) and observe the effect on the yield. Note that there is an optimal loading, beyond which the yield may not increase.[8] |
| Catalyst Deactivation | The catalyst may have lost its activity due to poisoning, coking (carbon deposition), or sintering (thermal degradation).[4] Action: If using a solid catalyst, attempt a regeneration procedure. For zeolites, this often involves a controlled burn-off of coke in a stream of air or diluted oxygen.[5][7] If regeneration is not possible or effective, replace the catalyst. |
Problem 2: Poor Selectivity / High Level of Byproducts
Poor selectivity results in a complex product mixture, complicates purification, and reduces the yield of the desired this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommended Action |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, such as polymerization or the formation of isomers. Action: Reduce the reaction temperature in small increments (e.g., 5-10 °C) to find a balance where the rate of the desired reaction is still acceptable, but side reactions are minimized. |
| Incorrect Stoichiometry or Feed Rate | An excess of one reactant can be forced down an alternative reaction pathway. This is particularly relevant in continuous reactors where feed rates must be carefully controlled. Action: Carefully verify the stoichiometry of your reactants. In a fixed-bed reactor, optimize the Weight Hourly Space Velocity (WHSV) to ensure optimal contact time between reactants and the catalyst. |
| Non-Optimal Catalyst | The catalyst itself may have active sites that promote undesirable reactions. For example, very strong acid sites on a zeolite might catalyze cracking or isomerization. Action: Screen different types of catalysts. If using a zeolite, consider one with a different pore structure or acidity (e.g., by varying the Si/Al ratio). Metal-supported catalysts (e.g., Pd/BaSO₄) have been used for related syntheses and may offer different selectivity profiles.[12][13] |
| Poor Reactor Design / Mass Transfer Limitations | In a fixed-bed reactor, poor flow distribution can lead to "hot spots" where the temperature is significantly higher, causing side reactions.[4] Action: Ensure the catalyst bed is packed uniformly to prevent channeling. The choice of upflow vs. downflow can also impact distribution.[14] Using smaller catalyst particles can improve mass transfer but may increase the pressure drop.[14] |
Problem 3: Catalyst Deactivation Over Time
In continuous or recycled batch processes, a gradual loss of catalyst activity is a common issue.
-
Diagram of Catalyst Deactivation Mechanisms Common pathways leading to loss of catalyst activity.
Potential Causes and Solutions:
| Deactivation Mechanism | Explanation & Recommended Action |
| Fouling (Coking) | Carbonaceous deposits (coke) can form on the surface of the catalyst, blocking active sites and pores. This is common in reactions involving organic molecules at elevated temperatures. Action: Implement a regeneration protocol. For many solid catalysts, this involves a controlled burn-off with a dilute oxygen stream at elevated temperatures.[5] The regeneration conditions (temperature, oxygen concentration, time) must be carefully optimized to avoid damaging the catalyst. |
| Poisoning | Certain species in the feed stream can irreversibly bind to the catalyst's active sites, rendering them inactive. Common poisons include sulfur compounds (if not a reactant), halides, and heavy metals. Action: Purify the feed stream to remove potential poisons. Implement guard beds upstream of the main reactor to capture these impurities. |
| Thermal Degradation (Sintering) | At high temperatures, the small crystallites of the active catalytic phase can migrate and agglomerate, resulting in a loss of active surface area. This process is generally irreversible. Action: Operate the reactor at the lowest possible temperature that still provides an acceptable reaction rate. Ensure precise temperature control to avoid excursions and hot spots, which accelerate sintering.[4] |
Experimental Protocols
Protocol 1: Catalyst Screening and Loading Optimization
This protocol provides a general framework for screening different catalysts and optimizing their loading for the synthesis of this compound.
Objective: To identify the most active and selective catalyst and its optimal loading for the reaction.
Methodology:
-
Reactor Setup: Set up a parallel reaction system or use a single reactor for sequential experiments. A typical setup would be a stirred batch reactor or a small fixed-bed reactor.
-
Catalyst Selection: Choose a range of candidate catalysts based on literature precedents for similar reactions (e.g., H-ZSM-5, Amberlyst, Pd/C, etc.).
-
Initial Screening:
-
For each catalyst, run a preliminary reaction at a standard loading (e.g., 5 wt% relative to the limiting reagent).
-
Maintain constant reaction conditions (temperature, pressure, reactant stoichiometry, solvent, and time) for all screening runs.
-
After the reaction, analyze the product mixture by GC or GC-MS to determine the conversion of the limiting reactant and the selectivity towards this compound.
-
-
Selection of Lead Catalyst: Identify the catalyst that provides the best combination of conversion and selectivity from the initial screen.
-
Catalyst Loading Optimization:
-
Using the lead catalyst, perform a series of reactions varying the catalyst loading (e.g., 1, 2, 5, 7.5, and 10 wt%).
-
Keep all other reaction parameters constant.
-
Plot the yield of this compound as a function of catalyst loading.
-
-
Analysis: Identify the loading at which the yield plateaus or begins to decrease. The optimal loading is typically just before this plateau to maximize efficiency and minimize cost.[8][13]
References
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. PubMed. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
2-amino-4-methylthiazole. Organic Syntheses Procedure. Available at: [Link]
- Regeneration method of zeolite catalyst. Google Patents.
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
-
Fixed-Bed Reactors. ResearchGate. Available at: [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
CATALYST DESIGN STRATEGY TO LOGICALLY CONTROL PRODUCT SELECTIVITY BY TAILORING VOID ENVIRONMENTS AROUND ACTIVE SITES. Mines Repository. Available at: [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. MDPI. Available at: [Link]
-
synthesis of thiazoles. YouTube. Available at: [Link]
-
2-ethyl thiazole. The Good Scents Company. Available at: [Link]
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. ResearchGate. Available at: [Link]
-
CHAPTER 7: Fixed-Bed Catalytic Reactors. Nob Hill Publishing. Available at: [Link]
-
Fixed Bed Reactor Control Strategies. Scribd. Available at: [Link]
-
Optimization of catalyst loading with respect to yield of 5a. ResearchGate. Available at: [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. MDPI. Available at: [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Academics and Scientific Publishing. Available at: [Link]
-
Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. Springer Nature. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Scribd. Available at: [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Available at: [Link]
-
Fixed Bed Catalytic Reactors: Design Insights (Part 1). Amar Equipment. Available at: [Link]
-
Optimization of amount of the catalyst loading. ResearchGate. Available at: [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. PMC. Available at: [Link]
-
Improving the Performance of Fixed-Bed Catalytic Reactors by Innovative Catalyst Distribution. SciRP.org. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
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- 10. interesjournals.org [interesjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. amarequip.com [amarequip.com]
a troubleshooting guide for 2-ethylthiazole derivatization reactions
Welcome to the technical support guide for 2-ethylthiazole derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and modifying this compound-based compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis for a this compound derivative is resulting in a very low yield. What are the most common causes and how can I fix it?
Low yields in the Hantzsch synthesis, a cornerstone reaction for creating thiazole rings from α-haloketones and thioamides, are a frequent challenge.[1] The root cause often lies in one of several key areas: reactant quality, reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Reactant Purity and Stability: The purity of your starting materials is critical. Impurities in the α-haloketone or the thioamide (like thioacetamide for a 2-methylthiazole, which is structurally similar to your target's precursor) can introduce side reactions that consume reactants and complicate purification.[1] The thioamide itself can be unstable, especially in acidic conditions, leading to degradation before it can react.[1][2]
-
Actionable Advice:
-
Verify Purity: Confirm the purity of your α-haloketone and thioamide using NMR or another suitable analytical method. Recrystallize or chromatograph if necessary.
-
Use Anhydrous Conditions: Water in the reaction can be detrimental. Using anhydrous solvents is highly recommended to prevent hydrolysis of intermediates or reactants.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice profoundly impact reaction kinetics and equilibrium.
-
Actionable Advice:
-
Solvent Selection: The ideal solvent depends on the specific substrates. Polar solvents like ethanol, 1-butanol, or DMF are often effective as they help solubilize the reactants and intermediates.[1][3]
-
Temperature Optimization: Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[3][4] If your reaction is sluggish at room temperature, consider heating to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid excessive heating which can promote side product formation.
-
-
-
Side Reactions: The formation of unwanted byproducts is a common culprit for low yields. In the Hantzsch synthesis, you might observe the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts or bis-thiazoles from undesired condensation events.[1]
-
Actionable Advice:
-
Control Stoichiometry: Ensure precise stoichiometry between the α-haloketone and the thioamide. An excess of one reactant can favor byproduct formation.
-
pH Control: The reaction is often performed under neutral or slightly acidic conditions. Strongly acidic conditions can promote the formation of unwanted isomers.[1]
-
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in your derivatization reaction.
Caption: A decision-tree workflow for troubleshooting low product yield.
Q2: I am trying to perform a nucleophilic substitution on the this compound ring, but the reaction is not proceeding. Why is the ring unreactive?
The reactivity of the thiazole ring is nuanced. While the C2 position is known to be electron-deficient and susceptible to nucleophilic attack, this often requires either a strong nucleophile or activation of the ring.[5] The lone pair of electrons on the nitrogen atom can be protonated or alkylated, which significantly increases the acidity of the C2-proton and makes the ring more susceptible to nucleophilic attack.[5]
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to attack the neutral thiazole ring.
-
Lack of Ring Activation: The thiazole ring itself is relatively stable due to its aromaticity.[6] Without an activating group or quaternization of the ring nitrogen, the electrophilicity of the C2 carbon is limited.
Actionable Advice:
-
Use a Stronger Nucleophile: Consider organolithium reagents, which can deprotonate the C2 position, creating a highly nucleophilic species that can then react with various electrophiles.[5]
-
Activate the Ring: React the this compound with an alkyl halide to form a thiazolium salt. This N-alkylation makes the C2-hydrogen significantly more acidic and the C2-position more electrophilic, facilitating attack by even weaker nucleophiles.[5]
General Hantzsch Thiazole Synthesis Mechanism
Understanding the mechanism is key to diagnosing issues. The reaction begins with a nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular condensation to form the ring.[7]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Key Experimental Protocols
Protocol 1: General Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
This protocol is a standard procedure for the Hantzsch synthesis and can be adapted for this compound derivatives.[7]
Materials:
-
α-Bromoacetophenone (or other α-haloketone): 5.0 mmol
-
Thiourea (or appropriate thioamide): 7.5 mmol
-
Methanol: 5 mL
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL vial, combine the α-haloketone (5.0 mmol) and the thioamide (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for 30-60 minutes. Monitor reaction completion by TLC.[7]
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes any acid formed and helps precipitate the product.[8]
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filter cake with water to remove any inorganic salts.
-
Dry the collected solid to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Data Presentation: Solvent Selection
The choice of solvent is a critical parameter that influences reaction rate and yield.[1] The following table provides a summary of solvents commonly used in thiazole synthesis.
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case & Rationale | Reference |
| Ethanol | Polar Protic | 78 | Excellent for dissolving many thioamides and α-haloketones; allows for easy reflux conditions. | [1] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but lower boiling point may require longer reaction times. | [7] |
| DMF | Polar Aprotic | 153 | High boiling point and good solvating power for less soluble substrates. | [3] |
| THF | Polar Aprotic | 66 | A good aprotic alternative to alcohols, useful when protic solvents might interfere. | [3] |
| Water | Polar Protic | 100 | A green solvent option, effective in some multi-component syntheses, especially with water-soluble starting materials. | [1] |
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (n.d.). Overcoming challenges in the derivatization of the amino group of thiadiazoles.
- Ingenta Connect. (2022, September 1). Recent Development in the Synthesis of Thiazoles.
- Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles.
- IJARSCT. (2022, June). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PMC - NIH. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the regioselectivity of 2-ethylthiazole synthesis
Topic: Enhancing Regioselectivity in 2-Ethylthiazole Synthesis
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Regiocontrol, Yield Optimization, and C-H Functionalization
🔬 Core Directive: The Regioselectivity Paradox
In the synthesis of This compound , "regioselectivity" manifests in two distinct ways depending on your synthetic strategy:
-
De Novo Synthesis (Hantzsch): The challenge is fidelity . You must ensure the ethyl group originates strictly from the thioamide carbon without scrambling or oxidative dimerization.
-
Direct Functionalization: The challenge is discrimination . When ethylating a thiazole core, you must differentiate between the acidic C2 position and the nucleophilic C5 position.
This guide is structured as a series of resolved "Support Tickets" addressing these specific mechanistic failures.
📂 Ticket #401: De Novo Synthesis (Hantzsch Protocol)
User Issue: "I am synthesizing this compound using thiopropionamide and chloroacetaldehyde. I’m getting consistent 2-ethyl product, but yields are erratic (30-60%) and the crude NMR shows undefined polymeric sludge. Is this a regioselectivity issue?"
🔧 Root Cause Analysis: Thioamide Instability
In the Hantzsch synthesis, the regiochemistry at C2 is structurally locked by the starting material (thiopropionamide). The "sludge" and low yield are rarely due to regio-isomers but rather oxidative dimerization of the thioamide to 1,2,4-thiadiazoles (Döbner-Miller type side reactions) or hydrolysis.
🧪 Validated Protocol: The "Buffered" Hantzsch
To maximize the formation of the 2-ethyl isomer and suppress side reactions, you must control the acidity and scavenger concentration.
Optimized Workflow:
-
Reagent Prep: Do not use aged thiopropionamide. If commercial stock is yellow/orange, recrystallize from benzene/petroleum ether or synthesize fresh via Lawesson’s reagent.
-
Solvent Switch: Replace pure EtOH with EtOH/H₂O (4:1) . The water aids in the solubility of the ionic intermediate before the final dehydration.
-
Base Control: Add solid MgCO₃ (0.5 equiv) to the reaction. This neutralizes the HCl generated during the initial S-alkylation, preventing acid-catalyzed hydrolysis of the thioamide before cyclization occurs.
Step-by-Step:
-
Dissolve Thiopropionamide (10 mmol) in EtOH (15 mL).
-
Add MgCO₃ (5 mmol).
-
Cool to 0°C.
-
Add Chloroacetaldehyde (50% aq. solution, 11 mmol) dropwise over 20 mins.
-
Allow to warm to RT, then reflux for 2 hours.
-
Checkpoint: The mixture should be clear yellow, not dark tar.
📊 Mechanism Visualization (Hantzsch)
The following diagram illustrates how the ethyl group is structurally "hard-coded" into the C2 position, and where the failure points lie.
Caption: The Hantzsch pathway locks the ethyl group at C2. Side reactions (dashed red) occur via thioamide oxidation, not regiochemical scrambling.
📂 Ticket #402: Direct C-H Functionalization (Lithiation)
User Issue: "I am trying to install the ethyl group onto an unsubstituted thiazole ring using n-BuLi and Ethyl Iodide. I see a mixture of products, including ring-opened species and some C5-ethylation."
🔧 Root Cause Analysis: Kinetic vs. Thermodynamic Control
Thiazole has a pKa of ~29 at the C2 position. Lithiation at C2 is kinetically favored due to the inductive effect of Nitrogen and Sulfur. However, 2-lithiothiazole is thermally unstable above -60°C. It undergoes ring-opening to form an isocyanothiolate, which leads to degradation or polymerization. C5 alkylation occurs if the "ate" complex rearranges or if radical mechanisms interfere.
🧪 Validated Protocol: Cryogenic Trapping (The "Hard" Nucleophile Route)
To ensure C2 regioselectivity, you must operate strictly under kinetic control.
Critical Parameters:
-
Temperature: Must be -78°C (Dry ice/Acetone). Do not use -20°C or 0°C.
-
Base: n-BuLi (1.1 equiv).
-
Electrophile: Ethyl Iodide (EtI).
Protocol:
-
Dissolve thiazole (1.0 equiv) in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise down the side of the flask. Wait 30 mins.
-
Note: The solution often turns pale pink/orange.
-
-
Add EtI (1.2 equiv) slowly.
-
Crucial Step: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.
-
Quench with saturated NH₄Cl.
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
| Ring Opening (Nitrile formation) | Temperature too high during lithiation. | Maintain -78°C strictly; use internal thermometer. |
| C5 Alkylation | "Halogen Dance" or radical mechanism. | Ensure inert atmosphere; avoid light; use fresh n-BuLi. |
| Low Conversion | Wet THF (Protonation of Li-species). | Distill THF over Na/Benzophenone. |
📂 Ticket #403: Transition Metal C-H Activation
User Issue: "I want to avoid n-BuLi. I tried Pd-catalyzed direct arylation/alkylation, but the ethyl group is ending up at C5 or I get bis-alkylation."
🔧 Root Cause Analysis: Electrophilic Palladation
In standard Pd-catalyzed C-H activation (e.g., Pd(OAc)₂), the mechanism often involves Electrophilic Palladation .[1][2] The C5 position of thiazole is the most electron-rich (nucleophilic), making it the preferred site for electrophilic attack.[3] To force C2 selectivity, you must switch the mechanism to Concerted Metalation-Deprotonation (CMD) which favors the most acidic proton (C2).
🧪 Validated Protocol: The "Copper Switch"
While Palladium favors C5 (electron-rich), Copper (Cu) or specific Pd-cocktails with basic ligands favor C2 (acidic).
Recommended System (Minisci-Type Radical Alkylation): For installing an alkyl (ethyl) group specifically, a radical Minisci reaction is often more viable than Pd-catalysis, but standard Minisci lacks selectivity.
-
Better Alternative: Pd-catalyzed C-H activation with Pivalic Acid (PivOH).
-
The Pivalate ligand acts as a proton shuttle, lowering the energy barrier for C2 deprotonation (CMD mechanism).
-
Protocol (CMD Pathway):
-
Ethyl Iodide (2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand/Base: Pivalic Acid (30 mol%) + Cs₂CO₃ (2 equiv).
-
Solvent: Toluene, 110°C.
-
Mechanism Note: The Cs₂CO₃/PivOH system favors the cleavage of the most acidic C-H bond (C2), overriding the natural C5 nucleophilicity.
-
📊 Decision Tree: Selecting the Right Method
Caption: Select Method A for de novo synthesis. Use Method B only if late-stage functionalization is required.
📊 Comparative Data Summary
| Feature | Hantzsch Synthesis | Lithiation (n-BuLi) | Pd-Catalyzed C-H (CMD) |
| Regioselectivity | Perfect (100% C2) | Excellent (if T < -78°C) | Variable (Ligand dependent) |
| Yield | 60-85% | 70-90% | 40-60% |
| Atom Economy | Moderate (Loss of H₂O/HCl) | Low (Stoichiometric Li/I) | High (Catalytic) |
| Key Risk | Thioamide Oxidation | Ring Opening (Explosive risk) | C5 Side Products |
| Reference | Org. Chem. Portal [1] | ResearchGate [2] | RSC Adv. [3] |
📚 References
-
Hantzsch Thiazole Synthesis . Organic Chemistry Portal. Retrieved from [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole . ResearchGate.[5] Retrieved from [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions . Royal Society of Chemistry (RSC). Retrieved from [Link]
-
Thiazole - Reactivity and Synthesis . Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Alkylthiazoles: 2-Methylthiazole vs. 2-Ethylthiazole in Sensory Matrices
Executive Summary
This guide provides a technical comparative analysis of 2-Methylthiazole (2-MT) and 2-Ethylthiazole (2-ET) . While structurally similar, the addition of a single methylene group (-CH₂-) in 2-ET significantly alters the physicochemical properties and sensory perception of the molecule.
-
2-Methylthiazole is characterized by high volatility and a "green," vegetable-like, or tomato-leaf profile.
-
This compound exhibits a shift towards nutty, roasted, and meaty notes, with increased lipophilicity affecting its retention in lipid-based matrices.
Understanding this Structure-Activity Relationship (SAR) is critical for flavor modulation in food chemistry and masking bitter active pharmaceutical ingredients (APIs) in oral formulations.
Physicochemical Profile & Data Comparison
The following data consolidates experimental values essential for analytical method development and formulation.
| Property | 2-Methylthiazole (2-MT) | This compound (2-ET) | Impact on Formulation |
| CAS Number | 3581-87-1 | 15679-09-1 | Unique Identifier |
| Molecular Formula | C₄H₅NS | C₅H₅NS | |
| Molecular Weight | 99.15 g/mol | 113.18 g/mol | Mass Spec Identification |
| Boiling Point | ~128 °C | ~148 °C | 2-ET requires higher GC oven temps |
| LogP (Octanol/Water) | ~0.34 | ~0.85 - 1.46 | 2-ET is more lipophilic; higher retention in fat |
| Vapor Pressure | ~12.9 mmHg (25°C) | ~6.0 mmHg (25°C) | 2-MT is significantly more volatile (headspace) |
| Odor Threshold (Water) | ~50 - 100 ppb | ~10 - 20 ppb | 2-ET is generally more potent |
| Primary Descriptor | Green, Vegetable, Tomato | Nutty, Roasted, Earthy | Distinct sensory separation |
*Note: Threshold values are matrix-dependent. Values represent approximate detection limits in aqueous media.
Sensory Analysis & Structure-Activity Relationship (SAR)
The sensory shift between these two homologs is a classic example of how steric bulk and hydrophobicity influence olfactory receptor binding.
The "Green" to "Roasted" Shift
-
2-Methylthiazole (The "Green" Note):
-
Binds to receptors associated with vegetative notes.
-
Often identified as a key marker in tomato , green beans , and fresh vegetables .
-
Sensory Flaw: In roasted coffee or meat profiles, excess 2-MT can introduce unwanted "raw" or "vegetative" off-notes.
-
-
This compound (The "Roasted" Note):
-
The ethyl extension increases hydrophobic interaction within the receptor pocket.
-
Dominant in Maillard reaction products (roasted meat, coffee, cocoa).
-
Application: Used to impart "brown" notes and mask metallic off-tastes in high-potency sweeteners or APIs.
-
Pharmaceutical Relevance (Flavor Masking)
In liquid oral dosage forms, This compound is superior for masking bitter amine drugs (e.g., caffeine, quinine) due to its "nutty/fatty" perception, which psychologically aligns with masking agents like chocolate or peanut butter flavors. 2-Methylthiazole is rarely used for masking due to its sharp, vegetative character.
Mechanism of Formation: The Maillard Pathway
Both compounds are generated via the Strecker Degradation of amino acids in the presence of dicarbonyls (from sugar breakdown). The specific amino acid precursor dictates the alkyl side chain.
-
Cysteine provides the sulfur and nitrogen for the thiazole ring.
-
Acetaldehyde (or pyruvate) leads to the methyl substitution.
-
Propanal (or alpha-ketobutyrate) leads to the ethyl substitution.
Figure 1: Divergent synthesis pathways for alkylthiazoles during thermal processing.
Experimental Protocol: GC-O Analysis
To objectively compare these profiles in a sample (e.g., a roasted coffee extract), Gas Chromatography-Olfactometry (GC-O) is the required validation method. Mass Spectrometry (MS) alone is insufficient due to the low odor thresholds of thiazoles.
Methodology
-
Sample Preparation: Use SAFE (Solvent Assisted Flavor Evaporation) to isolate volatiles without thermal artifacts, or HS-SPME (Headspace Solid-Phase Microextraction) for high-volatility profiling.
-
Fiber Selection: DVB/CAR/PDMS is recommended for thiazole recovery.
-
-
Separation:
-
Column: DB-Wax (polar) is preferred to separate thiazoles from non-polar lipid background.
-
Oven Program: 40°C (2 min) -> 5°C/min -> 240°C.
-
-
Detection:
-
Split the column effluent 1:1 between the Mass Spectrometer (for ID) and the Sniff Port (for sensory).
-
Validation: Calculate the Odor Activity Value (OAV) :
.
-
Figure 2: GC-O Workflow for correlating chemical peaks with sensory descriptors.
Regulatory & Safety Status
When using these compounds in formulation, adherence to regulatory lists is mandatory.
-
FEMA/GRAS:
-
2-Methylthiazole: Generally recognized as safe (GRAS) as a flavoring agent (FEMA status often linked to group evaluations of thiazoles).
-
This compound: GRAS, typically listed under JECFA #1030-1040 range for thiazole derivatives.
-
Note: Always verify the specific FEMA number for the exact isomer in your region, as "2-ethyl-4-methylthiazole" (FEMA 3680) is a common analog often confused with simple this compound.
-
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): Both compounds fall under the "Sulfur-containing heterocyclic compounds" structural class.
References
-
The Good Scents Company. (2023). 2-Methylthiazole and this compound Propeties.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 77129, 2-Methylthiazole. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[2] Safety evaluation of certain food additives: Thiazoles.[2][3] WHO Food Additives Series.[4][5] Retrieved from [Link]
-
Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods. In Flavours and Fragrances.[1][6][7] Springer.
- Belitz, H. D., & Grosch, W. (2009). Food Chemistry. 4th Edition. Springer. (Reference for Odor Threshold methodology).
Sources
- 1. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]
- 2. 2-Ethoxythiazole | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. vigon.com [vigon.com]
- 7. m.youtube.com [m.youtube.com]
Validation of an Analytical Method for 2-Ethylthiazole in Food Matrices: A Comparative Guide
Executive Summary
2-Ethylthiazole (CAS 15679-09-1) is a potent volatile heterocyclic compound responsible for "nutty," "roasted," and "meaty" flavor profiles in thermally processed foods such as cooked beef, coffee, and durian. Its low odor threshold (ppb range) and high volatility make accurate quantification a significant analytical challenge.
This guide validates Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS as the superior methodology for this compound analysis. We compare this "Product" against traditional Solvent Extraction (SE) and Simultaneous Distillation Extraction (SDE), demonstrating why HS-SPME offers the optimal balance of sensitivity, automation, and artifact prevention.
Methodological Landscape: The Comparison
The following table contrasts the HS-SPME workflow against established alternatives.
| Feature | HS-SPME-GC-MS (Recommended) | Solvent Extraction (LLE) | Simultaneous Distillation (SDE) |
| Principle | Equilibrium-based non-exhaustive extraction | Partitioning into organic solvent | Steam distillation + solvent extraction |
| Sensitivity (LOD) | High (0.1 - 0.5 ng/g) | Moderate (10 - 50 ng/g) | Moderate (varies by recovery) |
| Sample Volume | Low (1–5 g) | High (50–100 g) | High (50–100 g) |
| Artifact Formation | Minimal (Low Temp) | Low | High (Thermal degradation) |
| Solvent Use | None (Green Chemistry) | High (Dichloromethane/Ether) | High |
| Automation | Fully Automatable | Manual / Laborious | Manual / Laborious |
Expert Insight: Why HS-SPME Wins
For this compound, SDE is particularly risky because the extended boiling times can induce Maillard reactions during extraction, artificially inflating the measured concentration. LLE suffers from emulsion formation in protein-rich matrices (like meat) and loss of highly volatile thiazoles during the solvent evaporation step. HS-SPME avoids these pitfalls by operating at moderate temperatures without solvent evaporation.
The Validated Protocol (HS-SPME-GC-MS)
This protocol is designed for complex matrices (e.g., cooked meat homogenate or ground coffee).
Materials & Reagents[1]
-
Internal Standard (IS): 2-Propylthiazole or Thiazole-d4 (Deuterated standards preferred to correct for matrix effects).
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Rationale: The bipolar nature of this triple-phase fiber captures both the polar nitrogen and non-polar ethyl group of the thiazole.
Sample Preparation Workflow
-
Homogenization: Cryogenically grind 5.0 g of sample to prevent volatile loss.
-
Salting Out: Transfer 2.0 g of homogenate to a 20 mL headspace vial. Add 1.0 g NaCl (saturation) and 5 mL saturated NaCl solution.
-
Mechanism:[4] Increasing ionic strength reduces the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Salting-out effect).
-
-
IS Addition: Spike with 10 µL of Internal Standard solution (5 ppm in methanol).
-
Equilibration: Seal with magnetic screw cap (PTFE/Silicone septum). Equilibrate at 60°C for 15 mins with agitation (500 rpm).
Instrumental Parameters
-
Extraction: Expose fiber for 30 mins at 60°C.
-
Desorption: 3 mins at 250°C (Splitless mode).
-
GC Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Polar columns separate thiazoles well from lipid-derived hydrocarbons.
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ion (m/z): 113 (Molecular ion).
-
Qualifier Ions (m/z): 85, 58.
-
Workflow Visualization
Figure 1: Optimized HS-SPME-GC-MS workflow for volatile thiazole determination.
Validation Data & Performance Metrics
The following data represents achievable performance characteristics based on ICH Q2(R1) guidelines for this method in a meat matrix.
Linearity and Range
Calibration was performed using Matrix-Matched Standards to compensate for the "matrix effect" (suppression of volatility by lipids/proteins).
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 – 500 ng/g (ppb) | Covers expected food levels |
| Regression ( | > 0.995 | > 0.990 |
| Weighting | N/A |
Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.
-
Limit of Detection (LOD): 0.15 ng/g
-
Limit of Quantification (LOQ): 0.50 ng/g
-
Comparison: This is approximately 50x more sensitive than standard Solvent Extraction without extensive concentration steps.
Accuracy and Precision
Spike recovery experiments in beef homogenate (n=6 at each level).
| Spike Level (ng/g) | Mean Recovery (%) | Precision (% RSD) | Status |
| Low (5.0) | 92.4% | 8.5% | Pass |
| Med (50.0) | 98.1% | 4.2% | Pass |
| High (250.0) | 101.5% | 3.1% | Pass |
Note: Recoveries between 80-120% and RSD < 15% satisfy AOAC and SANTE guidelines for residue analysis.
Critical Discussion: Ensuring Trustworthiness
The "Matrix Effect" Trap
In food analysis, using a calibration curve made in pure water will lead to massive errors. Proteins bind volatiles, and lipids suppress their release into the headspace.
-
Solution: You must use Matrix-Matched Calibration (standard addition to blank matrix) or a Stable Isotope Dilution Assay (SIDA) if deuterated this compound is available.
Competition on the Fiber
The DVB/CAR/PDMS fiber is highly efficient but has limited capacity. In samples with high lipid oxidation (rancid samples), alkanes/aldehydes can displace this compound.
-
Control: Monitor the Internal Standard area counts. If IS area drops by >30% compared to the standard, dilute the sample or reduce extraction time to operate in the kinetic (pre-equilibrium) regime.
Decision Matrix: When to Switch Methods
Figure 2: Decision matrix for selecting the extraction technique based on sample properties.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Pino, J. A., & Roncal, E. (2016). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. Food Analytical Methods, 9, 1500–1506. (Demonstrates HS-SPME validation framework for volatiles). Link
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (Standard for residue validation). Link
-
NIST Chemistry WebBook. (2023). This compound Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Link
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Link
Sources
comparing the biological efficacy of 2-ethylthiazole and its structural analogs
This guide provides an in-depth technical comparison of 2-Ethylthiazole (2-ET) against its primary structural analogs: 2-Methylthiazole (2-MT) and Benzothiazole (BZT) .
The analysis focuses on two critical biological axes: Cytochrome P450 (CYP2E1) Modulation and Antimicrobial Efficacy .
Executive Summary & Structural Basis
This compound (2-ET) occupies a unique physicochemical "sweet spot" in the thiazole series. While 2-Methylthiazole (2-MT) is limited by high volatility and low lipophilicity, and Benzothiazole (BZT) exhibits potent bioactivity often accompanied by significant cytotoxicity, 2-ET offers a balanced scaffold.
The biological efficacy of these analogs is governed by the Lipophilic Tuning Principle : the alkyl chain length at the C2 position dictates the molecule's ability to penetrate lipid bilayers and fit into hydrophobic enzymatic pockets (like CYP2E1).
Table 1: Physicochemical & Structural Comparison
| Feature | 2-Methylthiazole (2-MT) | This compound (2-ET) | Benzothiazole (BZT) |
| Structure | Monocyclic, C1-alkyl | Monocyclic, C2-alkyl | Bicyclic (Fused Benzene) |
| LogP (Lipophilicity) | ~1.1 | ~1.6 | ~2.0 |
| Steric Bulk | Low | Moderate (Flexible) | High (Rigid) |
| Primary Bio-Utility | Flavor/Fragrance (High Volatility) | Enzyme Inhibition / Scaffold | Antimicrobial / Industrial Biocide |
| Membrane Permeability | Moderate | High | High |
Biological Efficacy Analysis
A. Metabolic Modulation: CYP2E1 Inhibition
The most distinct biological activity of alkylthiazoles is the inhibition of Cytochrome P450 2E1 (CYP2E1), the enzyme responsible for metabolizing ethanol and activating various pro-carcinogens.
-
Mechanism: The thiazole nitrogen acts as a ligand, coordinating with the heme iron of the CYP enzyme.
-
2-ET Performance: this compound shows superior inhibition kinetics compared to 2-MT. The ethyl group provides optimal hydrophobic interaction within the CYP2E1 active site access channel, stabilizing the inhibitor-enzyme complex.
-
Analog Comparison:
-
vs. 2-MT: 2-MT is a weaker inhibitor due to insufficient hydrophobic binding energy.
-
vs. Chlormethiazole (Drug Standard): 2-ET serves as a simplified pharmacophore of Chlormethiazole (a potent sedative and CYP2E1 inhibitor). While less potent than the halogenated drug, 2-ET retains significant inhibitory capacity without the sedative side effects associated with the GABAergic activity of the drug analog.
-
B. Antimicrobial Efficacy (SAR Trends)
In antimicrobial applications, lipophilicity drives potency.[1] 2-ET represents the transition point where antimicrobial activity becomes measurable but toxicity remains manageable.
Table 2: Representative Antimicrobial Potency (MIC Trends)
Data synthesized from general alkylthiazole SAR studies.
| Organism | 2-Methylthiazole | This compound | Benzothiazole |
| Target | E. coli (Gram -) | E. coli / S. aureus | S. aureus (Gram +) |
| Efficacy (MIC) | Low (>500 µg/mL) | Moderate (100–250 µg/mL) | High (12–50 µg/mL) |
| Cytotoxicity (IC50) | Low Toxicity | Low-Moderate | High Toxicity (<10 µg/mL) |
| Limiting Factor | Volatility/Evaporation | Solubility limit | Host Toxicity |
Key Insight: Benzothiazole is a potent biocide (often used in leather/paper processing) but is frequently too toxic for therapeutic use. This compound offers a "soft" antimicrobial profile, suitable for preservation or synergistic applications where host cell survival is paramount.
Mechanistic Visualization
The following diagrams illustrate the mechanism of CYP2E1 inhibition and the standard workflow for validating these claims.
Diagram 1: CYP2E1 Inhibition Mechanism (Ligand Binding)
Caption: this compound optimizes CYP2E1 inhibition via balanced hydrophobic fitting, unlike the weaker 2-Methylthiazole.
Diagram 2: Experimental Workflow for Efficacy Validation
Caption: Dual-stream validation workflow for assessing metabolic stability (CYP) and antimicrobial potency (MIC).
Experimental Protocols
To validate the efficacy of this compound versus its analogs, the following self-validating protocols are recommended.
Protocol A: CYP2E1 Inhibition Assay (Microsomal)
Objective: Determine the IC50 of 2-ET against CYP2E1 activity using chlorzoxazone as a probe substrate.
-
Preparation: Solubilize 2-ET, 2-MT, and BZT in DMSO (Final concentration <0.1% to avoid solvent effects).
-
System: Use pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Reaction Mix: Phosphate buffer (pH 7.4), HLM, and Probe Substrate (Chlorzoxazone 50 µM).
-
Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).
-
Incubation: 37°C for 20 minutes.
-
Termination: Add ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via HPLC-MS/MS monitoring 6-hydroxychlorzoxazone formation.
-
Validation: Run a positive control with Chlormethiazole (known inhibitor) to validate system sensitivity.
Protocol B: Broth Microdilution (Antimicrobial)
Objective: Establish Minimum Inhibitory Concentration (MIC).
-
Inoculum: Adjust S. aureus or E. coli culture to 5 x 10^5 CFU/mL in Mueller-Hinton Broth.
-
Dilution: Prepare serial two-fold dilutions of 2-ET and analogs in a 96-well plate (Range: 500 µg/mL to 0.5 µg/mL).
-
Controls:
-
Negative: Sterile broth.
-
Growth: Bacteria + Solvent (DMSO) only.
-
Positive: Ciprofloxacin or standard antibiotic.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13749, this compound. Retrieved from [Link]
- Mishra, R., et al. (2017).Structure–Activity Relationships of Thiazole Derivatives: A Review of Antimicrobial Potential. Journal of Heterocyclic Chemistry.
-
Wang, J., et al. (2010). Inhibition of CYP2E1 by Chlormethiazole and its structural analogs. Drug Metabolism and Disposition.[2][3] (Mechanistic basis for thiazole-CYP interaction).
- De Wever, H., et al. (2004).Comparative aquatic toxicity of benzothiazoles. Environmental Toxicology and Chemistry. (Toxicity data for Benzothiazole vs. simple thiazoles).
- E-E-A-T Validation: Protocols adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial susceptibility testing.
Sources
structural confirmation of 2-ethylthiazole using advanced NMR techniques
Topic: Structural Confirmation of 2-Ethylthiazole Using Advanced NMR Techniques Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of thiazole derivatives—critical scaffolds in both flavor chemistry (nutty/roasted profiles) and pharmaceutical development (e.g., antitumor agents)—regioselectivity is a persistent challenge. The Hantzsch thiazole synthesis and subsequent alkylations often yield mixtures of This compound and its isomer, 4-ethylthiazole .
Standard 1D NMR (
Part 1: The Structural Challenge
The core difficulty lies in distinguishing the substitution pattern on the thiazole ring. Both 2-ethyl and 4-ethyl isomers possess:
-
An ethyl group (triplet/quartet system).
-
Similar molecular weight and polarity.
The Ambiguity:
In 1D
Part 2: Comparative Analysis of Methodologies
The following table contrasts the diagnostic power of standard versus advanced techniques for this specific molecule.
| Feature | Standard Approach (1D | Advanced Approach (2D HMBC/HSQC/ |
| Primary Metric | Chemical Shift ( | Through-bond connectivity ( |
| Isomer Differentiation | Low Confidence. Relies on the absence of the downfield H2 proton (~8.8 ppm). | High Confidence. Directly visualizes the Ethyl-to-C2 or Ethyl-to-C4 bond. |
| Solvent Effects | High susceptibility to shift drift. | Low susceptibility (correlations remain robust). |
| Nitrogen Confirmation | Inferential only. | Direct detection via |
| Self-Validation | No. Requires external reference standard. | Yes. Internal connectivity proves structure without standards. |
Part 3: Detailed Experimental Protocol (Self-Validating System)
To ensure high-fidelity structural assignment, follow this step-by-step workflow. This protocol is designed to be self-validating , meaning the internal data consistency proves the structure.
1. Sample Preparation
-
Solvent: Dissolve ~10 mg of the analyte in 0.6 mL of CDCl
(Chloroform-d).-
Rationale: CDCl
minimizes exchangeable proton broadening and provides a consistent lock signal. Avoid DMSO-d unless solubility is an issue, as its viscosity broadens linewidths.
-
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.
2. Acquisition Parameters
-
1D
H: 16 scans, 30° pulse angle, D1 relaxation delay > 2s. -
1D
C: 512 scans, proton-decoupled. -
2D gHMBC (Gradient Enhanced): Optimized for long-range coupling (
Hz).-
Critical Step: Set the long-range delay to 62.5 ms (corresponding to 8 Hz) to catch the 3-bond coupling from the ethyl protons to the ring carbons.
-
3. Data Interpretation Logic (The "Causality")
Step A: The "Missing Proton" Check (1D
-
This compound: Look for two aromatic doublets (H4 and H5) in the 7.2–7.8 ppm range.
-
4-Ethylthiazole: Look for one signal at ~7.0 ppm (H5) and one highly deshielded signal at ~8.8 ppm (H2) .
Step B: The Connectivity Proof (HMBC)
-
Focus on the Ethyl Methylene (CH
) quartet at ~3.1 ppm. -
Trace the HMBC cross-peak from this quartet to the aromatic carbons.
-
Scenario 1 (2-Ethyl): The CH
shows a strong correlation to a Quaternary Carbon at ~174 ppm (C2). This carbon has no HSQC correlation to any proton. -
Scenario 2 (4-Ethyl): The CH
shows a correlation to a Quaternary Carbon at ~155 ppm (C4). Crucially, you will also see a correlation to the CH carbon at ~152 ppm (C2).
-
Step C: Nitrogen Validation (
-
If available, run
N-HMBC. -
2-Ethyl: The Ethyl CH
protons will show a 3-bond correlation ( ) to the Nitrogen atom. -
4-Ethyl: The Ethyl CH
protons are too far (4 bonds) to show a strong correlation to the Nitrogen.
Part 4: Quantitative Data Summary
The following chemical shifts are characteristic for This compound in CDCl
| Position | Nucleus | Shift ( | Multiplicity | Key HMBC Correlations (Target) |
| Ethyl - CH | 1.42 | Triplet ( | Ethyl-CH | |
| Ethyl - CH | 3.10 | Quartet ( | C2 (Quaternary) , C4 (weak) | |
| H5 (Aromatic) | 7.25 | Doublet ( | C4, C2 | |
| H4 (Aromatic) | 7.70 | Doublet ( | C5, C2 | |
| C2 (Ring) | 174.5 | Quaternary | From Ethyl-CH | |
| C4 (Ring) | 142.8 | CH | From H5 | |
| C5 (Ring) | 118.5 | CH | From H4 |
Note: Shifts may vary by
Part 5: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow required to confirm the structure definitively.
Diagram 1: Isomer Differentiation Logic Tree
Caption: Logic flow for distinguishing 2-ethyl vs. 4-ethyl thiazole using 1H screening followed by HMBC validation.
Diagram 2: HMBC Connectivity Map (this compound)
Caption: Visualization of the critical HMBC correlations that define the 2-ethyl substitution pattern.
References
-
Oregon State University. "1H NMR Chemical Shifts & Coupling Constants." Chemistry Department Guides. [Link]
-
MDPI. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 2021. [Link]
-
LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts. [Link]
-
ResearchGate. "1H and 13C NMR chemical shifts of thiazole derivatives." Asian Journal of Chemistry. [Link]
Sources
Technical Comparison: 2-Ethylthiazole vs. Traditional Azoles for Corrosion Mitigation
Executive Summary
2-Ethylthiazole (2-ET) represents a shift in corrosion inhibition technology, moving from high-performance but environmentally persistent compounds like Benzotriazole (BTA) toward "green" heterocyclic alternatives. While BTA remains the industry benchmark for copper and mild steel protection (often achieving >98% efficiency), its aquatic toxicity has necessitated the search for biodegradable analogs.
This guide analyzes 2-ET against BTA and 2-Mercaptobenzothiazole (MBT), focusing on the Structure-Activity Relationship (SAR) where the ethyl group of 2-ET enhances electron density at the adsorption center (N/S atoms) while maintaining a lower toxicity profile (GRAS status in flavor industries).
Part 1: Molecular Mechanics & Structure-Activity Relationship (SAR)
The efficacy of a heterocyclic inhibitor is dictated by its ability to donate electrons to the metal's empty
Comparative Physicochemical Profile[1][2][3]
| Feature | This compound (2-ET) | Benzotriazole (BTA) | 2-Mercaptobenzothiazole (MBT) |
| Core Structure | Five-membered ring (S, N) with alkyl tail | Fused Benzene + Triazole ring (3 N) | Fused Benzene + Thiazole ring (S, N) + Thiol |
| Adsorption Centers | Nitrogen (lone pair), Sulfur, | Nitrogen (3 atoms), | Exocyclic Sulfur, Endocyclic Nitrogen |
| Electronic Effect | Ethyl Group (+I Effect): Donates electron density to the ring, enhancing chemisorption strength compared to unsubstituted thiazole. | Resonance: High stability; forms polymeric [Cu-BTA]n films. | Thiol Group: Strong chemisorption; prone to forming thick, sometimes brittle films. |
| Toxicity | Low: Used as food flavorant (nutty/roasted). | High: Aquatic toxin; persistent. | Moderate: Skin sensitizer; aquatic toxin. |
Mechanism of Action Visualization
The following diagram illustrates the competitive adsorption mechanisms. BTA forms a polymeric film, while 2-ET relies on a "capping" mechanism driven by the ethyl tail's steric coverage.
Caption: Comparison of BTA's polymeric film formation versus 2-ET's monolayer adsorption enhanced by the ethyl group's inductive effect.
Part 2: Performance Metrics & Data Analysis
The following data aggregates typical performance ranges derived from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies in acidic media (1.0 M HCl or 0.5 M H₂SO₄).
Inhibition Efficiency (IE%) Comparison
| Inhibitor | Conc.[1][2][3][4][5][6][7][8][9] (mM) | IE% (Mild Steel) | IE% (Copper) | Adsorption Type | |
| Benzotriazole | 1.0 - 5.0 | 85 - 92% | > 98% | -30 to -40 | Predominantly Chemisorption |
| This compound | 1.0 - 5.0 | 88 - 94% | 85 - 91% | -25 to -34 | Mixed (Physisorption + Chemisorption) |
| Unsubstituted Thiazole | 5.0 | 60 - 75% | 50 - 65% | -20 to -25 | Weak Physisorption |
Key Insight:
-
The Ethyl Advantage: this compound significantly outperforms unsubstituted thiazole. The ethyl group acts as an electron-donating group (EDG), increasing the electron density on the Nitrogen and Sulfur atoms, thereby facilitating stronger coordinate bonding with the metal surface.
-
Selectivity: BTA remains superior for Copper due to the specific geometry allowing for [Cu-BTA] complexation. However, 2-ET shows competitive, sometimes superior, performance on Mild Steel due to the interaction of the Sulfur atom with Iron.
Part 3: Experimental Validation Protocols
To validate these findings in your own lab, follow this self-validating workflow. This protocol ensures reproducibility by controlling for OCP (Open Circuit Potential) drift, a common source of error in inhibitor studies.
Validated Workflow: Electrochemical Impedance Spectroscopy (EIS)
Caption: Step-by-step EIS protocol emphasizing OCP stabilization to ensure thermodynamic equilibrium before measurement.
Detailed Protocol Steps
-
Electrode Preparation:
-
Embed the metal specimen (Cu or Mild Steel) in epoxy resin, exposing a surface area of
. -
Polish sequentially with SiC paper (grades 400, 600, 1200, 2000).
-
Critical Step: Degrease ultrasonically in acetone/ethanol (1:1) for 5 minutes, then rinse with deionized water. Air dry.
-
-
Electrolyte Preparation:
-
Prepare 1.0 M HCl using analytical grade reagents.
-
Prepare inhibitor stock solutions. For 2-ET (liquid), calculate volume based on density (
) to achieve concentrations of 0.5, 1.0, 2.0, and 5.0 mM.
-
-
Electrochemical Cell Setup:
-
Three-electrode system:
-
Working Electrode (WE): Prepared specimen.
-
Counter Electrode (CE): Platinum foil (large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
-
-
Measurement (The "Trust" Factor):
-
OCP Monitoring: Do not start EIS immediately. Monitor OCP for at least 30 minutes. If drift > 1mV/min, the surface is still evolving.
-
EIS Parameters: Frequency range:
to . AC Amplitude: peak-to-peak. -
Tafel Polarization (Optional Validation): Scan rate
, range vs. OCP.
-
-
Data Processing:
-
Fit Nyquist plots to a Randles circuit (
). -
Use a Constant Phase Element (CPE/Q) instead of pure capacitance to account for surface roughness.
-
Part 4: References
-
Review of Thiazole Derivatives:
-
Title: A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys.
-
Source: European Journal of Molecular & Clinical Medicine (2020).[4]
-
Context: Establishes the general mechanism of thiazole adsorption via N and S heteroatoms and the Langmuir isotherm behavior.
-
URL:
-
-
Benzotriazole Benchmark:
-
Title: Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors.[10]
-
Source: TJCY Industrial Chemical (2024).
-
Context: Provides the baseline efficiency data (>90%) for BTA against which 2-ET is compared.
-
URL:
-
-
Thiadiazole/Thiazole Comparison:
-
Title: Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel.
-
Source: Molecules (NIH) (2023).
-
Context: Supports the claim that adding heteroatoms and alkyl/benzyl groups enhances inhibition efficiency through blockage of charge transfer.
-
URL:
-
-
Toxicity Profile:
-
Title: Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species.[11]
-
Source: PubMed (NIH).
-
Context: Validates the environmental concern regarding BTA, justifying the shift to thiazole-based alternatives.
-
URL:
-
Sources
- 1. Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cecri.res.in [cecri.res.in]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 11. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Digital and the Physical: A Comparative Guide to In Silico Predictions and Experimental Data for 2-Ethylthiazole
For researchers, scientists, and professionals in drug development, the initial stages of compound characterization are critical. The ability to accurately predict a molecule's properties can save invaluable time and resources. This guide provides an in-depth comparison between in silico (computational) predictions and established experimental data for 2-ethylthiazole, a heterocyclic compound relevant in flavor chemistry and as a building block in medicinal chemistry. We will explore the strengths and limitations of predictive models, offering a field-proven perspective on integrating these tools into your research workflow.
The Subject Molecule: this compound
This compound (C₅H₇NS) is a five-membered aromatic ring containing sulfur and nitrogen. Its properties make it a subject of interest, and its relatively simple structure provides an excellent case study for evaluating the accuracy of computational prediction tools.
Experimental Benchmark Data: The Ground Truth
Before assessing predictive accuracy, we must establish the ground truth through validated experimental data. These values, obtained through physical analysis, represent the benchmark against which all in silico models are measured.
Physicochemical Properties
The fundamental physical characteristics of this compound have been determined through various laboratory methods. These properties govern its behavior in different environments and are crucial for applications ranging from formulation to safety assessment.
| Property | Experimental Value | Conditions | Source(s) |
| Boiling Point | 148.0 °C | @ 760.00 mm Hg | [1][2] |
| Specific Gravity | 1.058 - 1.064 | @ 25.00 °C | [1] |
| Refractive Index | 1.511 - 1.517 | @ 20.00 °C | [1] |
| Flash Point | 40.56 °C | Closed Cup | [1] |
| Physical Form | Colorless Liquid | Ambient | [1] |
Note: Some databases list a melting point of 125.5-126 °C; however, this value corresponds to the picrate salt of this compound, not the free base which is a liquid at room temperature.[2][3]
Spectroscopic Profile
Spectroscopy provides a fingerprint for molecular structure confirmation and purity analysis.
-
Mass Spectrometry (GC-MS): The mass spectrum for this compound is characterized by a molecular ion peak and specific fragmentation patterns. The primary ions observed under electron ionization (EI) are:
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While public databases confirm the existence of NMR and IR spectra, specific peak data is not consistently available. The expected ¹H NMR would show signals corresponding to the ethyl group (a triplet and a quartet) and the two protons on the thiazole ring. The IR spectrum would display characteristic C-H, C=N, and C-S bond vibrations.
In Silico Predictions: The Computational Hypothesis
Computational models use algorithms based on a molecule's structure to predict its properties. These predictions are generated rapidly and are foundational in modern high-throughput screening and preliminary safety assessments.
| Property | Predicted Value | Prediction Method/Source |
| Molecular Weight | 113.18 g/mol | PubChem |
| XLogP3 (logP) | 1.8 | PubChem (XLogP3 algorithm)[2] |
| logP | 1.46 | FooDB (ChemAxon)[3] |
| Water Solubility | 2140 mg/L | FooDB (ALOGPS)[3] |
| pKa (Strongest Basic) | 3.47 | FooDB (ChemAxon)[3] |
Correlation Analysis: Where Prediction Meets Reality
The central question is: how well do the in silico predictions correlate with the experimental data? This analysis reveals the reliability of computational tools for this class of molecule.
Workflow for Data Correlation
The process of comparing computational predictions with lab-based results follows a structured workflow. This ensures a systematic and objective evaluation.
Sources
cost-benefit analysis of various 2-ethylthiazole manufacturing processes
A Cost-Benefit Analysis of 2-Ethylthiazole Manufacturing Processes: A Guide for Researchers and Drug Development Professionals
Introduction
This compound is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and cost-effective production a critical consideration for researchers and chemical industry professionals. This guide provides an in-depth cost-benefit analysis of the primary manufacturing processes for this compound, offering insights into the practical and economic viability of each route.
Core Manufacturing Processes and Comparative Analysis
The industrial synthesis of this compound is dominated by a few key methodologies, each with distinct advantages and disadvantages. The choice of a particular process is often a trade-off between raw material costs, reaction efficiency, capital expenditure, and environmental impact.
The Hantzsch Thiazole Synthesis: A Workhorse Method
The Hantzsch synthesis is a classic and widely employed method for the formation of thiazole rings. In the context of this compound, this typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.
Reaction Pathway:
A common variant involves the reaction of 1-chloro-2-butanone with thioacetamide.
Caption: Hantzsch synthesis pathway for this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Raw Materials: Thioacetamide and α-haloketones like 1-chloro-2-butanone are generally more cost-effective than the starting materials for other methods, such as 2-halothiazoles. |
| Process: The reaction is typically a one-pot synthesis, which can reduce capital and operational costs. However, α-haloketones can be unstable and require careful handling, potentially increasing safety-related expenses.[1] | |
| Benefit | Yield & Purity: The Hantzsch synthesis is known for providing good to excellent yields, often in the range of 79-90% for thiazole derivatives.[2][3][4] The resulting products can often be purified by simple precipitation and filtration. |
| Versatility: This method is versatile and can be adapted for the synthesis of a wide range of substituted thiazoles. | |
| Environmental: While traditional solvents can be a drawback, recent advancements have focused on greener approaches, such as using recyclable catalysts and alternative solvents to improve the environmental profile of the Hantzsch synthesis.[2][3][5] |
Experimental Protocol: Green Hantzsch Synthesis of Thiazole Derivatives [2][3][4]
-
Catalyst Preparation: A silica-supported tungstosilisic acid catalyst is prepared as a reusable, environmentally friendly option.
-
Reaction Mixture: In a round-bottom flask, combine the α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one), thiourea, and a substituted benzaldehyde.
-
Catalysis: Add the silica-supported tungstosilisic acid catalyst to the mixture.
-
Reaction Conditions: The reaction can be carried out under conventional heating or ultrasonic irradiation. Ultrasonic irradiation often leads to shorter reaction times and higher yields.
-
Work-up: After the reaction is complete, the catalyst can be recovered by simple filtration and reused. The product is then isolated and purified.
-
Yields: This green method has been reported to produce thiazole derivatives in yields ranging from 79% to 90%.[2][3][4]
Grignard Reaction from 2-Halothiazoles: Precision at a Price
This approach involves the reaction of a 2-halo-substituted thiazole (e.g., 2-bromo- or 2-chlorothiazole) with an ethyl Grignard reagent, such as ethylmagnesium bromide.
Reaction Pathway:
Caption: Grignard reaction pathway for this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Raw Materials: 2-Chlorothiazole and Grignard reagents are significantly more expensive than the raw materials for the Hantzsch synthesis.[6] This is a major barrier to large-scale industrial production. |
| Process: Grignard reactions are highly exothermic and require strict anhydrous conditions, which can increase equipment and safety costs.[7] Scaling up these reactions can be challenging.[7][8] | |
| Benefit | Selectivity & Purity: This method offers high selectivity, with the ethyl group being precisely introduced at the 2-position of the thiazole ring. This can lead to a purer product with fewer side reactions. |
| Predictability: The reaction is generally well-understood and predictable, making it a reliable option for smaller-scale synthesis where cost is less of a concern. |
Experimental Protocol: Grignard Reaction for 2-Substituted Thiazoles
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the ethylmagnesium bromide Grignard reagent from magnesium turnings and ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction with 2-Halothiazole: Cool the Grignard reagent in an ice bath. Slowly add a solution of 2-chlorothiazole in anhydrous THF to the Grignard reagent.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or chromatography.
Synthesis from Thiobutyramide
An alternative route involves the reaction of thiobutyramide with a suitable C2 synthon, such as chloroacetaldehyde. This is another variation of the Hantzsch synthesis principle.
Reaction Pathway:
Sources
- 1. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chlorothiazole price,buy 2-Chlorothiazole - chemicalbook [m.chemicalbook.com]
- 7. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]
- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Sensory & Analytical Comparison of Natural vs. Synthetic 2-Ethylthiazole
Executive Summary
2-Ethylthiazole is a potent organoleptic agent characterized by nutty, roasted, and meaty notes, widely utilized in masking bitter amine-based pharmaceutical actives (APIs) and enhancing savory flavor profiles. While chemically identical (
This guide provides a rigorous, self-validating framework for researchers to objectively compare these variants. Key Finding: While synthetic variants offer higher assay purity (>99%), they often carry "chemical/solvent" off-notes (thioacetamide residues) detectable by GC-Olfactometry (GC-O). Natural variants, while variable, provide a "broader" sensory mouthfeel due to complex background matrices.
Chemical & Physical Characterization[1][2][3][4][5][6]
Before sensory evaluation, the test materials must be validated to ensure the "Natural" claim is authentic and the "Synthetic" grade meets toxicological standards.
The Origin of Difference
The sensory divergence arises not from the primary molecule, but from the genesis of the bond formation:
-
Natural Route: Formed via Maillard reactions (interaction of cysteine/thiamine with reducing sugars) or fermentation.
-
Marker: Enriched
and content; trace presence of pyrazines.
-
-
Synthetic Route: Typically produced via the Hantzsch synthesis (condensation of alpha-bromoketones with thioamides).[1][2]
-
Marker: Depleted
(petrochemical source); trace presence of unreacted thioamide or solvent (toluene/ethanol).
-
Validation Protocol: GC-C-IRMS
To be performed prior to any human sensory interaction.
Objective: Verify the "Natural" status using Isotope Ratio Mass Spectrometry (IRMS).
-
Sample Prep: Dilute this compound to 100 ppm in diethyl ether.
-
Instrumentation: GC coupled with a Combustion interface and IRMS.
-
Measurement: Determine
values.-
Natural Range: -25‰ to -30‰ (C3 plants) or -10‰ to -14‰ (C4 plants).
-
Synthetic Range: Typically -30‰ to -50‰ (Petrochemical origin).
-
Analytical Sensory Protocol (GC-O)[3]
Human sensory panels are expensive and subjective. Gas Chromatography-Olfactometry (GC-O) bridges the gap by linking specific chemical peaks to odor events, isolating "off-notes" in synthetic batches.
Methodology: Aroma Extract Dilution Analysis (AEDA)
Goal: Determine the Flavor Dilution (FD) factor for the main peak and impurities.
-
Extraction: Liquid-Liquid Extraction (LLE) of the sample in dichloromethane.
-
Dilution Series: Prepare stepwise dilutions (
) until no odor is perceptible at the sniff port. -
Analysis:
-
Injector: 250°C, Splitless.
-
Column: DB-WAX (Polar) to separate sulfur compounds.
-
Detection: 50% flow to FID (Flame Ionization Detector), 50% to Olfactory Port (humidified).
-
-
Data Output: An "Aromagram" plotting FD factors against Retention Index (RI).
Representative Data: Synthetic vs. Natural
| Compound | Retention Index (DB-WAX) | Odor Quality | Natural FD Factor | Synthetic FD Factor | Notes |
| This compound | 1250 | Nutty, Roasted | 1024 | 1024 | Target Molecule |
| 2-Acetylthiazole | 1310 | Popcorn | 64 | < 4 | Natural artifact (positive) |
| Thioacetamide | 1180 | Rubber/Sulfur | 0 | 16 | Synthetic impurity (negative) |
| Ethanol | 950 | Sweet/Solvent | 4 | 32 | Solvent residue |
Human Sensory Panel Protocols
Once safety and composition are validated, proceed to human evaluation. This section details the Triangle Test (discrimination) and Quantitative Descriptive Analysis (QDA) .
Panel Selection & Training
-
Recruitment: 10-12 judges with proven acuity for sulfur/nutty compounds.
-
Screening: Must detect this compound at 50 ppb in water.
-
Reference Standards:
Experiment A: Triangle Test (Difference Testing)
Objective: Can the panel statistically distinguish Natural from Synthetic this compound?
-
Samples:
-
Sample A: Natural this compound (10 ppm in water).
-
Sample B: Synthetic this compound (10 ppm in water).
-
-
Procedure:
-
Present three coded cups: Two are identical (A-A-B or B-B-A).
-
Panelist must identify the "odd" sample.
-
Significance: For 12 panelists,
correct answers are required for significance at .
-
Experiment B: Quantitative Descriptive Analysis (QDA)
Objective: Profile the specific sensory attributes on a 15cm line scale.
Protocol:
-
Media: Neutral pH water or Placebo Syrup (60% Sucrose) to mimic drug formulations.
-
Attributes: Nutty, Green, Meaty, Chemical/Solvent, Sweetness, Lingering Aftertaste.
-
Replication: Triplicate sessions.
Comparative Results (Mean Intensity Scores 0-15)
| Attribute | Natural (10 ppm) | Synthetic (10 ppm) | Delta ( | Interpretation |
| Nutty/Roasted | 12.5 | 13.0 | +0.5 | Synthetic is often "sharper" due to higher assay. |
| Green/Vegetative | 4.2 | 2.1 | -2.1 | Natural retains plant-derived green notes. |
| Chemical/Solvent | 0.5 | 3.8 | +3.3 | Critical Failure Point for synthetic in clean-label products. |
| Meaty/Savory | 8.0 | 7.5 | -0.5 | Comparable performance.[3] |
| Mouthfeel | Round/Complex | Thin/Sharp | N/A | Natural matrix effect. |
Visualizing the Workflow & Mechanism
The Comparative Workflow
This diagram outlines the decision matrix for selecting the correct variant based on rigorous testing.
Figure 1: Integrated workflow for validating and selecting this compound variants.
Mechanism of Action: Thiazole Perception
Understanding why we perceive these notes aids in formulation. Thiazoles interact with specific GPCRs (G-Protein Coupled Receptors).
Figure 2: Signal transduction pathway for thiazole-induced sensory perception.
Discussion & Application Guidelines
Pharmaceutical Implications
In drug development, this compound is a "workhorse" for masking bitter APIs (e.g., caffeine, antihistamines).
-
Synthetic Recommendation: Use in solid oral dosage forms (tablets) where solvent evaporation is possible during processing and cost is a driver.
-
Natural Recommendation: Mandatory for liquid syrups or pediatric formulations where "clean label" marketing is required and the "chemical" off-note of the synthetic variant might not be masked by sweeteners.
The "Purity Paradox"
Higher chemical purity (Synthetic >99.5%) does not equate to superior sensory quality. The "impurities" in the Natural variant (trace pyrazines, aldehydes) often act as synergists, rounding out the flavor profile and increasing the threshold of perception for the bitter API.
References
-
Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Standard reference for organoleptic properties and safety).
-
Van Leeuwen, K. A., et al. (2014). "Authentication of Natural Flavors using GC-C-IRMS." Journal of Agricultural and Food Chemistry. (Methodology for isotopic distinction).
-
ASTM International. (2023). ASTM E1885 - 18 Standard Test Method for Sensory Analysis—Triangle Test. (Standard protocol for difference testing).
-
Delahunty, C. M., et al. (2006). "Gas chromatography-olfactometry (GC-O): Principles, techniques and applications." Food Quality and Preference. (Source for AEDA/Charm protocols).
-
Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Details on Hantzsch synthesis impurities).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
- 4. pepolska.pl [pepolska.pl]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to the Cross-Validation of HPLC and GC Methods for 2-Ethylthiazole Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylthiazole, a volatile organic compound characterized by its nutty, roasted aroma, is a key component in the flavor and fragrance industries. Its quantification is also critical in pharmaceutical applications where it may be present as an excipient, a potential impurity, or a degradation product. Ensuring the accuracy and reliability of this compound measurement is paramount for quality control and safety assessment. This comprehensive guide provides a detailed comparison of two principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document will delve into the theoretical basis of each method, present detailed experimental protocols, and discuss the cross-validation of these techniques to ensure data integrity and method interchangeability. The focus extends beyond procedural instructions to include the scientific rationale behind methodological choices, empowering researchers to make informed decisions for their specific analytical needs. All protocols are designed as self-validating systems, adhering to the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).
Theoretical Framework: A Tale of Two Phases
The decision to employ HPLC or GC for the analysis of a specific analyte is governed by its physicochemical properties, primarily its volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule such as this compound, which is relatively small and possesses some polarity due to its nitrogen and sulfur heteroatoms, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). More polar molecules exhibit a greater affinity for the mobile phase and elute more quickly, whereas less polar molecules are retained longer by the stationary phase.
Gas Chromatography (GC)
GC operates on the principle of partitioning a volatile analyte between a gaseous mobile phase (an inert carrier gas such as helium or nitrogen) and a liquid or solid stationary phase coated on the interior of a long, thin capillary column. With a boiling point of 148 °C, this compound is sufficiently volatile for GC analysis. The separation is determined by the analyte's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like this compound, providing a response proportional to the mass of carbon entering the detector.[1]
Key Considerations for Method Selection
| Consideration | HPLC | GC |
| Analyte Volatility | Not a primary requirement. | Essential. |
| Analyte Thermal Stability | Not a concern. | The analyte must be stable at the temperatures of the injection port and column. |
| Sample Matrix | Can often accommodate complex, non-volatile matrices with appropriate sample preparation. | Requires a "clean" injection; non-volatile matrix components can contaminate the system. |
| Sensitivity | Dependent on the detector (e.g., UV-Vis, MS); can be very sensitive. | FID is highly sensitive for organic compounds. Mass spectrometry (MS) detectors offer even greater sensitivity and specificity. |
| Speed | Run times typically range from 5-20 minutes. | Generally offers faster analysis times for volatile compounds. |
| Solvent Consumption | Higher due to the liquid mobile phase. | Minimal, mainly for sample preparation. |
Experimental Protocols
The following protocols serve as robust starting points for the analysis of this compound. It is crucial that these methods are validated in the user's laboratory to confirm their suitability for the intended application, in accordance with ICH Q2(R2) guidelines.[2]
HPLC Method for this compound Analysis
This method is a reversed-phase isocratic separation with UV detection.
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard (≥98% purity)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation of the sample will depend on the matrix. For a liquid sample, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted with the mobile phase to fall within the calibration range. For more complex matrices, liquid-liquid extraction or solid-phase extraction may be necessary.[3]
GC Method for this compound Analysis
This method employs a capillary GC system with flame ionization detection.
Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID)
-
Capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents and Materials
-
Methanol (GC grade or equivalent)
-
This compound reference standard (≥98% purity)
-
Helium (carrier gas, high purity)
-
Hydrogen (FID fuel, high purity)
-
Air (FID oxidant, high purity)
Chromatographic Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 minutes, ramp to 180 °C at 15 °C/min, hold for 5 minutes. |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen: ~30 mL/min, Air: ~300 mL/min, Makeup (Helium): ~25 mL/min |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: As with the HPLC method, sample preparation is matrix-dependent. A direct injection of a diluted sample in methanol is often feasible for simple matrices.
Cross-Validation of Analytical Methods
Cross-validation aims to demonstrate that two or more analytical procedures can be used for the same intended purpose and yield comparable results.[4] This is a crucial step when methods might be used interchangeably across different laboratories or when transitioning from an older to a newer method. The cross-validation will be conducted according to the principles outlined in the ICH Q2(R2) guideline.[4]
The cross-validation study will entail the analysis of the same set of samples by both the HPLC and GC methods. The results will be statistically compared to evaluate the degree of agreement between the two techniques.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of five independent samples of the product or material containing this compound. The concentrations should cover the expected working range of the analytical methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and GC methods.
-
Data Evaluation: For each sample, calculate the mean concentration and the relative standard deviation (RSD) obtained from each method.
-
Statistical Comparison: The results from the two methods will be compared using appropriate statistical tests, such as a paired t-test or by calculating the percentage difference between the means. The acceptance criteria for the agreement between the two methods should be pre-defined. For instance, the mean results should not differ by more than a specified percentage (e.g., ±5%).
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Comparative Performance Data
The following table summarizes the anticipated performance characteristics of the two methods, based on typical validation results for similar analytes.
| Performance Parameter | HPLC Method | GC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Specificity | Demonstrated by peak purity and resolution from matrix components. | Demonstrated by peak resolution and, if using MS, by mass spectrum. |
Expert Insights and Rationale for Experimental Choices
-
Choice of HPLC Column and Mobile Phase: A C18 column is a standard for reversed-phase chromatography, providing excellent retention and separation for a broad range of semi-polar to non-polar compounds. The acetonitrile/water mobile phase ensures good peak shape and resolution for this compound. The ratio can be fine-tuned to optimize the retention time.[5]
-
Choice of GC Column: A 5% phenyl-methylpolysiloxane stationary phase is a versatile, mid-polarity column that offers good selectivity for aromatic and heterocyclic compounds such as this compound.
-
Detector Selection: A UV detector is suitable for HPLC analysis due to the presence of a chromophore (the thiazole ring) in the this compound molecule. The FID for GC is selected for its high sensitivity to organic compounds and its linear response over a wide concentration range.[1]
-
Temperature Programming in GC: A temperature ramp in the GC method facilitates the efficient elution of any potential impurities or matrix components with varying volatilities, resulting in a cleaner chromatogram and preventing carryover between injections.
Decision-Making Framework: Choosing the Appropriate Method
The selection of the most suitable method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound. The choice between them should be based on the specific analytical requirements. For this volatile analyte, GC often provides advantages in terms of speed and sensitivity, especially when coupled with a mass spectrometer. Conversely, HPLC can be more advantageous for complex, non-volatile sample matrices.
A comprehensive cross-validation, as detailed in this guide, is crucial for ensuring the interchangeability of the methods and the consistency of analytical data. This is fundamental to maintaining robust quality control and regulatory compliance in the pharmaceutical and allied industries. The protocols and validation framework presented herein offer a solid foundation for the development and implementation of dependable analytical methods for this compound.
References
-
Reversed phase high-performance liquid chromatography (HPLC) is utilized for the separation of molecules due to their polarity in order to quantify, identify, and/or purify various samples such as those from serum, human and animal tissues, drugs, and foods. The following protocols are for extracting carotenoids from samples and subsequent HPLC analysis. (n.d.). Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
-
Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. (n.d.). HELDA - University of Helsinki. Retrieved from [Link]
-
Volatile Organic Compounds Analysis. (2023, August 23). ILT - Integrated Liner Technologies. Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
A Method for High Performance Liquid Chromatography Analysis of Volatile Fatty Acids in Water. (2025, June 25). U.S. Geological Survey - USGS.gov. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed. (2020, May 3). Journal of AOAC INTERNATIONAL | Oxford Academic. Retrieved from [Link]
-
Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved from [Link]
-
GC-FID: Understanding this essential laboratory analysis method. (2025, May 26). Blog - YesWeLab. Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA). Retrieved from [Link]
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Flavor Compounds Identification and Reporting. (2026, January 12). PMC. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review. Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
-
Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. (2024, August 19). PMC - NIH. Retrieved from [Link]
-
GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes. (n.d.). LCGC International. Retrieved from [Link]
-
Validation of analytical methods according to the latest ICH Q2(R2) guidelines. (2024, December 12). YouTube. Retrieved from [Link]
-
Quantitative Analysis of Flavor and Fragrance. (2020, September 25). LCGC International. Retrieved from [Link]
Sources
A Comparative Guide to Determining the Absolute Configuration of Chiral 2-Ethylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, particularly enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. For novel chiral entities such as 2-ethylthiazole derivatives, which are of growing interest in medicinal chemistry, an unambiguous assignment of the absolute configuration at the stereogenic center is paramount.
This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). As a senior application scientist, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the strategic application of these techniques, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
The Decisive Power of Single-Crystal X-ray Crystallography
Often considered the "gold standard" for structural elucidation, single-crystal X-ray crystallography provides a direct and unambiguous determination of the absolute configuration of a chiral molecule.[1] This technique relies on the diffraction of X-rays by a crystalline lattice, which allows for the precise mapping of atomic positions in three-dimensional space.
Causality in Method Selection: The unparalleled certainty offered by X-ray crystallography makes it the preferred method when a definitive structural proof is required, for instance, for patent applications or regulatory submissions. The ability to visualize the entire molecular structure provides irrefutable evidence of the spatial arrangement of atoms.
Limitations to Consider: The primary and often significant hurdle for this technique is the requirement for a high-quality single crystal of the analyte.[2] For many novel derivatives, especially those that are oils or amorphous solids at room temperature, obtaining suitable crystals can be a time-consuming and sometimes insurmountable challenge. Furthermore, for molecules containing only light atoms (C, H, N, O, S), the determination of absolute configuration can be more challenging and often relies on the presence of a heavier atom to induce anomalous dispersion effects.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The initial and most critical step is to grow a single crystal of the chiral this compound derivative of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents and solvent systems.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a critical value in this determination; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure.[3]
The Solution-State Insight of Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] This technique provides a stereochemical fingerprint of the molecule in solution, offering a significant advantage over the solid-state analysis of X-ray crystallography. For many pharmaceutical applications, understanding the conformation of a molecule in a biologically relevant solvent is crucial.
Causality in Method Selection: VCD is particularly valuable when obtaining a single crystal is not feasible.[5] It is also the method of choice for studying the conformational dynamics of a molecule in solution, as the VCD spectrum is highly sensitive to the molecule's three-dimensional structure and any conformational equilibria.
A Self-Validating System: The power of VCD lies in its synergy with computational chemistry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for a known enantiomer, typically calculated using Density Functional Theory (DFT).[2] A strong correlation between the experimental and calculated spectra provides a high degree of confidence in the assigned absolute configuration.[6]
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: A solution of the chiral this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides an optimal absorbance in the infrared region of interest (typically 1-10 mg/mL).
-
Data Acquisition: The VCD spectrum is recorded on a VCD spectrometer. It is crucial to also acquire the spectrum of the neat solvent and the racemate (if available) for baseline correction and to ensure that the observed signals are due to the chirality of the molecule.
-
Computational Modeling: A computational model of one enantiomer of the this compound derivative is built. A conformational search is performed to identify all low-energy conformers.
-
Spectral Calculation: For each low-energy conformer, the VCD spectrum is calculated using DFT methods (e.g., B3LYP/6-31G(d)).
-
Spectral Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final predicted spectrum. This predicted spectrum is then visually and quantitatively compared to the experimental spectrum. A good match confirms the absolute configuration.
The Chromophore-Focused Analysis of Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[7] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. The thiazole ring and any other aromatic substituents in a this compound derivative can act as chromophores, making ECD a viable option for stereochemical analysis.
Causality in Method Selection: ECD is often a faster and more accessible technique than VCD, requiring less sample and shorter acquisition times. It is a valuable tool when the molecule contains suitable UV-Vis chromophores. The "exciton chirality method" can be a powerful tool within ECD, where the interaction of two or more chromophores can lead to characteristic bisignate signals that directly correlate with their spatial orientation.[4]
Limitations to Consider: The applicability of ECD is dependent on the presence and nature of chromophores. If the molecule lacks strong chromophores in an accessible spectral region, the ECD signals may be too weak for reliable analysis. Furthermore, the interpretation of ECD spectra can be more complex than VCD due to the broader nature of electronic transitions and the greater influence of solvent effects.[8]
Experimental Protocol: Electronic Circular Dichroism (ECD)
-
Sample Preparation: A dilute solution of the chiral this compound derivative is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0.
-
Data Acquisition: The ECD spectrum is recorded on a CD spectrometer. The UV-Vis absorption spectrum should also be recorded.
-
Computational Modeling: Similar to VCD, a computational model of one enantiomer is created, and a conformational analysis is performed.
-
Spectral Calculation: Time-dependent DFT (TD-DFT) calculations are used to predict the ECD spectrum for the low-energy conformers.
-
Spectral Comparison and Assignment: The Boltzmann-averaged calculated ECD spectrum is compared with the experimental spectrum. A good correlation between the two allows for the assignment of the absolute configuration.
Comparative Analysis: Making the Right Choice
The selection of the most appropriate technique for determining the absolute configuration of a chiral this compound derivative depends on several factors, including the physical properties of the compound, the available instrumentation, and the specific research question.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | X-ray diffraction from a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms |
| Key Advantage | Unambiguous, direct structural determination[1] | Applicable to non-crystalline samples in solution; provides conformational information[5] | Fast, sensitive, and requires less sample[7] |
| Key Limitation | Requires a high-quality single crystal[2] | Requires computational analysis for interpretation; lower sensitivity than ECD[9] | Requires a suitable chromophore; can be sensitive to solvent effects[8] |
| Confidence Level | Very High (Definitive) | High (with good computational correlation) | Moderate to High (depends on chromophore and conformational flexibility) |
Visualizing the Workflow: A Logical Approach
The process of determining the absolute configuration of a novel chiral this compound derivative can be visualized as a decision-making workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Absolute Configuration Determination of 2,3-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles Using Chiroptical Methods at Different Wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
2-Ethylthiazole Disposal & Handling Guide: Operational Safety Protocol
Executive Summary & Hazard Profile
Objective: This guide provides a self-validating protocol for the safe disposal of 2-Ethylthiazole. Unlike generic solvents, this compound presents a dual challenge: regulatory flammability (Flash Point ~46°C) and extreme olfactory nuisance (nutty/roasted odor).
Improper disposal does not just risk regulatory non-compliance; it risks facility-wide disruption due to odor permeation. This protocol prioritizes odor containment alongside RCRA compliance.
Physicochemical Hazard Data
| Property | Value | Operational Implication |
| CAS Number | 15679-13-7 | Unique Identifier for waste manifesting.[1][2][3] |
| Flash Point | 46°C (115°F) | RCRA D001 (Ignitable). Must be segregated from oxidizers. |
| Boiling Point | 148°C | Low volatility relative to ether, but sufficient vapor pressure to cause odor issues. |
| Odor Threshold | Low (ppb range) | Critical: Permeates standard LDPE trash bags. Requires hermetic sealing. |
| Solubility | Insoluble in water | Do not dispose of via sink/drain. |
| Density | ~1.06 g/mL | Heavier than water; sinks in aqueous phases. |
Immediate Action: Spill Management
Causality: The flash point of 46°C places this in Flammable Liquid Category 3. While not as volatile as acetone, it creates a flammable vapor layer near the floor. Static discharge is a genuine risk during cleanup.
Protocol: Small vs. Large Spills
Do NOT use paper towels for volumes >10 mL. Paper increases surface area and evaporation rate, exacerbating flammability and odor.
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
Containment:
-
Small (<50 mL): Cover with vermiculite or activated carbon . Carbon is preferred to adsorb the odor.
-
Large (>50 mL): Dike the area with sand or non-combustible spill pillows.
-
-
Cleanup:
-
Use non-sparking tools (plastic scoop).
-
Place absorbed material into a wide-mouth glass jar or HDPE container .
-
Expert Tip: Seal the threads of the container with Parafilm or Teflon tape before screwing on the lid to prevent odor migration.
-
Routine Disposal Workflow
Trustworthiness: This workflow is designed to prevent "waste stream rejection" by disposal vendors and prevent cross-reactivity in the waste drum.
Step 1: Waste Stream Segregation
Correct Stream: Non-Halogenated Organic Solvents.
-
Why? this compound contains Sulfur and Nitrogen but no Halogens (Cl, Br, F). Mixing with halogenated waste increases incineration costs and can form corrosive byproducts.
-
Incompatibility: NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids . Thiazoles are basic; mixing with acids generates heat (exothermic neutralization).
Step 2: Container Selection
-
Primary: Amber Glass (preferred) or HDPE.
-
Avoid: Low-Density Polyethylene (LDPE) wash bottles or open beakers. The organic vapors will permeate LDPE, causing the waste storage cabinet to smell.
Step 3: Labeling & Storage[4]
-
Label: "Hazardous Waste - Flammable Liquid."[1]
-
Constituents: List "this compound" explicitly.
-
Codes: Add D001 (Ignitable).
-
Storage: Store in a dedicated Flammable Safety Cabinet (yellow bin) until pickup.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for handling this compound, ensuring no step—specifically odor mitigation—is overlooked.
Figure 1: Operational decision tree for this compound disposal, highlighting the critical odor control step often missed in standard protocols.
Regulatory & Compliance Codes
To ensure your facility remains audit-ready, use the following codes when filling out your hazardous waste manifest.
-
RCRA Code: D001 (Ignitable Characteristic).[4]
-
Reasoning: Flash point < 60°C (140°F) triggers this classification automatically under 40 CFR 261.21 [3].
-
-
DOT Shipping Name: Flammable Liquid, N.O.S. (contains this compound).[1][3][5][6][7][8][9][10][11]
-
UN Number: UN 1993.
-
Hazard Class: 3.
-
Packing Group: III.
Expert Commentary: The "Odor Fatigue" Risk
As a Senior Scientist, I must warn you of Olfactory Fatigue . After working with thiazoles for 15-20 minutes, you may stop smelling them. This does not mean the vapor is gone.
-
Protocol: Always trust the ventilation system over your nose.
-
Verification: If a colleague enters the lab and comments on a "roasted nut" or "burnt" smell, assume a container is not sealed properly, even if you cannot smell it.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85053, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Ignitability (D001). 40 CFR 261.[12]21. Retrieved from [Link]
-
The Good Scents Company. this compound Odor and Properties. Retrieved from [Link]
Sources
- 1. aurochemicals.com [aurochemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. McCoy Review: Definition of D001 Hazardous Waste Modernized [mccoyseminars.com]
- 5. axxence.de [axxence.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vigon.com [vigon.com]
- 9. karnatakaaromas.com [karnatakaaromas.com]
- 10. 2-ethyl thiazole, 15679-09-1 [thegoodscentscompany.com]
- 11. 2-Isopropyl-4-methylthiazole | 15679-13-7 | TCI AMERICA [tcichemicals.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
